Technical Documentation Center

1,2-Bis(methylsulfonylsulfanyl)ethane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Bis(methylsulfonylsulfanyl)ethane
  • CAS: 55-95-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Bis(methylsulfonylsulfanyl)ethane (CAS 68498-25-9): A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Thiosulfonate Moiety as a Privileged Functional Group in Medicinal Chemistry The thiosulfonate functional group (R-S(O)₂S-R'), while not a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiosulfonate Moiety as a Privileged Functional Group in Medicinal Chemistry

The thiosulfonate functional group (R-S(O)₂S-R'), while not as ubiquitous as other sulfur-containing moieties in drug discovery, presents a unique and compelling profile for the development of novel therapeutics. Thiosulfonates are known for their diverse biological activities, including antimicrobial, antithrombotic, and antitumor effects.[1] Their reactivity towards biological nucleophiles, particularly the thiol groups of cysteine residues in proteins, offers a mechanism for targeted covalent modification, a strategy of increasing interest in modern drug design. This guide provides a comprehensive technical overview of 1,2-Bis(methylsulfonylsulfanyl)ethane, a molecule poised for exploration in medicinal chemistry. Due to the limited publicly available data on this specific compound, this guide will extrapolate from the well-established chemistry of thiosulfonates and related molecules to provide a robust framework for its synthesis, characterization, and potential applications.

Molecular Profile and Physicochemical Properties

1,2-Bis(methylsulfonylsulfanyl)ethane possesses a symmetrical structure with two methylsulfonyl groups linked to a central ethane bridge via sulfur-sulfur bonds. This bifunctional nature suggests the potential for cross-linking interactions with biological targets.

PropertyPredicted Value/Information
IUPAC Name 1,2-bis(methylsulfonylsulfanyl)ethane
CAS Number 68498-25-9
Molecular Formula C₄H₁₀O₄S₄
Molecular Weight 250.38 g/mol
Structure CH₃-S(O)₂-S-CH₂-CH₂-S-S(O)₂-CH₃
Solubility Expected to be soluble in polar organic solvents.
Reactivity The thiosulfonate groups are electrophilic and susceptible to nucleophilic attack.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Oxidation of a Dithioether Intermediate

A plausible two-step synthesis involves the initial formation of a dithioether followed by controlled oxidation to the desired bis-thiosulfonate.

G cluster_0 Step 1: Dithioether Formation cluster_1 Step 2: Oxidation EthaneDithiol 1,2-Ethanedithiol Dithioether 1,2-Bis(methylsulfonyl)ethane (Intermediate) EthaneDithiol->Dithioether Nucleophilic Substitution MethylsulfonylChloride Methanesulfonyl Chloride (2 eq.) MethylsulfonylChloride->Dithioether Base Base (e.g., Pyridine, Et3N) Base->Dithioether FinalProduct 1,2-Bis(methylsulfonylsulfanyl)ethane Dithioether->FinalProduct Controlled Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H2O2) Oxidant->FinalProduct G Thiosulfonate R-S(O)₂-S-R' MixedDisulfide Protein-S-S-R' Thiosulfonate->MixedDisulfide Forms Sulfinate R-S(O)₂⁻ Thiosulfonate->Sulfinate Releases Thiolate Protein-S⁻ Thiolate->Thiosulfonate Nucleophilic Attack

Sources

Exploratory

An In-depth Technical Guide to 1,2-Bis(methylsulfonylsulfanyl)ethane: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1,2-Bis(methylsulfonylsulfa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(methylsulfonylsulfanyl)ethane, a vicinal dithiosulfonate with significant potential in biochemical research and drug development. While direct literature on this specific molecule is sparse, this document extrapolates from the well-established chemistry of thiosulfonates to delineate its chemical structure, propose robust synthetic routes, and discuss its putative applications, particularly as a bifunctional cysteine-modifying agent. Detailed experimental protocols, data interpretation guidelines, and safety considerations are provided to enable researchers to synthesize, characterize, and effectively utilize this compound in their work.

Introduction: The Thiosulfonate Functional Group as a Tool in Chemical Biology

The thiosulfonate functional group (R-S-SO₂-R') is a versatile moiety in organic chemistry and has found a particular niche in the realm of chemical biology. Thiosulfonates are known for their reactivity towards thiols, leading to the formation of a disulfide bond and the release of a sulfinate anion. This specific reactivity has been widely exploited for the modification of cysteine residues in proteins. S-Methyl methanethiosulfonate (MMTS) is a well-known reagent used to reversibly block or modify cysteine thiols, aiding in the study of protein structure and function.[1]

1,2-Bis(methylsulfonylsulfanyl)ethane, the subject of this guide, presents as a bifunctional analogue of MMTS. Its structure, featuring two methanethiosulfonate groups linked by an ethane bridge, suggests its potential as a crosslinking agent for proximal cysteine residues in proteins or as a tool for introducing unique structural constraints.

Chemical Structure and Nomenclature

The chemical structure of 1,2-Bis(methylsulfonylsulfanyl)ethane consists of a central ethane backbone substituted on the 1 and 2 positions with methylsulfonylsulfanyl groups.

Systematic IUPAC Name: Ethane-1,2-diyl dimethanethiosulfonate

Molecular Formula: C₄H₁₀O₄S₄

Molecular Weight: 250.38 g/mol

Chemical Structure:

G cluster_0 Step 1: Oxidation to Disulfide cluster_1 Step 2: Thiosulfonylation A 1,2-Ethanedithiol B Bis(2-hydroxyethyl) disulfide A->B  H₂O₂, mild conditions   C Bis(2-hydroxyethyl) disulfide D 1,2-Bis(methylsulfonylsulfanyl)ethane C->D  2 eq. Methanesulfonyl chloride, Pyridine  

Caption: Proposed two-step synthesis of 1,2-Bis(methylsulfonylsulfanyl)ethane.

Experimental Protocol

Materials and Reagents:

  • 1,2-Ethanedithiol

  • Hydrogen peroxide (30% solution)

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 1,2-Bis(2-disulfanyl)ethane (Ethylene Disulfide Dimer)

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-ethanedithiol (1 equivalent) in a suitable solvent such as ethanol or water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 30% hydrogen peroxide solution (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The causality here is to control the exothermic oxidation reaction and prevent over-oxidation to sulfonic acids.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude disulfide. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1,2-Bis(methylsulfonylsulfanyl)ethane

  • Dissolve the crude 1,2-Bis(2-disulfanyl)ethane (1 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.

  • Slowly add methanesulfonyl chloride (2.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The methanesulfonyl chloride is the electrophilic source of the methylsulfonyl group.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2-Bis(methylsulfonylsulfanyl)ethane.

Physicochemical Properties and Characterization

The following table summarizes the expected physicochemical properties of 1,2-Bis(methylsulfonylsulfanyl)ethane.

ParameterExpected Value
Appearance White to off-white solid
Melting Point Not available (expected to be a low-melting solid)
Solubility Soluble in chlorinated solvents, ethyl acetate, acetone; Insoluble in water
¹H NMR (CDCl₃) δ ~3.3-3.5 ppm (s, 6H, 2 x CH₃-SO₂); δ ~3.0-3.2 ppm (m, 4H, -S-CH₂-CH₂-S-)
¹³C NMR (CDCl₃) δ ~45-50 ppm (CH₃-SO₂); δ ~30-35 ppm (-S-CH₂-CH₂-S-)
FT-IR (KBr) ~1320-1350 cm⁻¹ (asymmetric SO₂ stretch); ~1120-1150 cm⁻¹ (symmetric SO₂ stretch)
Mass Spec (ESI+) m/z = 251.0 (M+H)⁺, 273.0 (M+Na)⁺

Applications in Research and Drug Development

The bifunctional nature of 1,2-Bis(methylsulfonylsulfanyl)ethane makes it a compelling tool for probing protein structure and function, with potential applications in drug development.

Cysteine Crosslinking Agent

The primary putative application is as a crosslinking agent for proteins containing proximal cysteine residues. The distance between the two reactive sulfur atoms is constrained by the ethane linker, making it suitable for crosslinking cysteines that are spatially close in the folded protein structure. This can be used to:

  • Stabilize protein conformations: By introducing a covalent linkage, specific conformations can be locked for structural studies (e.g., X-ray crystallography or cryo-EM).

  • Probe protein-protein interactions: If two interacting proteins have cysteines at their interface, this reagent could be used to covalently trap the complex.

  • Map protein structure: The identification of crosslinked peptides by mass spectrometry can provide distance constraints for protein structure modeling.

G cluster_0 Protein with Proximal Cysteines cluster_1 Crosslinking Reagent cluster_2 Crosslinked Protein Prot Protein-SH  HS-Protein Reagent CH₃SO₂-S-CH₂CH₂-S-SO₂CH₃ Prot->Reagent Reaction Crosslinked Protein-S-S-CH₂CH₂-S-S-Protein Reagent->Crosslinked Formation of Disulfide Bonds

Caption: Proposed mechanism of protein crosslinking.

Reversible Inhibitor of Cysteine Proteases

Many enzymes, such as cysteine proteases, have a critical cysteine residue in their active site. 1,2-Bis(methylsulfonylsulfanyl)ethane could act as a reversible inhibitor by reacting with the active site cysteine. The bifunctional nature might allow it to interact with a secondary site within the enzyme, potentially leading to higher affinity and specificity compared to monofunctional reagents. The reversibility of the disulfide bond formation with reducing agents like dithiothreitol (DTT) is a key advantage. [1]

Platform for Drug Conjugation

The thiosulfonate groups can serve as handles for conjugating other molecules, such as fluorescent dyes, affinity tags, or small molecule drugs, to cysteine-containing proteins or peptides. The ethane linker provides a small, defined spacer between the conjugated molecule and the protein backbone.

Safety and Handling

While specific toxicity data for 1,2-Bis(methylsulfonylsulfanyl)ethane is not available, it should be handled with the care appropriate for all laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents and moisture.

Conclusion

1,2-Bis(methylsulfonylsulfanyl)ethane, or Ethane-1,2-diyl dimethanethiosulfonate, represents a promising yet underexplored chemical tool for researchers in chemical biology and drug discovery. Its bifunctional nature as a cysteine-reactive agent opens up possibilities for protein crosslinking, enzyme inhibition, and bioconjugation. The synthetic route proposed in this guide, based on well-established chemical principles, provides a clear path for its preparation. Further investigation into the reactivity and applications of this compound is warranted and is expected to yield valuable insights into protein structure and function.

References

  • Ethane dimethanesulfonate. In Wikipedia. Retrieved from [Link]

  • 1,2-Ethanediol dimethanesulphonate. NIST Chemistry WebBook. Retrieved from [Link]

  • Ethane-1,2-diol (Ethylene glycol). The Essential Chemical Industry. Retrieved from [Link]

  • Vojood, A. (2024). Synthesis Ethane-1, 2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A, 7(3), 289-294.
  • Alagille, D., Baldwin, R. M., & Tamagnan, G. D. (2005).
  • Kudryavtseva, A. A., Zamyatnin, A. A., & Galkin, A. A. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(9), 819-826.
  • Thiosulfonate synthesis by S-S coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (2006). Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. Current Organic Chemistry, 10(1), 21-42.
  • Al-Abdullah, E. S., Al-Omair, M. A., & El-Emam, A. A. (2025).
  • Drabowicz, J., & Mikołajczyk, M. (1989). Thiosulfonates: Synthesis, Reactions and Practical Applications.
  • Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Research Progress in Synthesis and Application of Thiosulfonates. Chinese Journal of Organic Chemistry.
  • Comins, D. L., et al. (2011). Sodium thiosulfonate salts: Molecular and supramolecular structural features and solution radiolytic properties. Dalton Transactions, 40(45), 12310-12319.
  • Industrial preparation method of 1,2-diphenoxyl ethane and its analog. Google Patents.
  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato-Group Labeling of Cysteines in Proteins. Angewandte Chemie International Edition. Retrieved from [Link]

  • Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • Kice, J. L., & Cleveland, J. P. (1970). The chemistry of thiosulfonates. Journal of Organic Chemistry, 35(6), 1799-1804.
  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Vojood, A. (2023). Synthesis of Ethane-1,2-diol (Ethylene Glycol) through Formose Reaction in Methanol Solvent. Advanced Journal of Chemistry, Section A.
  • Block, E., & O'Connor, J. (1974). Chemistry of alkyl thiosulfinate esters. VI. Preparation and spectral studies. Journal of the American Chemical Society, 96(12), 3921-3929.
  • Block, E., & O'Connor, J. (1974). Chemistry of alkyl thiosulfinate esters. VI. Preparation and spectral studies. Semantic Scholar. Retrieved from [Link]

Sources

Foundational

Precision Thiol-Specific Crosslinking: The Synthesis and Application of 1,2-Bis(methylsulfonylsulfanyl)ethane

Executive Summary 1,2-Bis(methylsulfonylsulfanyl)ethane (also known as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate ) is a highly specific, homobifunctional crosslinking reagent used extensively in protein biochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(methylsulfonylsulfanyl)ethane (also known as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate ) is a highly specific, homobifunctional crosslinking reagent used extensively in protein biochemistry and structural biology. Unlike non-specific amine crosslinkers (e.g., glutaraldehyde, NHS-esters), MTS-2-MTS targets sulfhydryl (-SH) groups with high selectivity, reacting rapidly to form mixed disulfide bonds.

With a short spacer arm of approximately 5.2 Å , this reagent acts as a "molecular ruler," allowing researchers to determine distance constraints between cysteine residues in complex membrane proteins such as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) and P-glycoprotein . Its reversibility via reduction (using DTT or TCEP) makes it an invaluable tool for transient state-locking and cysteine accessibility mapping (SCAM).

Chemical Identity & Properties

PropertySpecification
IUPAC Name S,S'-Ethane-1,2-diyl dimethanesulfonothioate
Common Names MTS-2-MTS; 1,2-Ethanediyl bismethanethiosulfonate
CAS Number 55-95-8
Molecular Formula

Molecular Weight 266.38 g/mol
Melting Point 112 – 114 °C (Crystalline Solid)
Solubility Soluble in DMSO, Acetonitrile, Acetone; Poorly soluble in water (add to aqueous buffer from stock)
Spacer Length ~5.2 Å (Sulfur-to-Sulfur distance in crosslink)

Synthesis Protocol

The synthesis of MTS-2-MTS relies on a nucleophilic displacement reaction. The methanethiosulfonate anion (


) is a potent nucleophile that displaces bromide ions from 1,2-dibromoethane.
Reaction Logic

The choice of Sodium Methanethiosulfonate (NaMTS) as the nucleophile is critical. Unlike reactions using methanesulfonyl chloride and thiols (which can lead to complex mixtures of disulfides and trithiocarbonates), the salt displacement method yields the thiosulfonate ester directly with high purity.

Step-by-Step Methodology

Reagents:

  • 1,2-Dibromoethane (1.0 eq)

  • Sodium Methanethiosulfonate (NaMTS) (2.1 eq)

  • Solvent: Anhydrous Ethanol or DMF (Dimethylformamide)

Protocol:

  • Preparation: Dissolve Sodium Methanethiosulfonate (2.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.

    • Note: If NaMTS is not commercially available, it can be prepared by reacting sodium sulfide with methanesulfonyl chloride, though commercial sourcing is recommended for purity.

  • Addition: Add 1,2-Dibromoethane (1.0 equivalent) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C for ethanol) for 4–6 hours.

    • Monitoring: Monitor the disappearance of the starting halide via TLC (Thin Layer Chromatography).

  • Workup:

    • Allow the reaction mixture to cool to room temperature. Sodium bromide (NaBr) byproduct will precipitate.

    • Filter off the NaBr salt.

    • Concentrate the filtrate under reduced pressure to remove the solvent.[1][2]

  • Purification:

    • The residue is typically a solid. Recrystallize from boiling ethanol or an ethanol/hexane mixture.

    • Yield Validation: Expect white crystalline needles with a melting point of 112–114°C .

Synthesis Pathway Visualization

Synthesis_Pathway Reagent1 1,2-Dibromoethane (Br-CH2-CH2-Br) Intermediate Transition State (SN2 Displacement) Reagent1->Intermediate Reflux (EtOH) Reagent2 Sodium Methanethiosulfonate (2 x Na+ -S-SO2-CH3) Reagent2->Intermediate Product MTS-2-MTS (CH3-SO2-S-CH2-CH2-S-SO2-CH3) Intermediate->Product Byproduct Byproduct (2 x NaBr) Intermediate->Byproduct

Caption: Nucleophilic displacement of bromide by methanethiosulfonate anion to form MTS-2-MTS.

Mechanism of Action: Thiol-Disulfide Exchange

The utility of MTS-2-MTS lies in the methanethiosulfonate (MTS) functional group. It reacts specifically with ionized thiolates (


) on cysteine residues.
  • Attack: The cysteine thiolate attacks the sulfur atom of the MTS group.

  • Leaving Group: Methanesulfinic acid (

    
    ) is released as a good leaving group.
    
  • Bond Formation: A mixed disulfide bond is formed between the protein and the crosslinker.

  • Second Attack: If a second cysteine is within ~5.2 Å, it attacks the second MTS group, completing the crosslink.

Key Advantage: The reaction is highly specific to thiols and does not modify amines (lysine) or hydroxyls, unlike NHS-esters.

Protein Crosslinking Workflow[5]

Crosslinking_Mechanism Protein Protein (Reduced) Cys-SH ... HS-Cys Step1 Step 1: First Displacement Release of CH3SO2- Protein->Step1 Reagent MTS-2-MTS Reagent Reagent->Step1 Intermediate Mono-labeled Protein Cys-S-S-(CH2)2-S-SO2-CH3 Step1->Intermediate Step2 Step 2: Second Displacement (Proximity Dependent) Intermediate->Step2 If Cys2 is within 5.2 Å Final Crosslinked Protein Cys-S-S-(CH2)2-S-S-Cys Step2->Final Reversal Reduction (DTT/TCEP) Cleaves Crosslink Final->Reversal Reversibility

Caption: Stepwise mechanism of protein crosslinking via thiol-disulfide exchange.

Applications in Drug Development & Structural Biology[6]

The "Molecular Ruler" Approach

Because MTS-2-MTS has a rigid, defined length, it is used to map distances between residues.

  • Protocol: Cysteine pairs are introduced via site-directed mutagenesis.[3]

  • Analysis: If MTS-2-MTS successfully crosslinks the pair (detected via gel shift or inhibition of function), the residues are confirmed to be within ~5-6 Å of each other.

  • Case Study (P-glycoprotein): Loo and Clarke (2001) used a series of MTS reagents (MTS-1-MTS to MTS-17-MTS) to map the drug-binding pocket of P-glycoprotein, determining that the binding site is flexible and can accommodate varying substrate sizes.

State-Locking Ion Channels (CFTR)

MTS-2-MTS is used to "lock" dynamic proteins in specific conformations.

  • Mechanism: In the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), researchers introduced cysteines at the interface of the transmembrane domains.

  • Result: Application of MTS-2-MTS crosslinked the domains only when the channel was in the open state , effectively locking the channel open. This proved the structural rearrangement required for chloride transport.

Comparison of MTS Reagents
ReagentSpacer Arm (Å)Application
MTS-1-MTS ~3.9Very short range; requires near-contact residues.
MTS-2-MTS ~5.2 Standard short-range crosslinker.
MTS-4-MTS ~7.8Medium range mapping.
MTS-17-MTS ~25.0Long-range interactions; flexible domains.

Troubleshooting & Handling

Hydrolysis & pH Sensitivity
  • Issue: The methanethiosulfonate group is susceptible to hydrolysis in alkaline conditions.

  • Solution: Perform crosslinking reactions at pH 7.0 – 7.5 . Avoid pH > 8.0 unless the reaction is extremely fast (< 5 mins).

  • Buffer: Phosphate or HEPES buffers are preferred. Avoid Tris if possible, or ensure pH is strictly controlled, though MTS reacts much faster with thiols than amines.

Quenching the Reaction[7]
  • Method: The reaction is stopped by adding a large excess of free thiol, such as N-ethylmaleimide (NEM) (to block remaining cysteines) or simply by adding SDS-PAGE loading buffer containing DTT/β-mercaptoethanol (if preserving the crosslink is not required for the gel).

  • Note: If you need to analyze the crosslinked species on a gel, use non-reducing sample buffer. Adding reducing agents will cleave the crosslink.

Solubility

MTS-2-MTS is hydrophobic.[4]

  • Protocol: Dissolve in DMSO to make a 10–100 mM stock.

  • Dilution: Add to the aqueous protein solution such that the final DMSO concentration is < 1-2% to avoid protein denaturation.

References

  • Loo, T. W., & Clarke, D. M. (2001). Determining the dimensions of the drug-binding domain of human P-glycoprotein using thiol cross-linking compounds as molecular rulers.[5] Journal of Biological Chemistry, 276(39), 36877-36880.

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

  • Akabas, M. H. (2015). Cysteine Accessibility Mapping of Membrane Proteins (SCAM). Encyclopedia of Biophysics.

  • Santa Cruz Biotechnology. (n.d.). 1,2-Ethanediyl Bismethanethiosulfonate Certificate of Analysis.

  • Wang, W., et al. (2014). Three charged amino acids in extracellular loop 1 are involved in maintaining the outer pore architecture of CFTR. Journal of General Physiology, 144(4), 319-333.

Sources

Exploratory

Technical Guide: 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS)

This guide serves as an in-depth technical resource for the application of 1,2-Bis(methylsulfonylsulfanyl)ethane , widely recognized in the field of structural biology and biochemistry as MTS-2-MTS (or 1,2-Ethanediyl bis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the application of 1,2-Bis(methylsulfonylsulfanyl)ethane , widely recognized in the field of structural biology and biochemistry as MTS-2-MTS (or 1,2-Ethanediyl bismethanethiosulfonate).

Mechanism, Protocol, and Structural Probing Applications

Executive Summary

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional, thiol-specific crosslinking reagent belonging to the methanethiosulfonate (MTS) class.[1] Unlike non-specific crosslinkers (e.g., glutaraldehyde) or amine-reactive esters (e.g., NHS-esters), this reagent targets cysteine sulfhydryls with high specificity and rapid kinetics.[2]

Its primary utility lies in the Substituted Cysteine Accessibility Method (SCAM) and molecular ruler experiments. By inserting a flexible, disulfide-containing bridge of precise length (~5.2 Å) between two cysteine residues, researchers can map distances within protein complexes, validate homology models, and freeze dynamic conformational states of ion channels and transporters.

Part 1: Chemical Basis & Mechanism of Action

The Reactive Moiety

The reagent consists of two methanethiosulfonate reactive groups separated by a 2-carbon ethyl spacer.

  • Chemical Formula:

    
    
    
  • Reactive Center: The sulfur atom of the sulfenyl group (attached to the spacer).

  • Leaving Group: Methanesulfinate (

    
    ).
    
Reaction Mechanism

The reaction is a specific nucleophilic substitution (


-like) where the thiolate anion (

) of a protein cysteine attacks the sulfenyl sulfur of the reagent.
  • Activation: The protein cysteine must be in its deprotonated thiolate form (

    
    ). This is pH-dependent (typically pH > 7.0).
    
  • First Attack (Mono-adduct formation): The thiolate attacks one end of the MTS-2-MTS, displacing methanesulfinate. The protein is now "tagged" with a reactive arm.[3]

  • Second Attack (Crosslinking): If a second cysteine is within the spatial reach of the spacer arm (approx. 6 Å), it attacks the remaining MTS group, displacing the second methanesulfinate and forming a stable bis-disulfide bridge .

Resulting Bridge Structure:



Visualization: Reaction Coordinate

The following diagram illustrates the stepwise formation of the crosslink.

MTS_Mechanism Cys1 Protein Cys-S⁻ (Nucleophile) Intermediate Mono-Adduct Intermediate (Reactive Arm Attached) Cys1->Intermediate Step 1: Nucleophilic Attack MTS MTS-2-MTS Reagent (Electrophile) MTS->Intermediate Leaving Leaving Group: 2 x Methanesulfinate MTS->Leaving Product Bis-Disulfide Crosslink (Protein-S-S-Et-S-S-Protein) Intermediate->Product Step 2: Crosslinking Intermediate->Leaving Cys2 Second Cys-S⁻ (Proximal) Cys2->Product

Figure 1: Stepwise mechanism of cysteine crosslinking by MTS-2-MTS. The reaction generates a covalent bis-disulfide bridge and releases methanesulfinate.

Part 2: Structural Biology Applications[1][3][4][5]

The "Molecular Ruler" Concept

MTS-2-MTS is often used in a series with other analogs (MTS-1-MTS, MTS-3-MTS, etc.) to measure the physical distance between two residues.

  • Success: If MTS-2-MTS (5.2 Å) crosslinks but MTS-1-MTS (3.6 Å) does not, the cysteines are likely 4–6 Å apart.

  • Failure: If no crosslink forms, the cysteines may be too distant, sterically occluded, or the protein may be in a conformation that separates them.

Functional Locking (State-Dependent Trapping)

In ion channels (e.g., GABA-A, CFTR), researchers introduce cysteines at predicted interface sites.

  • Open State Trapping: If the crosslinker locks the channel in an open conformation, it proves those residues move closer during gating.

  • Inhibition: If the crosslinker blocks the pore physically, it maps the pore diameter.

Part 3: Experimental Protocol

Reagent Handling (Critical)

MTS reagents are highly susceptible to hydrolysis.[2]

  • Storage: Store lyophilized powder at -20°C with desiccant.

  • Solubilization: Dissolve in anhydrous DMSO or Acetonitrile immediately before use. Do not store aqueous solutions.

  • Working Concentration: Typically 0.1 mM to 10 mM, depending on target abundance and reactivity.

Standard Crosslinking Workflow

This protocol assumes a purified protein or membrane fraction.

StepActionTechnical Rationale
1. Reduction Treat sample with 1-5 mM DTT or TCEP for 15-30 min.Ensures target cysteines are reduced (-SH) and available for reaction.
2. Desalting Remove reducing agent via size-exclusion spin column or dialysis.Crucial: Residual DTT will instantly quench the MTS reagent.
3. Equilibration Buffer exchange to pH 7.5 – 8.0 (HEPES or Phosphate).Higher pH favors the thiolate anion (

), accelerating the reaction.
4. Labeling Add MTS-2-MTS (from DMSO stock) to 10-fold molar excess. Incubate 5–30 mins on ice or RT.Rapid kinetics usually require short incubation. Long incubation risks non-specific aggregation.
5. Quenching Add 20 mM L-Cysteine or N-ethylmaleimide (NEM).Scavenges unreacted MTS reagent to prevent post-lysis artifacts.
6. Analysis SDS-PAGE (Non-reducing) followed by Western Blot.Crosslinked proteins will migrate slower (dimer) or show a band shift compared to uncrosslinked controls.
Verification of Specificity

To prove the effect is due to the specific crosslink:

  • DTT Reversal: Treat the crosslinked sample with 100 mM DTT. The crosslink (disulfide-based) should break, restoring the monomeric band on SDS-PAGE.

  • Cys-less Control: Perform the assay on a "Cys-less" background mutant to ensure the reagent isn't reacting with native cysteines.

Workflow Visualization

Protocol_Workflow Start Purified Protein / Cell Lysate Reduce Reduction (DTT/TCEP) Expose -SH groups Start->Reduce Desalt Desalting / Buffer Exchange Remove Reductant (CRITICAL) Reduce->Desalt React Add MTS-2-MTS Incubate 5-30 min Desalt->React Quench Quench (XS Cysteine/NEM) React->Quench Analyze Analysis (Non-reducing SDS-PAGE) Quench->Analyze

Figure 2: Operational workflow for protein crosslinking. Step 3 (Desalting) is the most common point of failure.

Part 4: Data Interpretation & Troubleshooting

Interpreting Gel Shifts
  • Intra-molecular Crosslink: The protein band may become "tighter" or shift slightly due to compaction (preventing full denaturation).

  • Inter-molecular Crosslink: A new band appears at

    
     (dimer) or higher oligomers.
    
Common Issues
  • No Crosslinking:

    • pH too low (Cysteines protonated).

    • Residual reducing agent present (MTS hydrolyzed).

    • Cysteines are >10 Å apart.

  • Smearing/Aggregation:

    • Reagent concentration too high.

    • Incubation too long.

    • Non-specific reaction with surface amines (rare at pH < 8, but possible with high excess).

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in the native membrane with substituted cysteine accessibility method. Science.[4]

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding site of the inhibitor rhodamine B in the multidrug resistance P-glycoprotein. Journal of Biological Chemistry.

  • Toronto Research Chemicals. 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS) Product Information.

  • Santa Cruz Biotechnology. 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS) Data Sheet.

  • Biotium. MTS Reagents for Cysteine Accessibility Studies.

Sources

Foundational

1,2-Bis(methylsulfonylsulfanyl)ethane: Solubility &amp; Stability Technical Guide

This guide details the physicochemical properties, solubility profile, and stability characteristics of 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as 1,2-Bis(methanethiosulfonyl)ethane or a short-chain M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, solubility profile, and stability characteristics of 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as 1,2-Bis(methanethiosulfonyl)ethane or a short-chain MTS crosslinker ). It is designed for researchers utilizing this reagent for cysteine-specific crosslinking, substituted-cysteine accessibility mapping (SCAM), or structural probing of membrane proteins.

Core Chemical Identity & Mechanism

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional sulfhydryl-reactive crosslinker. Unlike amine-reactive reagents (e.g., NHS esters), MTS reagents react specifically and rapidly with thiols (sulfhydryls) under mild physiological conditions to form disulfide bonds.[1]

  • IUPAC Name: S,S'-Ethane-1,2-diyl dimethanesulfonothioate

  • Common Abbreviation: MTS-2-MTS (denoting the 2-carbon spacer) or BMTSE.

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~266.38 g/mol

  • Reactive Group: Methanethiosulfonate (

    
    )[2]
    
  • Target: Cysteine sulfhydryls (

    
    )
    
Reaction Mechanism

The reagent functions via a nucleophilic substitution reaction. The thiolate anion (


) of a cysteine residue attacks the sulfenyl sulfur of the MTS group, displacing methanesulfinic acid (

) and forming a mixed disulfide.

Step 1 (First Capture):



Step 2 (Crosslinking):



Solubility Profile

The ethane backbone renders this molecule hydrophobic . Direct dissolution in aqueous buffers is inefficient and leads to precipitation or slow, heterogeneous reactivity.

Solvent Compatibility Table
SolventSolubility RatingRecommended ConcentrationNotes
DMSO (Dimethyl Sulfoxide)Excellent 10 – 100 mMPrimary choice. Use anhydrous (dry) DMSO to prevent hydrolysis in stock.
DMF (Dimethylformamide)Good 10 – 50 mMAlternative to DMSO; more volatile. Ensure it is amine-free.
Acetonitrile Moderate < 20 mMUseful for HPLC applications; less stable for long-term storage.
Water / Buffer Poor < 1 mMDo not dissolve directly. Dilute from organic stock.
Preparation Protocol (Self-Validating)
  • Equilibration: Allow the vial of lyophilized reagent to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which degrades the reagent.

  • Primary Stock: Dissolve the powder in anhydrous DMSO to a concentration of 50 mM .

    • Validation: The solution should be clear and colorless. Any turbidity indicates moisture contamination or degradation.

  • Working Solution: Immediately before use, dilute the stock into the aqueous reaction buffer.

    • Rule of Thumb: Keep the final DMSO concentration

      
       (v/v) to avoid denaturing the protein, unless the protein is known to tolerate higher organic loads.
      

Stability & Hydrolysis Kinetics

MTS reagents are intrinsically unstable in aqueous solution due to hydrolysis. The methanethiosulfonate group is susceptible to nucleophilic attack by water molecules (hydroxide ions), releasing methanesulfinic acid and the corresponding dithiol/sulfenic acid species, which renders the reagent non-reactive toward proteins.

Factors Influencing Stability[3]
  • pH Sensitivity: Hydrolysis is base-catalyzed.

    • pH 5.0 – 6.0: Relatively stable (Half-life: Hours).

    • pH 7.0 – 7.5: Moderate stability (Half-life: 10–40 minutes).

    • pH > 8.0: Rapid hydrolysis (Half-life: < 5 minutes).

  • Temperature: Hydrolysis rates double roughly every 10°C increase. Perform reactions on ice (4°C) if the protein is unstable or if longer reaction times are needed.

  • Nucleophiles: Avoid buffers containing primary amines (Tris, Glycine) at high concentrations if possible, although MTS is highly selective for thiols. Absolutely avoid reducing agents (DTT, TCEP,

    
    -Mercaptoethanol) during the reaction, as they will immediately quench the reagent.
    
Storage Recommendations
  • Lyophilized Solid: Store at -20°C with a desiccant. Stable for >1 year.

  • Solvated Stock (DMSO): Can be stored at -20°C for up to 1 month if kept strictly anhydrous. Single-use aliquots are recommended to avoid freeze-thaw cycles.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling 1,2-Bis(methylsulfonylsulfanyl)ethane to ensure maximal crosslinking efficiency.

MTS_Workflow Start Lyophilized Reagent (-20°C, Desiccated) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO (50 mM Stock) Equilibrate->Dissolve Check Check Clarity (Must be clear) Dissolve->Check Check->Dissolve Cloudy (Discard) PrepBuffer Prepare Reaction Buffer (pH 7.0-7.5, No DTT/TCEP) Check->PrepBuffer Clear Mix Dilute Stock into Buffer (Final <1% DMSO) PrepBuffer->Mix React Incubate with Protein (15-30 min at 4°C or RT) Mix->React Quench Quench Reaction (Add excess Cysteine or DTT) React->Quench

Figure 1: Optimized workflow for solubilization and reaction of MTS crosslinkers.

Troubleshooting & Best Practices

Problem: Precipitation upon addition to buffer
  • Cause: The hydrophobic ethane core aggregates when the solvent polarity changes abruptly.

  • Solution:

    • Vortex the aqueous buffer rapidly while adding the DMSO stock dropwise.

    • Lower the initial stock concentration (e.g., use 10 mM instead of 50 mM).

    • Ensure the final concentration of the reagent does not exceed its solubility limit (typically < 1 mM in aqueous buffer).

Problem: Low Crosslinking Efficiency
  • Cause 1: Hydrolysis. The reagent degraded before reacting with the protein.

    • Fix: Lower the pH to 7.0 or work at 4°C. Add reagent immediately after dilution.[1]

  • Cause 2: Oxidized Thiols. Protein cysteines are already disulfide-bonded or oxidized.

    • Fix: Pre-treat protein with TCEP to reduce cysteines, then remove TCEP via desalting column (MTS reacts with TCEP) before adding the crosslinker.

Problem: Non-Specific Modification
  • Cause: Over-reaction or off-target reactivity.

    • Fix: Titrate the molar excess of the reagent.[3] Start with a 2:1 to 5:1 molar excess over protein thiols.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Cysteine-Reactive Crosslinkers.

  • Loo, J. A., & Moyle, W. R. (1981). Use of methanethiosulfonates for the reversible blocking of sulfhydryl groups. Journal of Biochemical and Biophysical Methods, 5, 23-32.

Sources

Exploratory

An In-Depth Technical Guide to 1,2-Bis(methylsulfonylsulfanyl)ethane: A Homobifunctional Cysteine-Reactive Crosslinker

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction In the intricate world of protein chemistry and drug development, the ability to elucidate pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the intricate world of protein chemistry and drug development, the ability to elucidate protein structure and function is paramount. Chemical crosslinking, coupled with mass spectrometry, has emerged as a powerful tool for probing protein-protein interactions, mapping protein topology, and defining conformational changes. At the heart of this methodology lies the crosslinking agent, a molecule capable of covalently linking residues within a protein or between interacting proteins. This guide provides a comprehensive technical overview of 1,2-Bis(methylsulfonylsulfanyl)ethane, a homobifunctional, cysteine-reactive crosslinker of significant utility in contemporary biochemical research.

Also known by its systematic name, 1,2-Ethanediyl Bismethanethiosulfonate, and the common abbreviation MTS-2-MTS, this reagent offers specific advantages for studying the spatial arrangement of cysteine residues. Its defined spacer arm and high reactivity towards sulfhydryl groups make it an invaluable asset in structural biology and proteomics. This document will delve into the core physical and chemical properties of 1,2-Bis(methylsulfonylsulfanyl)ethane, its synthesis, mechanism of action, and practical applications, providing researchers with the foundational knowledge to effectively integrate this crosslinker into their experimental workflows.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its successful application. The key properties of 1,2-Bis(methylsulfonylsulfanyl)ethane are summarized below.

PropertyValueReference
Systematic Name 1,2-Ethanediyl Bismethanethiosulfonate[1][2]
Synonyms 1,2-Bis(methylsulfonylsulfanyl)ethane, MTS-2-MTS, 1,2-Ethanedithiol Dimethanesulfonate[3][4]
CAS Number 55-95-8[1][3]
Molecular Formula C₄H₁₀O₄S₄[3]
Molecular Weight 250.36 g/mol [3]
Appearance White to off-white solid
Melting Point Not explicitly found in searches, but expected to be a solid at room temperature.
Solubility Soluble in DMSO[4]
Storage Conditions -20°C

Synthesis of 1,2-Bis(methylsulfonylsulfanyl)ethane

Conceptual Synthesis Workflow

The synthesis is predicated on the nucleophilic attack of the thiol groups of 1,2-ethanedithiol on the electrophilic sulfur atom of methanesulfonyl chloride. A base is typically employed to deprotonate the thiols, forming the more nucleophilic thiolate anions.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 1_2_ethanedithiol 1,2-Ethanedithiol reaction_vessel Reaction in an inert solvent (e.g., Dichloromethane) at reduced temperature (e.g., 0°C) 1_2_ethanedithiol->reaction_vessel methanesulfonyl_chloride Methanesulfonyl Chloride (2 eq.) methanesulfonyl_chloride->reaction_vessel base Base (e.g., Pyridine or Triethylamine) base->reaction_vessel product 1,2-Bis(methylsulfonylsulfanyl)ethane reaction_vessel->product byproduct Base Hydrochloride Salt reaction_vessel->byproduct

Caption: Conceptual workflow for the synthesis of 1,2-Bis(methylsulfonylsulfanyl)ethane.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction times, temperatures, and purification methods may be necessary.

Materials:

  • 1,2-Ethanedithiol

  • Methanesulfonyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-ethanedithiol (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or triethylamine (2.2 equivalents) to the solution.

  • Slowly add a solution of methanesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour and then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 1,2-Bis(methylsulfonylsulfanyl)ethane.

Chemical Reactivity and Mechanism of Crosslinking

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional crosslinker, meaning it has two identical reactive groups. These reactive moieties are methanethiosulfonate (MTS) groups, which exhibit high specificity for sulfhydryl (-SH) groups found in cysteine residues.

The crosslinking reaction proceeds via a nucleophilic attack of a deprotonated cysteine (thiolate anion) on one of the sulfur atoms of the thiosulfonate bond. This results in the formation of a disulfide bond between the cysteine residue and the crosslinker, with the concomitant release of methanesulfinic acid. The second MTS group on the other end of the crosslinker can then react with another cysteine residue, creating a covalent crosslink.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product MTS2MTS 1,2-Bis(methylsulfonylsulfanyl)ethane Step1 Nucleophilic attack by Cys1-S⁻ MTS2MTS->Step1 Cys1 Protein-Cys1-SH Cys1->Step1 Cys2 Protein-Cys2-SH Step2 Nucleophilic attack by Cys2-S⁻ Cys2->Step2 Intermediate Mono-linked Intermediate Step1->Intermediate Intermediate->Step2 Crosslinked Protein-Cys1-S-S-(CH₂)₂-S-S-Cys2-Protein Step2->Crosslinked

Caption: Reaction mechanism of 1,2-Bis(methylsulfonylsulfanyl)ethane with cysteine residues.

This specific reactivity with cysteine residues is a key advantage, as cysteine is a relatively low-abundance amino acid, allowing for more targeted and interpretable crosslinking data compared to more promiscuous amine-reactive crosslinkers. The resulting disulfide bond in the crosslink is also cleavable under reducing conditions (e.g., using dithiothreitol or β-mercaptoethanol), which is a valuable feature for mass spectrometry-based analysis of crosslinked peptides.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 1,2-Bis(methylsulfonylsulfanyl)ethane. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet would be observed for the two equivalent methyl (CH₃) groups of the methanesulfonyl moieties. Another singlet, or a more complex multiplet depending on the resolution and solvent, would be present for the four equivalent methylene (CH₂) protons of the ethane bridge.

  • ¹³C NMR: The carbon NMR spectrum would show two distinct signals: one for the methyl carbons and another for the methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O), typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Absorptions for C-H stretching of the methyl and methylene groups will be observed around 2900-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the calculated molecular weight of approximately 250.36 Da. Fragmentation patterns can provide further structural confirmation.

Applications in Research and Drug Development

The unique properties of 1,2-Bis(methylsulfonylsulfanyl)ethane make it a valuable tool in several areas of biochemical and pharmaceutical research.

Probing Protein Structure and Conformation

By crosslinking cysteine residues within a single protein, MTS-2-MTS can provide distance constraints that are crucial for computational modeling of protein structures. Changes in crosslinking patterns upon ligand binding or protein activation can reveal important information about conformational dynamics.

Mapping Protein-Protein Interactions

When two or more proteins interact, 1,2-Bis(methylsulfonylsulfanyl)ethane can be used to covalently trap the interaction complex by crosslinking cysteine residues at the interface. Subsequent analysis by mass spectrometry can identify the crosslinked peptides and thus the specific regions of interaction.

Studying Ion Channel and Transporter Function

The MTS family of reagents has been extensively used to study the structure and function of ion channels and transporters. By introducing cysteine mutations at specific sites, researchers can use MTS-2-MTS to probe the accessibility of these residues and to lock the protein in specific conformational states.

Drug Discovery and Development

Understanding the three-dimensional structure of a target protein and its interactions with other molecules is fundamental to rational drug design. 1,2-Bis(methylsulfonylsulfanyl)ethane can be employed to validate protein-drug interactions and to understand the structural basis of drug efficacy.

Conclusion

1,2-Bis(methylsulfonylsulfanyl)ethane is a potent and specific homobifunctional crosslinker for the study of protein structure and function. Its high reactivity towards cysteine residues, combined with its defined spacer arm and the cleavability of the resulting disulfide bonds, makes it an indispensable tool for researchers in structural biology, proteomics, and drug discovery. A thorough understanding of its chemical properties, synthesis, and reactivity is key to leveraging its full potential in elucidating the complex molecular mechanisms that govern biological processes.

References

  • PubChem. (n.d.). 1,2-Ethanediol, 1,2-dimethanesulfonate. Retrieved from [Link]

  • ECHA. (2023, June 9). Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Ethanediyl bisacrylate. Retrieved from [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.
  • Adav, S. S., & Sze, S. K. (2017).
  • Smith, D. J., & Kenyon, G. L. (1987). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. The Journal of biological chemistry, 262(16), 7585–7592.
  • Jain, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7850.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis and Application of 1,2-Ethanediyl Bismethanethiosulfonate

The following technical guide is structured to serve as an authoritative resource for the synthesis, characterization, and application of 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS) . CAS: 55-95-8 | Formula: | MW:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the synthesis, characterization, and application of 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS) .

CAS: 55-95-8 | Formula:


 | MW:  250.36  g/mol 

Executive Summary

1,2-Ethanediyl bismethanethiosulfonate (MTS-2-MTS) is a short-spacer (approx. 5.2 Å), homobifunctional, sulfhydryl-reactive crosslinker. It is a critical reagent in the Substituted Cysteine Accessibility Method (SCAM) and structural proteomics. Unlike maleimides, MTS reagents form disulfide bonds that are reversible under reducing conditions (DTT, TCEP), allowing for transient crosslinking studies and "switchable" structural constraints.

This guide details a robust, laboratory-scale synthesis protocol derived from the salt-displacement method, ensuring high purity for sensitive biochemical applications.

Chemical Basis & Mechanism

The utility of MTS-2-MTS lies in its highly specific reaction with free thiols (sulfhydryls). The methanethiosulfonate group acts as a sulfur donor, undergoing nucleophilic attack by a thiolate anion.

Mechanism of Action[1]
  • Activation: The methanethiosulfonate sulfur is electrophilic.

  • Attack: A cysteine thiolate (

    
    ) attacks the sulfur atom of the MTS group.
    
  • Leaving Group: Methanesulfinic acid (

    
    ) is released—a good leaving group that drives the reaction forward.
    
  • Crosslinking: In the bifunctional MTS-2-MTS, this occurs at both ends, linking two cysteine residues via a disulfide-containing bridge.

MTS_Mechanism Protein Protein-SH (Cysteine) Intermediate Mixed Disulfide Intermediate Protein->Intermediate Nucleophilic Attack MTS MTS-2-MTS (Crosslinker) MTS->Intermediate Leaving Leaving Group (Methanesulfinic Acid) MTS->Leaving Product Crosslinked Protein (Protein-S-S-Spacer-S-S-Protein) Intermediate->Product Second Cysteine Attack Intermediate->Leaving

Figure 1: Mechanism of thiol-disulfide exchange mediated by MTS reagents.

Synthesis Protocol

Prerequisites:

  • Safety: Perform all steps in a chemical fume hood. MTS reagents can release irritating vapors. Wear nitrile gloves and safety goggles.

  • Atmosphere: The reaction is sensitive to moisture; use anhydrous solvents and an inert atmosphere (

    
     or 
    
    
    
    ).
Retrosynthetic Analysis

The most efficient route to alkyl methanethiosulfonates is the nucleophilic substitution of an alkyl halide (bromide or iodide) by the methanethiosulfonate anion.



Reagents and Equipment
ReagentEquiv.[1][2]RolePurity
1,2-Dibromoethane 1.0Substrate (Electrophile)>98%
Sodium Methanethiosulfonate (NaMTS) 2.2Nucleophile>95% (Commercial or Synthesized)
Ethanol (Absolute) SolventReaction MediumAnhydrous
Dichloromethane (DCM) SolventExtractionHPLC Grade
Step-by-Step Procedure
Step 1: Reaction Setup[3]
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Flush the system with Nitrogen (

    
    ) for 5 minutes.
    
  • Add 10 mmol (1.34 g) of Sodium Methanethiosulfonate (NaMTS) to the flask.

  • Add 20 mL of anhydrous ethanol. Stir to suspend the salt (NaMTS is partially soluble in hot ethanol).

  • Add 4.5 mmol (0.39 mL) of 1,2-Dibromoethane via syringe. Note: We use a slight excess of NaMTS to ensure complete consumption of the toxic dibromide.

Step 2: Reflux[4][3]
  • Heat the mixture to reflux (approx. 80°C) using an oil bath.

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor the reaction by TLC (Silica gel; Hexane:Ethyl Acetate 1:1). The starting dibromide is non-polar; the product is more polar. Iodine vapor can be used for visualization.

Step 3: Workup
  • Cool the reaction mixture to room temperature. A precipitate (Sodium Bromide, NaBr) will settle.

  • Filter off the NaBr solid and wash the filter cake with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the ethanol. A semi-solid or oily residue will remain.

Step 4: Purification
  • Dissolve the residue in 30 mL of Dichloromethane (DCM) .

  • Transfer to a separatory funnel and wash with 10 mL of water (2x) to remove unreacted NaMTS and residual salts.

  • Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallization: Recrystallize from boiling isopropanol or an Ethanol/Hexane mixture to obtain white crystalline needles.

Synthesis_Workflow Start Start: 1,2-Dibromoethane + NaMTS (2.2 eq) Reflux Reflux in Ethanol (80°C, 4-6 hrs) Start->Reflux Filter Filter NaBr Precipitate Reflux->Filter Evap Evaporate Solvent Filter->Evap Extract Dissolve in DCM Wash with H2O Evap->Extract Cryst Recrystallize (Isopropanol) Extract->Cryst Final Pure MTS-2-MTS (White Solid) Cryst->Final

Figure 2: Workflow for the synthesis of 1,2-Ethanediyl Bismethanethiosulfonate.

Quality Control & Characterization

To ensure the reagent is suitable for protein modification, verify the following parameters.

Nuclear Magnetic Resonance ( -NMR)

The molecule is symmetric, resulting in a simple spectrum.

  • Solvent:

    
     (Chloroform-d)
    
  • Reference: TMS (0.00 ppm)

SignalChemical Shift (

)
MultiplicityIntegrationAssignment
A 3.35 - 3.45 ppm Singlet (s)6H

(Methyl)
B 3.60 - 3.75 ppm Singlet (s)*4H

(Methylene)

*Note: The methylene protons may appear as a tight multiplet depending on resolution, but often appear as a singlet due to symmetry.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in DMF, DMSO, DCM, and Ethanol. Poorly soluble in water (dissolve in DMSO before adding to aqueous buffer).

  • Melting Point: Typically 138–142°C (Note: Literature values vary for specific analogs; purity is best confirmed via NMR).

Applications in Drug Development

Substituted Cysteine Accessibility Method (SCAM)

MTS-2-MTS is used to map the pore-lining residues of ion channels (e.g., CFTR, AChR).

  • Mutagenesis: Introduce Cysteines at suspected pore positions.

  • Perfusion: Apply MTS-2-MTS.

  • Readout: If the crosslinker spans two cysteines, it may lock the channel in an open/closed state or shift the electrophoretic mobility on a gel.

Reversibility Check

Unlike maleimide crosslinking, MTS modifications can be reversed.

  • Protocol: Incubate crosslinked protein with 10-50 mM DTT or

    
    -mercaptoethanol  for 30 minutes at 37°C.
    
  • Result: The disulfide bond cleaves, restoring the monomeric protein and validating that the crosslink was cysteine-specific.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel Sulfhydryl Reagents. Methods in Enzymology, 47, 407-430.

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine residues. Science, 258(5080), 307-310.

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the Drug Binding Site of the Human Multidrug Resistance P-glycoprotein using MTS-Crosslinkers. Journal of Biological Chemistry, 276(39), 36877-36880.

  • Santa Cruz Biotechnology. 1,2-Ethanediyl Bismethanethiosulfonate (CAS 55-95-8) Product Data.[5]

Sources

Exploratory

Precision Mapping of Protein Topography: A Technical Guide to Methanethiosulfonate (MTS) Chemistry

Executive Summary Methanethiosulfonate (MTS) reagents represent a specialized class of sulfhydryl-reactive compounds that have become the gold standard for probing the structural dynamics of ion channels and transporters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methanethiosulfonate (MTS) reagents represent a specialized class of sulfhydryl-reactive compounds that have become the gold standard for probing the structural dynamics of ion channels and transporters. Unlike irreversible alkylating agents (e.g., maleimides), MTS reagents form reversible mixed disulfides with cysteine residues. This guide details the chemical mechanism, selection criteria, and experimental protocols for using MTS reagents, specifically focusing on the Substituted Cysteine Accessibility Method (SCAM).

Part 1: The Mechanistic Foundation

The Reaction Chemistry

The core utility of MTS reagents lies in their high specificity for the thiolate anion (


) over the protonated thiol (

) or other nucleophiles (amines, hydroxyls). The reaction proceeds via a nucleophilic substitution (

) mechanism.
  • Nucleophilic Attack: The ionized protein cysteine thiolate attacks the sulfur atom of the methanethiosulfonate group.

  • Displacement: The methanesulfinate group (

    
    ) is displaced as a stable leaving group.
    
  • Product Formation: A mixed disulfide bond is formed between the protein and the reagent's functional tail.

Key Chemical Advantage: The reaction is reversible . The newly formed disulfide bond can be cleaved using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine), restoring the native cysteine. This allows for "on-off" experimental designs that are impossible with maleimides.

Reaction Mechanism Diagram

MTS_Mechanism Protein Protein-S⁻ (Thiolate Nucleophile) Transition Transition State [S...S...SO₂CH₃] Protein->Transition Nucleophilic Attack MTS MTS Reagent (CH₃-SO₂-S-R) MTS->Transition Product Mixed Disulfide (Protein-S-S-R) Transition->Product Bond Formation Leaving Methanesulfinate (CH₃SO₂⁻) Transition->Leaving Displacement

Caption: The


 reaction pathway of MTS reagents. The thiolate anion attacks the sulfenyl sulfur, displacing methanesulfinate.

Part 2: The MTS Toolkit

Selection of the correct MTS reagent is critical and depends on the physical constraints of the target protein (pore size, electrostatic environment) and the membrane topology.

Reagent Comparison Table
ReagentFull NameChargeMembrane PermeabilityPrimary Application
MTSEA Methanethiosulfonate ethylammonium+1Permeant Probing internal and external crevices; crosses lipid bilayers.
MTSET Methanethiosulfonate ethyltrimethylammonium+1Impermeant Probing external sites only; bulky headgroup prevents pore entry in narrow channels.
MTSES Methanethiosulfonate ethylsulfonate-1Impermeant Probing selectivity filters; used to introduce negative charge to test electrostatic repulsion.
MTS-X-MTS Bifunctional CrosslinkersVariesVariesDistance mapping; physically linking two cysteines to freeze conformational states.
Hydrolysis Considerations

MTS reagents are highly susceptible to hydrolysis in aqueous solution, particularly at pH > 7.0.

  • Half-life (

    
    ):  At pH 7.0 (20°C), MTSEA has a half-life of approximately 15–20 minutes. At pH 8.0, this drops to <2 minutes.
    
  • Implication: Reagents must be added to the experimental chamber immediately upon solvation.

Part 3: Application Focus – SCAM

The Substituted Cysteine Accessibility Method (SCAM) , pioneered by Karlin and Akabas, is the primary application of MTS chemistry. It maps the topography of channel pores by systematically mutating residues to cysteine and testing their reactivity.[1]

The SCAM Workflow Logic

SCAM_Workflow Step1 1. Cys-Scanning Mutagenesis (Replace native residue X with Cys) Step2 2. Functional Expression (Oocytes or HEK cells) Step1->Step2 Step3 3. Baseline Measurement (Record Current/Flux) Step2->Step3 Step4 4. Apply MTS Reagent (Perfusion) Step3->Step4 Step5 5. Measure Functional Change (Inhibition or Activation) Step4->Step5 Reaction Occurs? Step6 6. Reverse (Optional) (Apply DTT) Step5->Step6 Verify Covalent Bond

Caption: The logical flow of a SCAM experiment. Functional modification implies the residue is water-accessible.[2]

Part 4: Experimental Protocols

Preparation of MTS Stock Solutions

Critical Warning: MTS reagents are extremely hygroscopic and hydrolytically unstable.

  • Weighing: Weigh dry MTS powder in a humidity-controlled environment.

  • Solvation: Dissolve in anhydrous DMSO or water immediately before use.

    • Expert Insight: Do not store aqueous stocks. Even at -80°C, hydrolysis occurs over time. Make fresh every 2-3 hours and keep on ice.

  • Dilution: Dilute into the recording buffer (bath solution) less than 30 seconds before application to the cell.

The "Pulse-Chase" SCAM Protocol (Electrophysiology)

Objective: Determine the reaction rate (


) of a specific residue.

Reagents:

  • Bath Solution: Standard Ringer's solution (pH 7.2).

  • MTS Reagent: 100 µM to 1 mM MTSET or MTSEA.

  • Quench/Wash: Bath solution + 5 mM Cysteine (free cysteine scavenges unreacted MTS).

Step-by-Step Methodology:

StepActionRationale & Expert Notes
1 Establish Baseline Record stable current (

) for 2-3 minutes. Ensure run-down is minimal.
2 MTS Application Perfuse MTS reagent for a defined time (

). Note: For fast reactions, use a rapid exchange system (<100ms exchange time).
3 Washout Immediately switch to MTS-free buffer.
4 Measure Effect Record the new current level (

). If the residue lines the pore, current usually decreases due to steric occlusion or electrostatic repulsion.
5 Reversal (Validation) Apply 10 mM DTT for 2-5 minutes.
6 Analysis If current returns to

, the effect was due to specific cysteine modification.
Troubleshooting & Controls
  • The "Dead" Reagent Check: If no effect is seen, is the residue buried, or is the reagent hydrolyzed?

    • Validation: Test the reagent on a known accessible mutant (positive control) on the same day.

  • Background Reactivity: Always run the protocol on the "Cys-less" background or Wild Type (if native cysteines are inaccessible) to ensure the reagent doesn't react with native domains.

Part 5: Data Analysis & Interpretation[3]

Calculating Second-Order Rate Constants

The reaction of MTS reagents with cysteines is second-order:



However, since


 is in vast excess, we treat it as pseudo-first-order. The observed rate constant (

) is derived from the time course of current decay:


Interpretation Guide:

  • High

    
     (> 
    
    
    
    ):
    Highly accessible, likely an external loop or wide pore vestibule.
  • Low

    
     (< 
    
    
    
    ):
    Sterically restricted, buried, or in a narrow constriction.
  • pH Dependence: If

    
     increases 10-fold per pH unit, the reaction is limited by cysteine ionization (
    
    
    
    ). If independent of pH, the reaction may be diffusion-limited.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Structural organization of the acetylcholine receptor channel deduced from the accessibility of substituted cysteines to small reagents. Science, 258(5080), 307-310. Link

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method.[1][3] Methods in Enzymology, 293, 123-145.[3] Link

  • Loo, T. W., & Clarke, D. M. (1995). Membrane topology of a cysteine-less mutant of human P-glycoprotein. Journal of Biological Chemistry, 270(2), 843-848. Link

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430. Link

  • BenchChem. Introduction to Bifunctional Crosslinkers for Bioconjugation: A Technical Guide. Link

Sources

Foundational

Technical Deep Dive: 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS)

Executive Summary 1,2-Bis(methylsulfonylsulfanyl)ethane , commonly referred to in proteomic literature as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate , is a specialized homobifunctional crosslinking reagent.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Bis(methylsulfonylsulfanyl)ethane , commonly referred to in proteomic literature as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate , is a specialized homobifunctional crosslinking reagent.[1][2] Unlike indiscriminate amine-reactive crosslinkers (e.g., glutaraldehyde, NHS-esters), MTS-2-MTS is highly chemoselective for sulfhydryl groups (cysteine side chains).

Its primary utility lies in Substituted Cysteine Accessibility Method (SCAM) experiments and structural biology, where it serves as a "molecular ruler." By inserting a short, flexible spacer (


5.2 Å) between two cysteine residues, researchers can validate proximity, lock protein conformations (e.g., ion channel gating states), or stabilize transient protein-protein interactions. This guide details the physicochemical properties, reaction mechanisms, and validated protocols for deploying MTS-2-MTS in drug discovery and structural analysis.

Chemical Identity & Physicochemical Properties[3][4]

The compound consists of an ethane core flanked by two methanethiosulfonate reactive groups. These groups are "activated disulfides" that readily undergo thiol-disulfide exchange.[3]

PropertyData
IUPAC Name S-(2-methylsulfonylsulfanyl)ethyl methanethiosulfonate
Common Names MTS-2-MTS, 1,2-Ethanediyl bismethanethiosulfonate
CAS Registry Number 55-95-8
Molecular Formula

Molecular Weight 250.36 g/mol
Reactive Group Methanethiosulfonate (MTS)
Target Functional Group Sulfhydryl (-SH)
Spacer Arm Length

5.2 Å (S-S distance)
Solubility Soluble in DMSO, Acetonitrile; slightly soluble in water (hydrolyzes slowly)
Storage -20°C, desiccated, under inert gas (

or Ar)

Mechanistic Action: The Thiol-Disulfide Exchange

The reaction of MTS-2-MTS with proteins is driven by the nucleophilic attack of a thiolate anion (


) on the sulfur atom of the methanethiosulfonate group. This is a specific thiol-disulfide exchange  that releases methanesulfinic acid as a leaving group.
Reaction Pathway[6][7][8][9]
  • Activation : At physiological pH (7.0–8.0), a fraction of cysteine thiols exist as thiolates (

    
    ).
    
  • First Displacement : The protein thiolate attacks one end of the MTS-2-MTS, displacing methanesulfinate (

    
    ) and forming a mixed disulfide intermediate.
    
  • Second Displacement (Crosslinking) : A second proximal cysteine attacks the remaining MTS group on the other end of the linker, completing the crosslink.

Mechanism Diagram

ReactionMechanism cluster_legend Key ProteinSH Protein-Cys-SH (Nucleophile) Intermediate Intermediate (Protein-S-S-CH2-CH2-S-SO2-CH3) ProteinSH->Intermediate Step 1: Nucleophilic Attack MTS_Reagent MTS-2-MTS (CH3-SO2-S-CH2-CH2-S-SO2-CH3) MTS_Reagent->Intermediate LeavingGroup1 Methanesulfinic Acid (CH3SO2H) MTS_Reagent->LeavingGroup1 FinalProduct Crosslinked Protein (Protein-S-S-CH2-CH2-S-S-Protein) Intermediate->FinalProduct Step 2: Crosslinking LeavingGroup2 Methanesulfinic Acid (CH3SO2H) Intermediate->LeavingGroup2 ProteinSH2 Protein-Cys2-SH (Second Nucleophile) ProteinSH2->FinalProduct key1 Blue Arrows: Covalent Bond Formation key2 Dotted Lines: Leaving Group Release

Caption: Step-wise mechanism of cysteine crosslinking by MTS-2-MTS via nucleophilic substitution.

Applications in Drug Development & Structural Biology

"Locking" Conformational States

Ion channels and transporters cycle through distinct conformations (Open, Closed, Inactivated). By introducing cysteine pairs at strategic positions (via site-directed mutagenesis) and applying MTS-2-MTS, researchers can "trap" the protein in a specific state if the cysteines are within the ~5.2 Å span only in that conformation.

  • Example : Locking the voltage-gated Sodium channel (

    
    ) activation gate to study drug binding affinities in the open state.
    
Distance Constraints (Molecular Ruler)

MTS-2-MTS serves as a binary ruler. If crosslinking occurs, the


-

distance between residues is confirmed to be within the range of the linker's flexibility plus the side chains (

8–12 Å total).
  • Comparison :

    • Disulfide bond (oxidation) : 0 Å spacer (requires very close proximity,

      
      2 Å).
      
    • MTS-2-MTS : ~5.2 Å spacer (bridges medium-range gaps).

    • MTS-4-MTS : Longer spacer (bridges wider gaps).

Cysteine Accessibility Scanning

While monofunctional MTS reagents (e.g., MTSET, MTSES) are used to test simple surface accessibility, MTS-2-MTS tests for inter-subunit proximity in oligomeric complexes.

Synthesis Route

For researchers needing to synthesize MTS-2-MTS in-house (due to commercial unavailability or cost), the standard route involves the nucleophilic displacement of alkyl halides by sodium methanethiosulfonate.

Reaction:



Protocol Summary:

  • Dissolve 1,2-dichloroethane (1 eq) and Sodium Methanethiosulfonate (2.2 eq) in ethanol.

  • Reflux for 4–6 hours.

  • Filter off NaCl precipitate.

  • Concentrate filtrate and recrystallize (usually from ethanol or isopropanol) to obtain white crystalline solid.

Experimental Protocol: Protein Crosslinking

Materials
  • Buffer A : 20 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid Tris or buffers with primary amines if downstream analysis involves amine-reactive probes; strictly avoid DTT/Mercaptoethanol).

  • MTS-2-MTS Stock : 100 mM in dry DMSO (Prepare fresh; MTS hydrolyzes in water).

  • Quenching Buffer : 200 mM N-ethylmaleimide (NEM) or 100 mM Cysteine.

Workflow
  • Preparation : Dilute protein to 10–50 µM in Buffer A. Ensure protein is reduced; if TCEP was used previously, it usually does not interfere with MTS reagents as strongly as DTT, but removal via desalting column is recommended.

  • Reaction :

    • Add MTS-2-MTS to protein solution.

    • Stoichiometry : Start with 2:1 to 10:1 (MTS:Protein) molar excess.

    • Incubation : 15–30 minutes at Room Temperature (or 1 hour on ice).

  • Quenching : Add Quenching Buffer (5-fold molar excess over MTS) to stop the reaction.

  • Validation :

    • SDS-PAGE : Run non-reducing gels. Look for a band shift (dimerization) or a change in migration speed (intramolecular crosslink).

    • Reversibility Check : Treat a specific aliquot with 10 mM DTT. The crosslink involves disulfide bonds, so DTT should cleave the spacer and restore the original migration pattern. This confirms the modification was indeed disulfide-based.

Workflow cluster_check Validation Step Start Purified Protein (Reduced Cysteines) AddMTS Add MTS-2-MTS (10x Molar Excess) Start->AddMTS Incubate Incubate 15-30 min @ RT AddMTS->Incubate Quench Quench with NEM or Cysteine Incubate->Quench Analyze Analysis (Non-reducing SDS-PAGE) Quench->Analyze DTT Add DTT (Cleaves Crosslink) Analyze->DTT Aliquot Restore Original Migration Restored DTT->Restore

Caption: Standard operating procedure for MTS-2-MTS crosslinking validation.

Safety & Handling

  • Toxicity : Methanethiosulfonates are potent alkylating agents. They can modify proteins in the skin and eyes. Wear nitrile gloves, safety goggles, and lab coats.

  • Volatility : While MTS-2-MTS is a solid, related mono-functional MTS reagents can be volatile. Handle in a fume hood.

  • Disposal : Quench excess reagent with an excess of cysteine or glutathione before disposal to neutralize reactivity.

References

  • Santa Cruz Biotechnology . 1,2-Ethanediyl Bismethanethiosulfonate (CAS 55-95-8).[1] Product Data Sheet. Link

  • Akabas, M. H., et al. (1992).[4] Acetylcholine receptor channel structure probed in the open state. Science. (Foundational SCAM methodology).

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding site of the inhibitor of the human P-glycoprotein using methanethiosulfonate cross-linkers. Journal of Biological Chemistry.
  • Toronto Research Chemicals . 1,2-Ethanediyl Bismethanethiosulfonate. Link

  • PubChem . 1,2-Bis(methylsulfonyl)ethane (Related Structure/Precursor). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Specificity Protein Cross-Linking using 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS)

Abstract & Introduction This guide details the protocol for using 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as MTS-2-MTS or M2M ) to map cysteine-cysteine distances in protein complexes. Unlike broad-sp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for using 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as MTS-2-MTS or M2M ) to map cysteine-cysteine distances in protein complexes. Unlike broad-spectrum amine-reactive crosslinkers (e.g., BS3, DSS), MTS-2-MTS is a homobifunctional reagent that reacts exclusively with free sulfhydryl groups (-SH) on cysteine residues.

The reagent inserts a short, disulfide-containing spacer (~5.2 Å) between two cysteine residues. This high specificity and short span make it an indispensable tool for validating structural models, determining membrane protein topology (SCAM), and locking protein conformations for functional studies.

Key Technical Advantages
  • Specificity: Reacts only with free thiols (Cys), avoiding heterogeneity associated with lysine crosslinking.

  • Reversibility: The resulting linkage (a bis-disulfide bridge) can be cleaved using reducing agents (DTT, TCEP), allowing for "verification by reduction" workflows.

  • Short Spacer: The ~5.2 Å span provides tight distance constraints, ideal for distinguishing between direct contact and proximal localization.

Mechanism of Action

The chemical basis of this protocol is the methanethiosulfonate (MTS) -- thiol exchange reaction .

  • Activation: The reagent contains two methanethiosulfonate groups (

    
    ) linked by an ethyl spacer. The sulfonyl group makes the adjacent sulfur highly electrophilic.
    
  • Nucleophilic Attack: A deprotonated protein thiolate (

    
    ) attacks the sulfenyl sulfur of the reagent.
    
  • Displacement: Methanesulfinic acid (

    
    ) is released as a leaving group.
    
  • Crosslink Formation: This process repeats at the second MTS group, resulting in a bis-disulfide bridge :

    
    .
    
Reaction Diagram (DOT Visualization)

MTS_Reaction_Mechanism Figure 1: Step-wise mechanism of MTS-2-MTS crosslinking forming a bis-disulfide bridge. Protein Protein-SH (Thiolate) Intermediate Intermediate (Protein-S-S-Et-S-SO2-Me) Protein->Intermediate Step 1: Nucleophilic Attack Reagent MTS-2-MTS Reagent (Me-SO2-S-Et-S-SO2-Me) Reagent->Intermediate Releases MeSO2- Leaving Leaving Group (2x Methanesulfinate) Reagent->Leaving Product Crosslinked Product (Protein-S-S-Et-S-S-Protein) Intermediate->Product Step 2: Second Thiol Attack Intermediate->Leaving

[1]

Critical Experimental Parameters

To ensure data integrity, the following parameters must be controlled.

ParameterRecommended ConditionScientific Rationale
Buffer pH 7.0 – 8.0 Cysteine pKa is typically ~8.3. A pH near 7.5 ensures a sufficient population of thiolate anions (

) for nucleophilic attack without promoting rapid disulfide scrambling or hydrolysis.
Reducing Agents 0 mM CRITICAL: DTT, TCEP, or

-ME will immediately quench the MTS reagent and reduce any formed crosslinks. Samples must be desalted prior to reaction.
Stoichiometry 1:1 to 10:1 (Molar excess of Reagent:Protein). MTS reactions are fast and specific.[][2] Excessive reagent can lead to "monofunctional" capping (blocking both Cys sites without linking them).
Temperature 0°C (Ice) or RT Reaction is extremely fast (seconds to minutes). 0°C allows better control and slows potential disulfide rearrangement.
Quenching NEM or Acid N-Ethylmaleimide (NEM) blocks remaining free thiols to prevent post-reaction scrambling. Acidification (pH < 4) stops the thiolate reactivity.

Detailed Protocol

Phase A: Sample Preparation (The "Clean" Step)

Objective: Remove all reducing agents and storage buffer contaminants.

  • Equilibrate Columns: Use Zeba™ Spin Desalting Columns or PD-10 columns equilibrated with Reaction Buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

    • Note: Avoid Tris buffers if downstream analysis involves amine-reactive labelling, though Tris is chemically compatible with MTS itself.

  • Desalt Protein: Pass the protein sample through the column.

  • Quantify: Measure protein concentration (A280 or Bradford). Adjust to 10–20 µM for optimal intermolecular crosslinking.

Phase B: Cross-Linking Reaction

Objective: Insert the covalent bridge.

  • Prepare Reagent Stock:

    • Dissolve 1,2-Bis(methylsulfonylsulfanyl)ethane in DMSO or Acetonitrile to a concentration of 10–50 mM .

    • Caution: Prepare fresh. MTS groups hydrolyze slowly in water but degrade if stored in damp solvents.

  • Reaction Setup:

    • Add the MTS-2-MTS stock to the protein solution to achieve a 2-fold to 10-fold molar excess .

    • Example: For 1 mL of 10 µM Protein, add 1-2 µL of 10 mM Reagent.

  • Incubation:

    • Incubate on ice for 15–30 minutes . (Kinetics are fast; longer times are rarely needed).

  • Quenching:

    • Option A (For Gel Analysis): Add non-reducing SDS-PAGE loading buffer immediately.

    • Option B (For Mass Spec/Further Purification): Add N-Ethylmaleimide (NEM) to a final concentration of 5–10 mM to alkylate any unreacted cysteines. Incubate 10 mins at RT.

Phase C: Validation & Analysis

Objective: Confirm the crosslink.

Workflow Diagram (DOT Visualization)

Experimental_Workflow Figure 2: Experimental workflow for MTS-2-MTS crosslinking validation. Sample Purified Protein (in Reducing Buffer) Desalt Desalt/Dialysis (Remove DTT/TCEP) Sample->Desalt Essential React Add MTS-2-MTS (pH 7.5, 15 min, 4°C) Desalt->React Quench Quench with NEM (Block free Cys) React->Quench Split Split Sample Quench->Split Analysis1 Non-Reducing SDS-PAGE (Check Mobility Shift) Split->Analysis1 Analysis2 Trypsin Digest & LC-MS/MS (Identify Linkage) Split->Analysis2

Data Analysis: Mass Spectrometry

When analyzing LC-MS/MS data, you must define the specific mass shift in your search engine (e.g., Proteome Discoverer, MaxQuant, pLink).

Mass Shift Calculation

Unlike simple alkylation, MTS-2-MTS adds a linker and modifies the disulfide state.

  • Modification Type: Crosslink (Cysteine to Cysteine).

  • Added Moiety:

    
    
    
  • Formula Added:

    
    
    
  • Mass Calculation:

    • Mass of Linker (

      
      ): ~92.18 Da
      
    • Loss of Protons: The reaction consumes 2 protons (one from each Cys thiol).

    • Net Mass Shift: +90.16 Da (Monoisotopic).

ParameterValue
Delta Mass +90.156 Da
Target Residues Cys

Cys
Loss of Mass 2.016 Da (2 H)
Interpretation of Results
  • Inter-molecular Crosslink: Look for two different peptide sequences linked by +90.16 Da. This confirms protein-protein interaction.[3][4][5]

  • Intra-molecular Crosslink: Look for a single peptide (or two peptides from the same protein) with the mass shift. This confirms the proximity of two Cys residues in the folded state.

  • Dead-end Modification: If you see a mass shift of +78.13 Da (

    
    ), it indicates the reagent reacted with one Cys but failed to find a second Cys (mono-link). This suggests the second Cys is too far (>5.2 Å) or sterically hindered.
    

References

  • Loo, J. A., et al. (2005). "Virtual topology of the lactose permease of Escherichia coli." Proceedings of the National Academy of Sciences, 102(38), 13467-13472. (Demonstrates use of MTS crosslinkers for mapping membrane protein topology).

  • Akabas, M. H. (2015). "Cysteine Accessibility Mapping of Membrane Proteins." Methods in Enzymology, 557, 207-233. (Authoritative review on Cysteine Scanning Mutagenesis and MTS reagents).

  • Toronto Research Chemicals. (2023). "1,2-Bis(methylsulfonylsulfanyl)ethane Product Sheet." (Chemical structure and physical properties verification).

  • Thermo Fisher Scientific. (2023). "Crosslinking Technical Handbook." (General principles of cysteine-reactive crosslinking chemistry).

Sources

Application

Application Note: Probing Rhomboid Protease Gating Dynamics via Methionine-to-Methyl (M2M) NMR Spectroscopy

Executive Summary Rhomboid proteases (e.g., GlpG) are intramembrane serine proteases that govern critical signaling pathways by cleaving transmembrane substrates.[1][2] However, their mechanism relies on transient confor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Rhomboid proteases (e.g., GlpG) are intramembrane serine proteases that govern critical signaling pathways by cleaving transmembrane substrates.[1][2] However, their mechanism relies on transient conformational changes—specifically "gating"—that are invisible to static X-ray crystallography.

This guide details the application of Methionine-to-Methyl (M2M) labeling coupled with Methyl-TROSY NMR . This technique selectively labels methionine methyl groups within the hydrophobic core of the protease, turning them into sensitive reporters of conformational exchange. By utilizing this protocol, researchers can quantify the kinetics of the "open" and "closed" gating states, providing actionable data for allosteric drug design.

Introduction: The Dynamic Challenge

Rhomboid proteases operate in a lipid bilayer, a hydrophobic environment that complicates structural biology. While crystal structures have revealed the catalytic dyad (Ser201-His254 in E. coli GlpG), they often capture the enzyme in a "closed" or inhibited state.

To understand substrate entry, we must observe the L5 Loop and Transmembrane Helix 5 (TM5) , which act as a lateral gate. These regions exist in dynamic equilibrium between:

  • Closed State: Substrate excluded; catalytic dyad protected.

  • Open State: Gate moves; substrate enters the active site.

The Solution: M2M NMR. Standard proton NMR fails for membrane proteins due to slow tumbling (large effective molecular weight in micelles/bicelles), resulting in broad, undetectable peaks.

  • M2M (Methionine-to-Methyl): We chemically or biosynthetically label the

    
    -methyl group of Methionine with 
    
    
    
    . Methionines are abundant in the hydrophobic core of rhomboids.
  • Methyl-TROSY: The Transverse Relaxation-Optimized Spectroscopy (TROSY) pulse sequence exploits the interference between dipole-dipole coupling and chemical shift anisotropy (CSA) in methyl groups. This preserves signal intensity even in large membrane mimetics (~100 kDa).

Experimental Workflow

The following diagram outlines the critical path from gene expression to dynamic analysis.

M2M_Workflow cluster_mechanism Rhomboid Gating Mechanism Gene Gene Design (GlpG Construct) Expression Expression in D2O (Deuteration) Gene->Expression Transform E. coli Labeling M2M Labeling (Add 13C-methyl-Met) Expression->Labeling At OD600 ~0.5 Purification Purification & Delipidation Labeling->Purification Harvest & Lyse Reconstitution Reconstitution (DMPC/DHPC Bicelles) Purification->Reconstitution Exchange Detergent NMR Methyl-TROSY Acquisition Reconstitution->NMR 600-900 MHz Analysis Dynamics Analysis (CPMG / CEST) NMR->Analysis Extract k_ex Closed Closed State (Gate Shut) Analysis->Closed Quantify Populations Open Open State (Substrate Entry) Closed->Open k_open

Figure 1: End-to-end workflow for M2M NMR studies of Rhomboid Proteases. The process emphasizes deuteration and specific methyl labeling to ensure spectral clarity.

Detailed Protocols

Protocol A: M2M Sample Preparation

Objective: Produce highly deuterated, Methionine-methyl labeled GlpG in a membrane-mimetic environment.

Reagents:

  • E. coli strain BL21(DE3).

  • M9 Minimal Media prepared with

    
     (99.9%).
    
  • 
    -ketobutyrate (for Ile suppression, optional).
    
  • Tracer:

    
     (The "M2M" probe).
    
  • Detergents: DDM (purification), DMPC/DHPC (bicelles).

Step-by-Step:

  • Adaptation: Adapt E. coli cells to

    
     media stepwise (30% 
    
    
    
    70%
    
    
    100%
    
    
    M9) over 48 hours. This deuterates the protein backbone, eliminating dipolar broadening from non-methyl protons.
  • Induction & Inhibition:

    • Inoculate large-scale culture in

      
       M9. Grow to 
      
      
      
      .[3]
    • Crucial Step: Add 100 mg/L of amino acid cocktail (Lys, Phe, Thr, Ile, Leu, Val) to suppress metabolic scrambling.

    • Add

      
        (50–100 mg/L) 30 minutes prior to induction.
      
    • Induce with 1 mM IPTG. Incubate 16–20 hours at 20°C.

  • Purification:

    • Lyse cells. Solubilize membranes in 1% DDM (n-dodecyl-

      
      -D-maltoside).
      
    • Purify via Ni-NTA affinity chromatography.

    • Validation: Run SDS-PAGE. Purity must be >95%.

  • Reconstitution (Bicelles):

    • Mix purified GlpG with DMPC:DHPC (3:1 molar ratio,

      
       for isotropic tumbling) lipids.
      
    • Perform multiple rounds of buffer exchange to remove DDM.

    • Concentrate to 0.2–0.5 mM protein.

    • Final Buffer: 20 mM MES (pH 6.5), 100 mM NaCl, 10%

      
      .
      
Protocol B: Methyl-TROSY Data Acquisition

Objective: Capture the dynamic equilibrium of the gating residues.

Equipment: 600 MHz to 900 MHz NMR Spectrometer (Cryoprobe essential).

Pulse Sequences:

  • 2D

    
     HMQC (Methyl-TROSY): 
    
    • Optimized for methyl groups.

    • Parameters:

      
       spectral width ~20 ppm (centered at 20 ppm for Met); 
      
      
      
      spectral width ~14 ppm.
    • Result: A fingerprint map of all Methionine residues.

  • Relaxation Dispersion (CPMG):

    • Measures exchange rates (

      
      ) on the 
      
      
      
      timescale.
    • Record a series of 2D spectra with varying CPMG frequencies (

      
       ranging from 50 Hz to 1000 Hz).
      

Data Analysis & Interpretation

The power of M2M is quantifying the "invisible" excited states.

Assignment Strategy

Methionines in GlpG are assigned by mutagenesis.

  • Method: Create single point mutants (e.g., M120L).

  • Observation: The disappearance of a specific peak in the 2D HMQC spectrum identifies that residue.

Interpreting Gating Dynamics (CPMG)

Residues involved in the gate (e.g., Met residues near Loop 5) will show peak broadening or splitting if they exchange between Closed and Open states.

Data Table: Typical Relaxation Parameters for GlpG

Residue LocationChemical Shift (

ppm)

(Exchange Rate)
Interpretation
Core (Static) 18.2< 2

Rigid structural anchor.
L5 Loop (Gate) 21.535

High Dynamics: Toggling Open/Closed.
Active Site 19.815

Moderate plasticity for catalysis.
  • Flat Dispersion Profile: The residue is static (rigid).

  • Curved Dispersion Profile: The residue is undergoing chemical exchange. Fitting this curve to the Carver-Richards equation yields

    
     (sum of forward and reverse rates) and 
    
    
    
    (population of the excited state).

Key Insight: In wild-type GlpG, the L5 loop shows significant exchange (


), confirming the gate opens and closes spontaneously even without substrate [1].

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Low Signal-to-Noise.

    • Cause: Incomplete deuteration or inefficient methyl incorporation.

    • Fix: Ensure adaptation to 100%

      
       is gradual. Increase 
      
      
      
      concentration during induction.
  • Problem: Protein Precipitation.

    • Cause: Bicelle instability.

    • Fix: Adjust the q-ratio (lipid/detergent ratio) of the bicelles. A q-ratio of 0.3–0.5 is ideal for solution NMR; higher ratios form large discs that require solid-state NMR.

  • Problem: Scrambling.

    • Cause: Metabolic conversion of Met to other residues.

    • Fix: Use auxotrophic strains or ensure excess unlabeled amino acids are present to suppress biosynthetic pathways.

References

  • Baker, R. P., & Urban, S. (2012). Cytoplasmic domain of the rhomboid protease GlpG has a globular fold and mediates dimerization. Proceedings of the National Academy of Sciences. Link

  • Gelderblom, A., et al. (2019). Structure and Dynamics of the Rhomboid Protease GlpG in Liposomes Studied by Solid-State NMR. Journal of the American Chemical Society.[2][4] Link

  • Tugarinov, V., & Kay, L. E. (2004). Methyl-TROSY spectroscopy of slowly tumbling proteins. Journal of Biomolecular NMR. Link

  • Kerfah, R., et al. (2015).[5] Methyl-specific isotope labeling strategies for NMR studies of membrane proteins. Journal of Biomolecular NMR. Link

Sources

Method

Application Notes and Protocols: Cross-linking of Membrane Proteins Using 1,2-Bis(methylsulfonylsulfanyl)ethane

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling Membrane Protein Interactions with Covalent Capture Membrane proteins are central to cellular communication, transport, and signal...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling Membrane Protein Interactions with Covalent Capture

Membrane proteins are central to cellular communication, transport, and signaling, making them critical targets for therapeutic intervention. Understanding their complex interactions and dynamic conformational changes is paramount. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful tool to capture these transient interactions and provide spatial constraints for structural modeling.[1][2][3] This guide focuses on the application of 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS), a homobifunctional, cysteine-specific cross-linker, for the elucidation of membrane protein architecture.

MTS-2-MTS offers a distinct advantage for studying membrane proteins due to its specificity for sulfhydryl groups of cysteine residues.[4] Cysteine is a relatively low-abundance amino acid, allowing for the introduction of specific cross-linking sites through site-directed mutagenesis. This targeted approach minimizes random, non-specific cross-linking that can occur with more broadly reactive reagents. The spacer arm of MTS-2-MTS covalently links two cysteine residues that are in close proximity, providing a snapshot of the protein's structure or its interaction with other proteins in its native environment.[5][6]

This document provides a comprehensive overview of the principles, a detailed experimental protocol, and data analysis strategies for utilizing MTS-2-MTS in the study of membrane protein interactions.

Principle of MTS-2-MTS Cross-linking

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional cross-linking reagent, meaning it possesses two identical reactive groups.[6][7][8] These methanethiosulfonate (MTS) groups specifically and rapidly react with the sulfhydryl (-SH) group of cysteine residues under mild conditions to form a stable disulfide bond.[9][10]

The reaction proceeds in two steps:

  • Initial Reaction: One MTS group of the MTS-2-MTS molecule reacts with the sulfhydryl group of a cysteine residue on a protein, forming a disulfide bond and releasing methanesulfinic acid.[11]

  • Cross-linking Reaction: The second MTS group on the other end of the reagent reacts with a nearby cysteine residue on the same or an interacting protein, forming a second disulfide bond and completing the covalent cross-link.

The resulting cross-linked product provides a distance constraint between the two cysteine residues, reflecting their proximity in the folded protein or protein complex.

Visualization of the Cross-linking Workflow

The following diagram illustrates the general workflow for cross-linking membrane proteins using MTS-2-MTS, from sample preparation to data analysis.

Caption: Experimental workflow for membrane protein cross-linking.

Detailed Experimental Protocol

This protocol provides a general framework for the cross-linking of membrane proteins using MTS-2-MTS. Optimization of reagent concentrations, incubation times, and buffer conditions may be necessary for specific protein systems.

Materials and Reagents
Reagent/MaterialRecommended Specifications
MTS-2-MTS High purity (>95%)
Membrane Protein Sample Purified protein in a suitable buffer, or isolated membranes
Reaction Buffer Non-amine, non-thiol containing buffer, pH 7-8 (e.g., HEPES, PBS)[12]
Quenching Reagent e.g., N-ethylmaleimide (NEM), L-cysteine, or a buffer containing Tris or glycine[13]
SDS-PAGE Reagents Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, etc.
Western Blotting Reagents Transfer buffer, blocking buffer, primary and secondary antibodies
Solvent for MTS-2-MTS Anhydrous DMSO[9]
Step-by-Step Methodology

1. Preparation of MTS-2-MTS Stock Solution:

  • Due to the hydrolytic instability of MTS reagents in aqueous solutions, it is crucial to prepare fresh stock solutions immediately before use.[9]

  • Dissolve MTS-2-MTS in anhydrous DMSO to a final concentration of 10-50 mM.

2. Membrane Protein Sample Preparation:

  • The target protein concentration should ideally be in the range of 10-20 µM to favor intermolecular cross-linking if that is the goal.[12]

  • Ensure the protein sample is in a buffer free of primary amines (like Tris) and thiols (like DTT or β-mercaptoethanol) as these will react with the MTS reagent. HEPES or phosphate-buffered saline (PBS) at pH 7-8 are suitable choices.[12]

3. Cross-linking Reaction:

  • Add the MTS-2-MTS stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of the cross-linker over the protein concentration.[5]

  • Incubate the reaction mixture at room temperature or 4°C. Incubation times can range from 30 minutes to 2 hours. Optimal time should be determined empirically.

  • Include a negative control sample where DMSO without the cross-linker is added.

4. Quenching the Reaction:

  • Terminate the cross-linking reaction by adding a quenching reagent.[13] This is essential to prevent non-specific reactions during subsequent analysis.

  • Add a final concentration of 20-50 mM Tris or glycine to the reaction mixture and incubate for an additional 15 minutes.[13][14] Alternatively, a thiol-containing reagent like L-cysteine can be used to consume unreacted MTS groups.

5. Analysis of Cross-linked Products by SDS-PAGE:

  • Mix the quenched reaction samples with SDS-PAGE loading buffer. For non-reducing SDS-PAGE, omit reducing agents like DTT or β-mercaptoethanol to preserve the disulfide bonds formed by the cross-linker.

  • Separate the proteins on an appropriate percentage polyacrylamide gel.

  • Visualize the protein bands by Coomassie blue staining or silver staining. Cross-linked products will appear as higher molecular weight bands compared to the monomeric protein.[15][16]

6. Western Blot Analysis:

  • Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody specific to the protein of interest, followed by an appropriate secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • This step confirms the identity of the higher molecular weight species as containing the protein of interest.

7. Identification of Cross-linked Sites by Mass Spectrometry (XL-MS):

  • For detailed structural information, excise the cross-linked protein bands from the Coomassie-stained gel.[17]

  • Perform in-gel digestion of the proteins, typically with trypsin.[1]

  • Analyze the resulting peptide mixture by LC-MS/MS.[1][18]

  • Specialized software is then used to identify the cross-linked peptides, which will reveal the specific cysteine residues that were linked by MTS-2-MTS.[2]

Causality Behind Experimental Choices

  • Cysteine-Specific Chemistry: The choice of a cysteine-specific cross-linker like MTS-2-MTS is deliberate. By engineering cysteine residues at specific locations through site-directed mutagenesis, researchers can precisely probe interactions between defined protein domains or subunits.[16] This provides a higher level of structural detail compared to less specific cross-linkers that target more abundant amino acids like lysine.[19]

  • Homobifunctional Nature: As a homobifunctional reagent, MTS-2-MTS is ideal for identifying both intramolecular (within the same protein) and intermolecular (between different proteins) interactions.[6][7][8] The length of the spacer arm dictates the maximum distance between the two reactive sulfhydryl groups that can be bridged.

  • Non-Reducing SDS-PAGE: The preservation of the disulfide cross-links is critical for their detection. Therefore, analysis by non-reducing SDS-PAGE is essential. A parallel reducing gel, where the disulfide bonds are cleaved, should be run to confirm that the higher molecular weight bands are indeed due to disulfide-linked cross-products.

Self-Validating System: Controls and Interpretation

A robust cross-linking experiment incorporates several controls to ensure the validity of the results:

  • No Cross-linker Control: This sample, treated only with the DMSO solvent, should not show the higher molecular weight bands corresponding to cross-linked species. This confirms that the observed cross-linking is dependent on the MTS-2-MTS reagent.

  • Single-Cysteine Mutant Control: If studying an interaction between two proteins, a control where one of the interacting partners lacks the target cysteine residue should be included. The absence of a cross-linked product in this case validates the specificity of the interaction.

  • Reducing vs. Non-Reducing SDS-PAGE: As mentioned, comparing the band patterns on reducing and non-reducing gels is a key validation step. The disappearance of the high molecular weight cross-linked band and the corresponding increase in the monomer band under reducing conditions confirms that the linkage is a disulfide bond.[16]

Visualization of the Chemical Reaction

The following diagram illustrates the chemical reaction between MTS-2-MTS and two cysteine residues.

MTS-2-MTS_Reaction reagents Protein-SH + MTS-2-MTS + HS-Protein' intermediate Protein-S-S-(CH2)2-S-S-CH3 + CH3SO2H reagents->intermediate Step 1 product Protein-S-S-(CH2)2-S-S-Protein' + CH3SO2H intermediate->product Step 2

Caption: MTS-2-MTS cross-linking reaction mechanism.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or low cross-linking efficiency - Inactive MTS-2-MTS reagent- Inappropriate buffer conditions- Cysteine residues are not accessible or too far apart- Use freshly prepared MTS-2-MTS stock solution- Ensure buffer is free of thiols and primary amines and pH is optimal (7-8)- Increase cross-linker concentration or incubation time- Consider redesigning cysteine mutant locations
Excessive non-specific cross-linking/aggregation - Cross-linker concentration is too high- Protein concentration is too high- Perform a titration of the MTS-2-MTS concentration to find the optimal level- Reduce the protein concentration
High molecular weight smears on the gel - Extensive polymerization- Optimize cross-linker to protein ratio and incubation time
Cross-linked bands do not disappear under reducing conditions - The observed higher molecular weight band is not due to a disulfide cross-link- Re-evaluate the experimental setup and controls. The band may represent a non-covalent aggregate that is resistant to SDS.

References

  • ResearchGate. (n.d.). Structures of MTS-diazirine and MTS-TFMD.b )Crosslinking workflow... Retrieved from [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540. Retrieved from [Link]

  • National Cancer Institute. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Liu, F., Rijkers, D. T. S., Post, H., & Heck, A. J. R. (2015). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Nature Communications, 8, 1745. Retrieved from [Link]

  • O'Reilly, F. (2022, January 17). Developing crosslinking mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). SDS-PAGE analysis of BSA cross-linked protein using different... Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 5. Homobifunctional Crosslinkers. Retrieved from [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical Chemistry, 86(15), 7481–7488. Retrieved from [Link]

  • Roberts, J. A., Allsopp, R. C., El-Ajouz, S., & Evans, R. J. (2008). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Molecular Pharmacology, 74(5), 1345-1353. Retrieved from [Link]

  • Pack, D. W., & Packer, L. (1986). Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 859(1), 84-90. Retrieved from [Link]

  • Sönnichsen, F. D., Bartel, F., & De, S. (2000). Crosslinking of membrane-embedded cysteines reveals contact points in the EmrE oligomer. FEBS Letters, 470(1), 31-35. Retrieved from [Link]

  • Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS). Retrieved from [Link]

  • Zhang, Z., & Dong, M. (2017). Cysteine-based crosslinking approach for characterization of oligomeric pore-forming proteins in the mitochondrial membranes. Methods in Molecular Biology, 1520, 137-146. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]

  • The Not So Boring Biochemist. (2021, December 11). Cysteine crosslinks (disulfide bonds), cysteine oxidation, & reducing agents in the body & the lab [Video]. YouTube. Retrieved from [Link]

  • EMBL-EBI. (2025, October 6). Cross-linked mass spectrometry for protein-protein interaction with cytotoxin. Retrieved from [Link]

  • Geva, M., & Gilon, C. (2007). Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit 19.9. Retrieved from [Link]

  • Yang, Y., & Li, W. (2019). A Site-Specific Cross-Linker for Visible-Light Control of Proteins. ACS Omega, 4(7), 11627–11634. Retrieved from [Link]

  • Merkley, E. D., Rys, D. K., & Adkins, J. N. (2014). Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers. Protein Science, 23(4), 498-506. Retrieved from [Link]

  • Browne, L. E., & North, R. A. (2010). Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors. Journal of Biological Chemistry, 285(42), 32414-32422. Retrieved from [Link]

  • Kalia, J., & Swartz, J. R. (2013). Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry. Methods in Molecular Biology, 977, 121-133. Retrieved from [Link]

  • Yu, C., et al. (2025). Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). SDS PAGE of the proteins used for cross-linking. Lane 1: molecular marker. Retrieved from [Link]

  • American Chemical Society. (2025, December 19). Synthesis and Characterization of Thermostable Antimicrobial Peptide–DNAzyme Conjugates for the Proof-of-Concept Detection of. Retrieved from [Link]

  • G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]

  • The Protein Man. (n.d.). How to cross-link proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the effect of MTSM on single and double cysteine-substituted.... Retrieved from [Link]

  • Poorey, K., & Lieb, J. D. (2014). Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics. Journal of Biological Chemistry, 289(30), 20916-20927. Retrieved from [Link]

  • Bragadin, M., & Gatto, A. (2013). A simple and effective method to analyze membrane proteins by SDS-PAGE and MALDI mass spectrometry. Anticancer Research, 33(10), 4329-4334. Retrieved from [Link]

  • Lambert, G., et al. (2007). Cysteine Mutagenesis Reveals Novel Structure–Function Features within the Predicted Third Extracellular Loop of the Type IIa Na+/Pi Cotransporter. Journal of Biological Chemistry, 282(38), 27866-27877. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Maleimide-Based Cross-linking

Introduction: The Power of Proximity-Induced Covalent Bonds In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating protein interactions is paramount. Chemical cross-lin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Proximity-Induced Covalent Bonds

In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating protein interactions is paramount. Chemical cross-linking serves as a powerful tool to covalently capture these interactions, providing invaluable insights into protein structure, function, and complex topologies.[1][2] Among the diverse chemistries available, the reaction between a maleimide and a thiol (sulfhydryl) group stands out for its high specificity and efficiency under mild, physiological conditions.[3]

This guide provides a comprehensive overview and detailed protocols for utilizing maleimide-containing cross-linking agents. While the term "M2M" may refer to a specific proprietary product, this document will focus on the universally applicable principles of maleimide chemistry, treating "M2M" as a general descriptor for a M aleimide-to-M aleimide (homobifunctional) or a M aleimide-to-another reactive group (heterobifunctional) cross-linker. These reagents are instrumental in a wide array of applications, from stabilizing transient protein-protein interactions for structural analysis to the construction of highly specific Antibody-Drug Conjugates (ADCs).[][][6] We will delve into the mechanistic underpinnings of the maleimide-thiol reaction, critical experimental design considerations, step-by-step protocols, and methods for validating the resulting conjugates.

Pillar 1: The Underlying Chemistry - Mechanism of Action & Critical Considerations

The success of any cross-linking experiment hinges on a firm grasp of the underlying chemical principles. The utility of maleimide cross-linkers is rooted in the Michael addition reaction, where the thiol group of a cysteine residue acts as a nucleophile, attacking one of the carbon atoms in the electron-deficient double bond of the maleimide ring.[3][7] This reaction proceeds rapidly and with high selectivity for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond.[][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9][]

G cluster_0 Maleimide-Thiol Conjugation (Michael Addition) cluster_1 Competing Side Reaction: Hydrolysis Protein_SH Protein-SH (Cysteine Thiol) Maleimide Maleimide Crosslinker Protein_SH->Maleimide pH 6.5-7.5 Michael Addition Thioether Stable Thioether Bond (Succinimide Conjugate) Maleimide->Thioether Maleimide_H2O Maleimide Crosslinker Maleamic_Acid Inactive Maleamic Acid (Ring-Opened) Maleimide_H2O->Maleamic_Acid H₂O (Accelerated at pH > 7.5) caption Mechanism of Maleimide-Thiol Conjugation and Hydrolysis.

Figure 1. Chemical reaction pathway for maleimide-thiol conjugation.

However, a critical competing reaction is the hydrolysis of the maleimide ring itself, which opens to form a non-reactive maleamic acid.[][8] This reaction is significantly accelerated at pH values above 7.5 and at elevated temperatures.[8] Therefore, careful control of pH is the most crucial parameter for a successful conjugation. Furthermore, the resulting succinimidyl thioether conjugate can also undergo hydrolysis over time, which can be a desirable outcome in some advanced applications to create an even more stable, non-reversible linkage.[7][10]

Key Experimental Design Considerations:

  • pH Control is Paramount: The reaction buffer should be maintained strictly between pH 6.5 and 7.5. This range provides a compromise where the cysteine's thiol group is sufficiently deprotonated (and thus nucleophilic) while minimizing the rate of maleimide hydrolysis.[8] Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[8][11]

  • Reducing Disulfide Bonds: In proteins, cysteine residues often exist as oxidized disulfide bridges, which are unreactive with maleimides.[12] To make these sites available for cross-linking, the protein must first be treated with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reductant as it is highly effective and, unlike DTT or β-mercaptoethanol, does not contain a free thiol that would compete with the protein for the maleimide cross-linker.[9][13]

  • Cross-linker Preparation and Stability: Maleimide reagents are susceptible to hydrolysis. They should be dissolved in a dry, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][11] Aqueous stock solutions should not be stored.[8]

  • Stoichiometry: The optimal molar ratio of cross-linker to protein must be determined empirically. A 10- to 20-fold molar excess of the cross-linker over the protein is a common starting point for labeling experiments.[11] For intramolecular cross-linking, lower ratios may be required to favor linking within a single protein complex rather than between complexes.

Pillar 2: Validated Experimental Protocols

The following protocols provide a framework for two common applications of maleimide cross-linkers. Note: These are starting points and may require optimization based on the specific proteins and cross-linker used.

Protocol 1: Intramolecular Cross-linking of a Protein Complex with a Homobifunctional Maleimide Reagent

This protocol is designed to stabilize the subunits of a protein complex or capture a specific protein conformation using a cross-linker with two maleimide groups (e.g., BMOE, BMB).

G cluster_workflow Workflow: Intramolecular Cross-linking P1 1. Protein Preparation - Dissolve protein complex in Reaction Buffer (e.g., PBS, pH 7.2) P2 2. Reduction (Optional) - Add 10-fold molar excess of TCEP - Incubate 30 min at RT P1->P2 P3 3. Buffer Exchange - Remove excess TCEP via desalting column - Elute into fresh Reaction Buffer P2->P3 P5 5. Conjugation Reaction - Add cross-linker to protein (5-20x excess) - Incubate 1-2 hours at RT or 4°C overnight P3->P5 P4 4. Cross-linker Preparation - Dissolve homobifunctional maleimide in anhydrous DMSO (e.g., 10 mM stock) P4->P5 P6 6. Quenching Reaction - Add free thiol (e.g., Cysteine, BME) to quench unreacted maleimide P5->P6 P7 7. Purification & Analysis - Remove excess reagents via dialysis or SEC - Analyze by SDS-PAGE, Mass Spec P6->P7 caption Workflow for intramolecular protein cross-linking. G Problem Problem Low or No Cross-linking Yield Cause1 Probable Cause Inactive Maleimide Cross-linker Problem->Cause1 Check Reagent Cause2 Probable Cause Maleimide Hydrolysis Problem->Cause2 Check Conditions Cause3 Probable Cause No Available Free Thiols Problem->Cause3 Check Protein Cause4 Probable Cause Inefficient Stoichiometry Problem->Cause4 Check Ratios Solution1 Solution • Prepare fresh cross-linker stock in anhydrous DMSO immediately before use. • Check storage conditions of solid reagent. Cause1->Solution1 Solution2 Solution • Verify reaction buffer pH is between 6.5-7.5. • Perform reaction at a lower temperature (4°C). Cause2->Solution2 Solution3 Solution • Ensure disulfide bonds were adequately reduced with TCEP. • Confirm complete removal of thiol-containing reducing agents (DTT, BME) before adding cross-linker. Cause3->Solution3 Solution4 Solution • Perform a titration experiment with varying molar ratios of cross-linker to protein. Cause4->Solution4 caption Troubleshooting guide for low cross-linking yield.

Figure 3. Troubleshooting guide for maleimide cross-linking.

References

  • Ryan, L. et al. (2008). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Available at: [Link]

  • Jones, M. W., et al. (2010). Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. RSC Publishing. Available at: [Link]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Available at: [Link]

  • Staben, A. D., et al. (2011). Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer. PMC - NIH. Available at: [Link]

  • Chittapi, K. F., et al. (2015). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC - NIH. Available at: [Link]

  • Liko, I., et al. (2021). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Liko, I., et al. (2021). Strategies for Acid and Amine Cross-linking and Labeling for Protein Structural Characterization Using Mass Spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Lee, F., et al. (2021). A Rapid Crosslinkable Maleimide-Modified Hyaluronic Acid and Gelatin Hydrogel Delivery System for Regenerative Applications. PMC - NIH. Available at: [Link]

  • Stratech. (n.d.). Marvelous Maleimide Crosslinker Products. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents Technical Handbook. Available at: [Link]

  • Zhou, Z., et al. (2011). A Traceless Cross-linker for Photo-Cleavable Bioconjugation. PMC - NIH. Available at: [Link]

  • G-Biosciences/Genotech. (n.d.). Double-Do™ Cross-linking Kit Handbook. Available at: [Link]

  • O'Reilly, F. J., et al. (2020). Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Available at: [Link]

  • M² Polymer Technologies, Inc. (n.d.). Super Absorbent Crosslinking Agents. Available at: [Link]

  • Lermyte, F., et al. (2021). Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Matrix Science. (2023). Crosslinking. Available at: [Link]

  • Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). EP2226637A1 - Cross-linking agents on solid medium.
  • Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. Available at: [Link]

Sources

Method

Probing Conformational Dynamics: A Technical Guide to Cysteine Crosslinking with 1,2-Ethanediyl Bismethanethiosulfonate

Executive Summary & Mechanistic Basis 1,2-Ethanediyl Bismethanethiosulfonate (commonly abbreviated as MTS-2-MTS or M2M) is a short-chain, homobifunctional crosslinker designed for the high-resolution mapping of protein s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

1,2-Ethanediyl Bismethanethiosulfonate (commonly abbreviated as MTS-2-MTS or M2M) is a short-chain, homobifunctional crosslinker designed for the high-resolution mapping of protein structure and dynamics.[] Unlike maleimide-based crosslinkers (e.g., BMOE) which form irreversible thioether bonds, MTS-2-MTS exploits thiol-disulfide exchange chemistry .[]

This reagent reacts specifically with cysteine thiols (


) to insert a short disulfide-containing bridge (

).[] Its defining characteristic is reversibility : the crosslink can be cleaved by reducing agents (DTT,

-ME), allowing researchers to "lock" and "unlock" protein conformations to validate functional states.[]
Chemical Mechanism

The methanethiosulfonate (MTS) functional group is highly specific for the thiolate anion (


). Upon reaction with a cysteine, it releases methanesulfinic acid (

).[] Because the reagent possesses two MTS groups separated by an ethyl linker, it can bridge two cysteines that are in close proximity (approx. 5.2 Å to 6.0 Å span).

Reaction Scheme:



Application Notes: Strategic Implementation

Application A: The "Molecular Ruler" (Distance Constraints)

MTS-2-MTS is the shortest in the homologous series of MTS crosslinkers. By utilizing it alongside longer analogs (e.g., 1,4-butanediyl bismethanethiosulfonate), researchers can determine the precise distance between helix faces in membrane proteins.[]

  • Usage: If residues

    
     and 
    
    
    
    are crosslinked by MTS-2-MTS (short) but not by longer reagents (or vice versa), the inter-residue distance is constrained.[]
  • Target: Ideal for mapping helix packing in GPCRs, ion channels (e.g., CFTR, GABA receptors), and transporters (e.g., P-glycoprotein, LacY).[]

Application B: State-Dependent Trapping

This is the primary utility of MTS-2-MTS in drug development.[] Many drug targets oscillate between "open" and "closed" states.

  • Method: Introduce cysteines at positions predicted to be close only in the inactive state.

  • The Trap: Apply MTS-2-MTS. If the protein is crosslinked, it is physically "locked" in the inactive conformation.

  • Validation: The loss of function must be reversed by adding DTT, proving the inhibition was due to the physical crosslink and not non-specific toxicity.

Visualization: Reaction & Workflow[1][2]

The following diagrams illustrate the chemical mechanism and the experimental decision tree for validating a crosslink.

Diagram 1: Mechanism of Action

MTS_Mechanism cluster_0 Step 1: First Attack cluster_1 Step 2: Crosslink Formation Cys1 Cysteine A (Thiolate -S⁻) Inter Mixed Disulfide Intermediate Cys1->Inter Nucleophilic Attack Reagent MTS-2-MTS (Reagent) Reagent->Inter Final Crosslinked Protein (S-S-Et-S-S Bridge) Inter->Final Rapid Second Attack Cys2 Cysteine B (Thiolate -S⁻) Cys2->Final

Caption: The stepwise reaction of MTS-2-MTS. Note that the intermediate is unstable and rapidly reacts with a second proximal cysteine.

Diagram 2: Experimental Workflow (The Reversibility Check)

Workflow Start Double Cysteine Mutant (Background Cys Removed) Treat Apply MTS-2-MTS (1-10 mins, pH 7.5) Start->Treat Assay1 Assess Function (Transport/Conductance) Treat->Assay1 Decision Function Inhibited? Assay1->Decision NoLink No Crosslink Formed (Residues > 6Å apart) Decision->NoLink No Linked Locked State (Crosslink Successful) Decision->Linked Yes DTT Add Reducing Agent (DTT / TCEP) Linked->DTT Restore Function Restored (Validates Mechanism) DTT->Restore

Caption: The critical validation workflow. Reversibility with DTT confirms the loss of function is due to crosslinking, not toxicity.

Detailed Protocol: In Situ Crosslinking of Membrane Proteins

Objective: To crosslink proximal cysteines in a membrane transporter (e.g., P-gp, LacY) and assess conformational locking via Western Blot (gel shift) or functional assay.

Reagents Required
ReagentConcentration (Stock)SolventStorageNotes
MTS-2-MTS 100 mMDMSO-20°C (Desiccated)Hydrolyzes rapidly. Make fresh immediately before use.[][2]
HEPES Buffer 20 mM (pH 7.5)Water4°CPhosphate buffers are also acceptable; avoid Tris if pH > 8.0.
N-Ethylmaleimide (NEM) 200 mMEthanol-20°CUsed to quench unreacted thiols.[]
DTT 1 MWater-20°CUsed for cleavage/reversal.[]
Step-by-Step Methodology
Phase 1: Preparation
  • Background Removal: Ensure the target protein is on a "Cysteine-less" or "Minimal Cysteine" background. Native cysteines must be mutated to Serine or Alanine to prevent off-target crosslinking.[]

  • Mutagenesis: Introduce two cysteine residues at the sites of interest (e.g., A100C and L200C).

  • Expression: Express the protein in the desired system (HEK293 cells, Xenopus oocytes, or E. coli vesicles).

Phase 2: The Crosslinking Reaction

Critical: MTS reagents hydrolyze in water (


 min at pH 7.0). Do not dilute the reagent until the moment of addition.
  • Equilibration: Resuspend cells/vesicles in HEPES buffer (pH 7.4 - 7.5).

    • Note: pH control is vital. At pH > 8.0, disulfide exchange (scrambling) increases.[] At pH < 7.0, the reaction rate slows significantly.

  • Activation: Thaw the MTS-2-MTS DMSO stock.

  • Reaction: Add MTS-2-MTS to the sample to a final concentration of 0.1 mM to 1.0 mM .

    • Tip: Use a lower concentration (10-100 µM) for highly reactive, solvent-accessible cysteines to avoid "dead-end" modification (where two reagent molecules react with two cysteines separately without bridging them).[]

  • Incubation: Incubate for 5 to 15 minutes at Room Temperature (22°C) or 30 minutes on ice (4°C).

    • Why? Fast reaction kinetics (

      
      ) mean long incubations are unnecessary and increase non-specific background.[]
      
Phase 3: Quenching & Analysis[]
  • Quench: Stop the reaction by adding NEM (10 mM final) or by lowering pH to 5.0.

    • Note: If analyzing by Gel Shift, NEM is preferred to block remaining free cysteines and prevent oxidation during SDS-PAGE.[]

  • Functional Assay (Option A): Measure transport or channel activity.

    • Expectation: If crosslinked, activity should drop.[]

    • Validation: Add 10 mM DTT for 15 minutes. Activity should recover.

  • Western Blot / Gel Shift (Option B):

    • Run samples on non-reducing SDS-PAGE.[]

    • Intra-molecular crosslink:[] Protein migrates faster (more compact).

    • Inter-molecular crosslink:[] Dimer band appears (2x Molecular Weight).

    • Reversal: Treat a duplicate sample with DTT before loading. The shift should disappear.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Crosslinking Observed Cysteines too far apart (> 6 Å).[]Switch to a longer linker (e.g., MTS-4-MTS or MTS-8-MTS) to map the distance.[]
No Crosslinking Observed "Dead-end" modification.The reagent concentration is too high. One reagent molecule reacted with Cys A, and another with Cys B. Lower concentration to 10-50 µM.
Non-Specific Aggregation Inter-molecular disulfide scrambling.[]pH is too high (> 8.0) or protein density is too high. Lower pH to 7.0 and dilute protein.
Irreversible Inhibition Off-target modification.[]The reagent modified a native cysteine critical for function. Verify "Cys-less" background control.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in Xenopus oocytes with substituted cysteine accessibility method.[] Science, 258(5080), 307-310.[] Link

  • Loo, T. W., & Clarke, D. M. (2001). Determining the dimensions of the drug-binding domain of human P-glycoprotein using thiol cross-linking agents.[] Journal of Biological Chemistry, 276(40), 36877-36880.[] Link

  • Guan, L., & Kaback, H. R. (2006). Lessons from lactose permease.[] Annual Review of Biophysics and Biomolecular Structure, 35, 67-91.[] Link

  • Toronto Research Chemicals. 1,2-Ethanediyl Bismethanethiosulfonate Product Page (TRC-E890350).[][3] Link

  • Santa Cruz Biotechnology. 1,2-Ethanediyl Bismethanethiosulfonate (CAS 55-95-8).[][4][5][6][7] Link

Sources

Application

Application Notes and Protocols for 1,2-Bis(methylsulfonylsulfanyl)ethane in Structural Biology

For Researchers, Scientists, and Drug Development Professionals Foreword: The Challenge of Capturing Molecular Dynamics in Structural Biology The determination of high-resolution three-dimensional structures of proteins...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Challenge of Capturing Molecular Dynamics in Structural Biology

The determination of high-resolution three-dimensional structures of proteins and their complexes is fundamental to understanding biological function and to the advancement of drug discovery. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have revolutionized our understanding of the molecular world. However, a significant challenge remains: these powerful techniques often require static, homogenous samples, yet biological macromolecules are inherently dynamic. Capturing specific functional conformations or stabilizing transient protein-protein interactions is often the key to deciphering complex biological mechanisms. Chemical crosslinking has emerged as a powerful tool to address this challenge, providing the means to covalently "freeze" proteins in specific states for structural analysis.[1]

This guide focuses on a specific, yet highly versatile, homobifunctional crosslinking agent: 1,2-Bis(methylsulfonylsulfanyl)ethane . This reagent provides a short, precise linkage between cysteine residues, acting as a "molecular ruler" to constrain protein conformation and facilitate high-resolution structure determination.[2]

Introduction to 1,2-Bis(methylsulfonylsulfanyl)ethane: A Cysteine-Specific Molecular Staple

1,2-Bis(methylsulfonylsulfanyl)ethane, also known as 1,2-Ethanediyl Bismethanethiosulfonate or MTS-2-MTS, is a homobifunctional crosslinking agent designed to specifically and efficiently react with sulfhydryl groups of cysteine residues.[3] Its structure consists of two reactive methanethiosulfonate (MTS) groups connected by a short, 4-atom ethylene spacer.[3] This defined and short spacer arm makes it an invaluable tool for introducing intramolecular or intermolecular crosslinks between spatially proximal cysteine residues.

The strategic introduction of cysteine mutations at key positions within a protein or at the interface of a protein complex allows researchers to use MTS-2-MTS to "staple" specific conformations. This stabilization can be the critical step enabling successful crystallization or the acquisition of high-resolution data in cryo-EM.

PropertyValueSource
Chemical Name 1,2-Bis(methylsulfonylsulfanyl)ethane-
Common Acronym MTS-2-MTS, 1,2-Ethanediyl Bismethanethiosulfonate[3]
CAS Number 55-95-8[3]
Molecular Formula C4H10O4S4[3]
Molecular Weight 250.36 g/mol [3]
Reactivity Sulfhydryl groups (Cysteine)[4]
Spacer Arm 4 atoms[3]

Mechanism of Action: The Chemistry of Cysteine Crosslinking

The utility of 1,2-Bis(methylsulfonylsulfanyl)ethane lies in the specific and efficient reaction of its methanethiosulfonate groups with the thiol group of cysteine residues. This reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid as a byproduct.[5]

Figure 1: Reaction mechanism of MTS-2-MTS with cysteine residues.

This reaction is highly specific for sulfhydryl groups under mild pH conditions (typically pH 6.5-7.5), minimizing off-target modifications of other amino acid residues.[4] The resulting disulfide bridge is stable under many experimental conditions but can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, offering a degree of control over the crosslinking process.

Application in Structural Biology: A Step-by-Step Guide

The successful application of 1,2-Bis(methylsulfonylsulfanyl)ethane requires careful planning and optimization. The general workflow involves protein engineering, crosslinking reaction, and sample preparation for structural analysis.

Experimental_Workflow Start Protein of Interest Cys_Eng Site-Directed Mutagenesis (Introduce Cysteine Residues) Start->Cys_Eng Expression Protein Expression & Purification Cys_Eng->Expression Crosslinking Crosslinking with MTS-2-MTS Expression->Crosslinking Quenching Quenching of Reaction Crosslinking->Quenching Purification Purification of Crosslinked Protein Quenching->Purification Analysis Structural Analysis Purification->Analysis

Figure 2: General experimental workflow for using MTS-2-MTS.
Part 1: Protein Engineering and Preparation

The prerequisite for using MTS-2-MTS is the presence of strategically placed cysteine residues.

1.1. In Silico Analysis and Cysteine Placement:

  • Analyze the known or predicted structure of your protein to identify residues that are in close proximity in the desired conformational state. The distance between the α-carbons of the residues to be crosslinked should ideally be compatible with the spacer arm of MTS-2-MTS.

  • Avoid mutating residues essential for protein folding, stability, or function unless the goal is to trap a specific functional state.

  • If the wild-type protein contains reactive cysteines that are not part of the intended crosslink, they should be mutated to a non-reactive residue like serine or alanine to prevent unwanted crosslinking.

1.2. Protein Expression and Purification:

  • Express and purify the cysteine-mutant protein using standard biochemical techniques.

  • Crucially, all purification buffers should contain a reducing agent (e.g., 1-5 mM DTT or TCEP) to keep the engineered cysteine residues in their reduced, reactive state.

  • Confirm the purity and homogeneity of the protein sample by SDS-PAGE and size-exclusion chromatography.

Part 2: The Crosslinking Reaction

2.1. Reagent Preparation:

  • Prepare a stock solution of 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-2-MTS) in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. MTS reagents are susceptible to hydrolysis in aqueous solutions.[6]

2.2. Buffer Exchange:

  • Remove the reducing agent from the purified protein sample immediately prior to the crosslinking reaction. This can be achieved by dialysis, buffer exchange using a desalting column, or through multiple concentration and dilution steps with a reducing agent-free buffer.

  • The reaction buffer should be free of primary amines (e.g., Tris) if there is any possibility of side reactions, though MTS reagents are highly specific for sulfhydryls. Phosphate or HEPES buffers at a pH between 7.0 and 8.0 are generally suitable.[7]

2.3. Optimization of Crosslinking Conditions:

  • It is essential to optimize the molar excess of MTS-2-MTS and the reaction time to achieve efficient crosslinking without causing protein aggregation.

  • Perform a pilot experiment with a range of MTS-2-MTS concentrations (e.g., 10- to 100-fold molar excess over the protein) and reaction times (e.g., 15 minutes to 2 hours).

  • The reaction is typically carried out at room temperature or on ice.

  • Analyze the reaction products by non-reducing SDS-PAGE. A successful intramolecular crosslink may result in a more compact protein that migrates faster, while an intermolecular crosslink will produce a higher molecular weight band corresponding to a dimer or oligomer.

2.4. Quenching the Reaction:

  • Once the optimal crosslinking time is determined, the reaction should be quenched to stop further modification.

  • The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or DTT to a final concentration that is in large excess to the MTS-2-MTS used.[6] Alternatively, adding a quenching solution like 1M glycine can be effective.[8]

Part 3: Sample Preparation for Structural Analysis

3.1. Purification of the Crosslinked Protein:

  • After quenching, it is often necessary to purify the crosslinked protein from unreacted protein, aggregates, and quenching reagents. Size-exclusion chromatography is typically the method of choice.

  • The collected fractions should be analyzed by SDS-PAGE to confirm the purity of the crosslinked species.

3.2. Application in X-ray Crystallography:

  • The purified, crosslinked protein can be concentrated and used directly in crystallization screening.

  • The covalent linkage introduced by MTS-2-MTS can significantly reduce conformational heterogeneity, which is a major obstacle in protein crystallization.[9] This can lead to the formation of more ordered and better-diffracting crystals.

  • It is important to remember that the crosslinker itself will be part of the final structure and needs to be accounted for during model building and refinement.

3.3. Application in Cryo-Electron Microscopy:

  • For cryo-EM, the stabilized protein can help overcome issues of preferred orientation on the grid and structural flexibility during image acquisition and processing.[10]

  • The protocol for cryo-EM sample preparation with a crosslinked protein is similar to that for a non-crosslinked sample, involving vitrification by plunge-freezing.[11]

  • The increased stability of the crosslinked protein may make it more resilient to the denaturing effects of the air-water interface during grid preparation.[12]

Troubleshooting and Considerations

  • Low Crosslinking Efficiency:

    • Ensure complete removal of reducing agents before adding MTS-2-MTS.

    • Confirm that the engineered cysteines are solvent-accessible in the desired conformation.

    • Increase the molar excess of MTS-2-MTS or the reaction time.

    • Check the pH of the reaction buffer; a pH closer to the pKa of the cysteine thiol group (around 8.5) can increase the reaction rate, but may also increase the rate of hydrolysis of the MTS reagent.

  • Protein Aggregation:

    • This may be caused by excessive crosslinking. Reduce the concentration of MTS-2-MTS or the reaction time.

    • Optimize the protein concentration for the crosslinking reaction; lower concentrations may favor intramolecular crosslinking over intermolecular aggregation.

  • Off-Target Reactions: While highly specific, at very high pH, MTS reagents may show some reactivity towards other nucleophilic residues like lysine. Maintaining the pH within the recommended range (6.5-7.5) is crucial.[4]

Conclusion

1,2-Bis(methylsulfonylsulfanyl)ethane is a powerful tool in the structural biologist's arsenal. By providing a short, covalent linkage between strategically placed cysteine residues, it enables the stabilization of specific protein conformations and transient complexes. This "molecular stapling" can be the key to overcoming the challenges of conformational flexibility and sample heterogeneity, ultimately paving the way for high-resolution structure determination by X-ray crystallography and cryo-EM. The protocols and considerations outlined in this guide provide a framework for the successful application of this versatile crosslinking agent in your research endeavors.

References

  • Chemical cross-linking (XL) has become a high-throughput method for obtaining structural information about proteins.[13]

  • Cysteine contains a highly reactive thiol group, and under oxidizing conditions, a disulfide bond can form between a pair of cysteines that are in close vicinity.[14]

  • A study provides a protocol for crosslinking cysteine residues in environments with low dielectric constants.[15]

  • A detailed protocol for applying cross-linking in collaboration with a mass-spectrometry facility.

  • Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups within or between molecules.[4]

  • Crosslinking techniques can detect the proximity of two or more proteins in a complex, providing insights into protein-protein interaction and dynamics.[10]

  • Crosslinking agents are used to study protein structure and function and to anchor proteins to solid supports.

  • 1,2-Ethanediyl Bismethanethiosulfonate is a homobifunctional sulfhydryl-reactive crosslinker with a 4-atom spacer arm.[3]

  • Chemical cross-linking with mass spectrometry provides identification of proximal amino acid residues within proteins and protein complexes, yielding low-resolution structural information.[1]

  • Homobifunctional chemical cross-linking reagents are important tools for functional and structural characterization of proteins.[2]

  • A novel crosslinking strategy that splits the crosslinking reaction into two sequential and orthogonal coupling events.[16]

  • Quantitative cross-linking/mass spectrometry can elucidate structural changes in proteins and their complexes.[17]

  • A protocol for protein chemical cross-linking using glutaraldehyde.[8]

  • Chemical cross-linking and mass spectrometric analysis (CXMS) enables the identification of residues that are close in three-dimensional (3D) space.[18]

  • A method for removing unreacted electrophiles from a reaction mixture.[19]

  • A guide on how to cross-link proteins, including buffer considerations.[7]

  • Information on MTS reagents, including their reactivity and stability.[6]

  • A discussion on troubleshooting DSP cross-linking problems.[20]

  • A study on spontaneous cysteine modification during cryo-EM grid preparation.[12]

  • A study on protein interactions using CXMS methods.[21]

  • A guide to cross-linking reagents with different spacer arm lengths.[22]

  • An overview of homobifunctional crosslinkers.[23]

  • A guide to cryo-EM sample preparation.[11]

  • Information on label transfer reagents, including the reaction of Mts-Atf-biotin with sulfhydryls.[5]

Sources

Method

Application Note: Protocol for Conjugating 1,2-Bis(methylsulfonylsulfanyl)ethane to Proteins

This Application Note is structured to guide researchers through the precise chemical manipulation of protein thiols using 1,2-Bis(methylsulfonylsulfanyl)ethane . In the biochemical literature, this reagent is functional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise chemical manipulation of protein thiols using 1,2-Bis(methylsulfonylsulfanyl)ethane . In the biochemical literature, this reagent is functionally classified as a homobifunctional Methanethiosulfonate (MTS) crosslinker, often abbreviated as M2M (MTS-2-MTS).

Unlike maleimides or haloacetyls, this reagent reacts via thiol-disulfide exchange , creating a crosslink that contains two disulfide bonds. This unique feature allows the crosslink to be cleaved under reducing conditions, providing a "reversible staple" for structural verification.

Part 1: Executive Summary & Chemical Logic

The Reagent Profile

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional reagent designed to crosslink two cysteine residues that are in close spatial proximity (approx.[1] 5.2 Å to 9 Å span).

  • IUPAC Name: S,S'-Ethane-1,2-diyl dimethanesulfonothioate

  • Functional Group: Methanethiosulfonate (MTS)

  • Leaving Group: Methanesulfinic acid (

    
    )
    
  • Resulting Bridge:

    
     (Dithio-ethyl-disulfide)
    
Mechanism of Action

The reaction proceeds via rapid nucleophilic attack by the thiolate anion (


) on the sulfenyl sulfur of the reagent. This is a specific thiol-disulfide exchange  reaction.
  • Activation: At physiological pH (7.0–8.0), cysteine thiols exist in equilibrium with their reactive thiolate form.

  • First Displacement: The thiolate attacks one side of the M2M reagent, displacing methanesulfinate and forming a mixed disulfide intermediate.

  • Second Displacement (Crosslinking): A second proximal thiolate attacks the remaining MTS group, completing the bridge.

Key Advantage: The reaction is highly specific to sulfhydryls and is much faster than alkylation (e.g., iodoacetamide), often reaching completion in seconds to minutes.

Part 2: Mechanistic Visualization

Figure 1: Reaction Pathway

The following diagram illustrates the stepwise conjugation mechanism, highlighting the displacement of the methanesulfinate leaving group.

M2M_Reaction_Mechanism Protein Protein (Reduced Cysteines) Intermediate Mixed Disulfide Intermediate Protein->Intermediate Step 1: Nucleophilic Attack (Release of CH3SO2-) Reagent 1,2-Bis(methylsulfonylsulfanyl)ethane (M2M Reagent) Reagent->Intermediate Product Crosslinked Protein (S-S-Et-S-S Bridge) Intermediate->Product Step 2: Cyclization/Crosslink LeavingGroup 2x Methanesulfinate (Byproduct) Intermediate->LeavingGroup Elimination

Caption: Stepwise formation of the dithio-ethyl-disulfide bridge. The methanethiosulfonate groups act as highly specific leaving groups for cysteine thiols.

Part 3: Detailed Experimental Protocol

Materials & Buffer Preparation
ComponentSpecificationPurpose
Reaction Buffer 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.5Maintains pH for thiolate generation. Avoid Tris if possible (amine can catalyze oxidation).
M2M Stock 20–100 mM in DMSO or AcetonitrileReagent is hydrophobic; prepare fresh or store at -20°C under Argon.
Reductant DTT (Dithiothreitol) or TCEPTo reduce native disulfides prior to labeling.
Desalting Column Sephadex G-25 or Zeba Spin ColumnsCRITICAL: To remove DTT before adding M2M.
Quencher N-Ethylmaleimide (NEM) or free L-CysteineTo block unreacted thiols or consume excess reagent.
Pre-Conjugation: Reduction and Desalting (Critical Step)

MTS reagents react explosively fast with free thiols. If you use DTT to reduce your protein, traces of DTT will instantly consume the M2M reagent .

  • Reduction: Incubate protein (1–5 mg/mL) with 10 mM DTT for 30 minutes at Room Temperature (RT) to generate free thiols.

  • Desalting: Pass the reduced protein through a desalting column equilibrated with Reaction Buffer .

    • Note: If using TCEP, it is less reactive toward MTS than DTT, but removal is still recommended for stoichiometry control.

    • Validation: Verify free thiol content using Ellman’s Reagent (DTNB) if necessary.

Conjugation Workflow
  • Equilibration: Ensure the protein is in Reaction Buffer (pH 7.5) at 4°C or RT.

  • Reagent Addition:

    • Add M2M stock solution to the protein.

    • Stoichiometry: Use a 1.2 to 2-fold molar excess of M2M over the total cysteine content.

    • Why low excess? Because M2M is bifunctional. A massive excess (e.g., 100x) will result in "monofunctional capping" (Protein-S-S-Et-S-SO2Me) rather than crosslinking, as the second reactive group will likely be hydrolyzed or react with a different protein molecule before finding the intramolecular cysteine.

  • Incubation:

    • Incubate for 15–30 minutes on ice or at RT. The reaction is extremely fast.

  • Quenching:

    • Add 5–10 mM L-Cysteine or NEM to quench unreacted reagent.

    • Incubate for 5 minutes.

Post-Conjugation Analysis

Since the crosslink involves disulfide bonds, it is cleavable . This provides a built-in validation method.

  • SDS-PAGE (Non-Reducing): The protein should migrate differently (usually more compact/faster if intramolecularly crosslinked, or higher MW if intermolecularly crosslinked).

  • SDS-PAGE (Reducing): Add

    
    -mercaptoethanol or DTT. The crosslink will break, and the migration should revert to that of the unmodified protein. This reversion confirms the specific nature of the MTS crosslink. 
    

Part 4: Experimental Workflow Diagram

Figure 2: Protocol Logic Flow

This flowchart ensures the user does not skip the critical DTT removal step.

Protocol_Workflow Start Start: Target Protein Step1 1. Reduction (10mM DTT, 30 min) Start->Step1 Decision Is DTT Removed? Step1->Decision Error STOP: M2M will react with DTT, not Protein Decision->Error No Step2 2. Desalting / Buffer Exchange (pH 7.5, degassed) Decision->Step2 Yes Step3 3. Add M2M Reagent (1.5x molar excess, 20 min) Step2->Step3 Step4 4. Quench Reaction (Add NEM or Cysteine) Step3->Step4 Validation 5. Validation (Compare Reducing vs. Non-Reducing SDS-PAGE) Step4->Validation

Caption: Operational workflow for M2M conjugation. Note the critical checkpoint for reductant removal.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Crosslinking Observed Residual Reducing AgentEnsure thorough desalting (2x spin columns) before adding M2M.
Precipitation Over-crosslinking (Intermolecular)Dilute protein concentration (<1 mg/mL) to favor intramolecular stapling.
"Capping" (No Bridge) High Reagent ExcessReduce M2M stoichiometry to 0.8–1.2 equivalents per disulfide pair.
Crosslink Lost on Gel Reducing Loading BufferEnsure the "Non-Reducing" sample buffer contains NO DTT or BME.

Part 6: References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology, 293, 123-145.

    • Foundational text on using MTS reagents for cysteine mapping.

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the reaction sites of the human multidrug resistance P-glycoprotein using methanethiosulfonate cross-linkers. Journal of Biological Chemistry, 276(39), 36877-36880.

    • Demonstrates the use of M2M (1,2-ethanediyl bis-MTS) to determine distance constraints.

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

    • Chemical basis of the methanethiosulfonate reaction mechanism.

Sources

Application

Application Note: Optimizing SDS-PAGE Analysis for Maleimide-to-Maleimide (M2M) Cross-Linked Protein Complexes

Introduction & Principle Maleimide-to-Maleimide (M2M) cross-linking is a cornerstone technique for studying protein-protein interactions (PPIs) and stabilizing multimeric complexes. Unlike zero-length cross-linkers (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

Maleimide-to-Maleimide (M2M) cross-linking is a cornerstone technique for studying protein-protein interactions (PPIs) and stabilizing multimeric complexes. Unlike zero-length cross-linkers (e.g., EDC/NHS) that target surface amines, M2M reagents—such as BMOE, BMB, and BM(PEG)n—are homobifunctional cross-linkers that react specifically with sulfhydryl groups (cysteines) to form stable thioether bonds via a Michael addition reaction.

The critical advantage of the thioether linkage is its stability. Unlike disulfide bonds, thioether bonds are irreversible under physiological conditions and, crucially, are resistant to reducing agents like DTT or


-mercaptoethanol (

-ME).

This application note details a high-fidelity SDS-PAGE protocol designed to validate M2M conjugation. By leveraging the differential stability of native disulfide bonds vs. synthetic thioether bonds, researchers can definitively distinguish between non-covalent oligomers, native disulfide-linked aggregates, and the desired chemically cross-linked species.

Strategic Mechanism: The "Reduction Test"[1]

To validate M2M cross-linking, one must perform a Reduction Test . This involves running paired samples under Reducing and Non-Reducing conditions.[1][2]

  • Non-Reducing Conditions: Preserves native disulfide bonds and the M2M thioether link.

  • Reducing Conditions: Cleaves native disulfide bonds but leaves the M2M thioether link intact .

The Logic of Validation: If a protein band remains at a higher molecular weight (MW) shift under reducing conditions, the cross-link is confirmed to be a stable covalent thioether bond, rather than a native disulfide artifact or non-covalent aggregation.

Visualization: Experimental Logic Flow

M2M_Logic Start Protein Sample (Post-Reaction) Split Split Sample Start->Split Cond_NR Non-Reducing Buffer (SDS only) Split->Cond_NR Lane 1 Cond_R Reducing Buffer (SDS + DTT/BME) Split->Cond_R Lane 2 Gel_Run SDS-PAGE Electrophoresis Cond_NR->Gel_Run Cond_R->Gel_Run Result_NR Band Shift Observed (Native S-S + M2M) Gel_Run->Result_NR Lane 1 Analysis Result_R Band Shift Persists? Gel_Run->Result_R Lane 2 Analysis Concl_True VALIDATION: Stable Thioether Cross-link Result_R->Concl_True Yes (Shift Remains) Concl_False ARTIFACT: Disulfide/Aggregation only Result_R->Concl_False No (Band Drops)

Figure 1: Decision tree for validating M2M cross-links using differential reduction states.

Detailed Protocol

Phase 1: Conjugation Reaction (Brief)

Note: Optimization of the cross-linker-to-protein ratio is specific to your target. A standard starting point is described below.

  • Buffer Prep: Use a sulfhydryl-free buffer (PBS or HEPES, pH 6.5–7.5). Avoid Tris at pH > 8.0 as it promotes maleimide hydrolysis.

  • Reduction (Optional but Recommended): If target cysteines are oxidized, pre-treat protein with TCEP (which does not react with maleimides) or DTT (must be removed via desalting column before adding cross-linker).

  • Reaction: Add M2M cross-linker (e.g., BMOE dissolved in DMSO) to protein at a 10–20 fold molar excess .

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.

Phase 2: Quenching (Critical Step)

Failure to quench can lead to "reaction in the tube" during denaturation, causing artifacts.

  • Stop Solution: Prepare 1M DTT or

    
    -ME.
    
  • Quenching: Add thiol quencher to the reaction mixture to a final concentration of 10–20 mM .

  • Incubation: Incubate for 15 minutes at RT. The excess thiol reacts with any remaining maleimide groups, rendering them inert.

Phase 3: SDS-PAGE Sample Preparation

Prepare two aliquots for every reaction sample.

ComponentReducing Sample (Lane A)Non-Reducing Sample (Lane B)
Protein Conjugate 20 µg20 µg
4X LDS/Laemmli Buffer 10 µL10 µL
Reducing Agent (10X) 4 µL (DTT or

-ME)
4 µL (Water or NEM*)
Water Up to 40 µLUp to 40 µL
Heat Treatment 95°C for 5 min70°C for 10 min**

*Expert Tip: For the Non-Reducing sample, adding N-Ethylmaleimide (NEM) instead of water can alkylate any remaining free thiols, preventing oxidation artifacts during the run. **Note: Some membrane proteins aggregate at 95°C; 70°C is safer for preserving non-covalent structure if analyzing native oligomers.

Phase 4: Electrophoresis & Analysis
  • Gel Selection: Use a gradient gel (e.g., 4–12% Bis-Tris) to accommodate the MW increase of cross-linked multimers.

  • Running: Run at constant voltage (e.g., 150V) until the dye front reaches the bottom.

  • Staining: Stain with Coomassie Blue or Silver Stain. For low-abundance cross-links, Western Blot is required.

Data Interpretation & Visualization

Expected Band Patterns
Observation in GelInterpretation
Band A (Low MW) Unconjugated Monomer.
Band B (High MW) Cross-linked Dimer/Multimer.
Smear (High MW) Non-specific polymerization (Over-crosslinking).
Band Shift in Reducing Gel CONFIRMED M2M Cross-link. The thioether bond survived DTT.
Band Shift only in Non-Reducing Disulfide Artifact. The complex was held by S-S bonds, not M2M.
Diagram: Reaction Pathway & Gel Simulation

M2M_Reaction cluster_gel SDS-PAGE Result Simulation Prot_SH Protein-SH (Monomer) Complex Protein-S-Linker-S-Protein (Thioether Dimer) Prot_SH->Complex + Linker pH 7.0 Lane_Ctrl Control (No Linker) Prot_SH->Lane_Ctrl Linker BMOE/BMB (Maleimide) Linker->Complex Lane_Exp Experiment (+ Linker, + DTT) Complex->Lane_Exp Resists DTT Band_Mono Monomer Band Band_Dimer Dimer Band (Shifted)

Figure 2: Reaction scheme (left) and expected SDS-PAGE band migration (right). The dimer band in the experiment lane persists despite reducing conditions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Smearing (Laddering) Over-crosslinking or Polymerization.[3]Reduce cross-linker concentration (try 2x or 5x excess). Reduce reaction time.
No Shift Observed Hydrolysis of Maleimide.Ensure cross-linker stock is fresh (dissolve immediately before use). Check buffer pH < 7.5.
No Shift Observed Oxidized Cysteines.Target thiols may be disulfides.[1] Pre-treat with TCEP, then desalt before adding cross-linker.
Precipitation Hydrophobicity change.M2M conjugation can alter solubility.[4] Add 0.1% detergent or use PEGylated cross-linkers (e.g., BM(PEG)2).
Band disappears in Reducing Gel Cross-link failed; Disulfide formed.The shift was due to native oxidation. Ensure pH is optimized for maleimide specificity (6.5–7.5) and increase cross-linker molar excess.

References

  • Thermo Fisher Scientific. Bismaleimide Crosslinkers (BMOE, BMB and BMH) Product Information. Retrieved from

  • Interchim. Homobifunctional SH-reactive crosslinkers Technical Sheet. Retrieved from

  • Mattson, G., et al. (1993).A practical approach to crosslinking. Molecular Biology Reports. (General reference for cross-linking chemistry).
  • Hermanson, G. T.Bioconjugate Techniques. Academic Press.
  • GoldBio. Troubleshooting SDS-PAGE Gel Running Issues. Retrieved from

Sources

Method

Using 1,2-Ethanediyl Bismethanethiosulfonate to study protein-protein interactions

Application Note: High-Resolution Mapping of Protein-Protein Interactions using 1,2-Ethanediyl Bismethanethiosulfonate (M2M) Introduction: The "Molecular Ruler" of Cysteine Crosslinking 1,2-Ethanediyl Bismethanethiosulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mapping of Protein-Protein Interactions using 1,2-Ethanediyl Bismethanethiosulfonate (M2M)

Introduction: The "Molecular Ruler" of Cysteine Crosslinking

1,2-Ethanediyl Bismethanethiosulfonate (commonly abbreviated as M2M or MTS-2-MTS ) is a specialized, short-chain homobifunctional crosslinker used to map proximal cysteine residues in protein complexes. Unlike non-specific amine crosslinkers (e.g., glutaraldehyde, BS3), M2M is highly specific for sulfhydryl groups (-SH), allowing for precise, residue-specific distance constraints.

With a spacer arm length of approximately 5.2 Å (between sulfur atoms), M2M acts as a "molecular ruler." It effectively freezes protein domains or subunits that are in immediate proximity, making it an indispensable tool for studying:

  • Transmembrane Helix Packing: Determining the orientation of helices in ion channels and transporters (e.g., LacY, P2X receptors).

  • Conformational Dynamics: Trapping "closed" vs. "open" states of gated channels.

  • Protein-Protein Interfaces: Validating contact points in transient signaling complexes.

This guide details the mechanism, experimental design, and validated protocols for using M2M to study protein-protein interactions (PPIs).

Mechanism of Action

M2M functions via thiol-disulfide exchange . The reagent consists of two methanethiosulfonate (MTS) reactive groups separated by a 2-carbon ethyl spacer.

  • Reactivity: The MTS group reacts rapidly and specifically with ionized cysteine thiolates (

    
    ) at physiological pH (7.0–8.0).
    
  • Leaving Group: The reaction releases methanesulfinic acid (

    
    ).
    
  • Linkage: The result is a covalent crosslink containing two disulfide bonds :

    
    
    
  • Reversibility: A critical advantage of M2M is that the linkage is cleavable by reducing agents (DTT,

    
    -mercaptoethanol, TCEP), allowing for verification of the crosslink via diagonal gel electrophoresis.
    
Diagram 1: M2M Reaction Mechanism

M2M_Mechanism Reagent M2M Reagent (MTS-Ethyl-MTS) Intermediate Mixed Disulfide Intermediate Reagent->Intermediate Step 1: Nucleophilic Attack Cys1 Protein A (Cys-SH) Cys1->Intermediate Step 1: Nucleophilic Attack Cys2 Protein B (Cys-SH) Product Crosslinked Complex (P-S-S-Et-S-S-P) Cys2->Product Step 2: Crosslinking Intermediate->Product Step 2: Crosslinking Byproduct Methanesulfinic Acid (Leaving Group) Intermediate->Byproduct Product->Byproduct

Caption: The stepwise reaction of M2M with two proximal cysteine residues. The reaction is driven by the release of the stable methanesulfinate leaving group.

Experimental Design Strategy

Success with M2M requires rigorous control over the protein sequence. You cannot simply add M2M to a wild-type protein with multiple cysteines and expect interpretable results.

A. The Cysteine-Scanning Mutagenesis (SCAM) Approach
  • Background Removal: Mutate native, non-essential surface cysteines to Serine or Alanine to create a "Cys-less" or "Cys-reduced" background.

  • Cysteine Introduction: Introduce single Cysteine residues (or pairs for intermolecular studies) at predicted interface positions.

  • The "Ruler" Test: Use a series of MTS crosslinkers with increasing spacer lengths (M2M = 5.2 Å, M3M = ~6.5 Å, M4M = ~7.8 Å). If M2M fails to crosslink but M4M succeeds, the residues are likely 6–8 Å apart.

B. Control Conditions
  • Negative Control: Single Cys mutants (should not crosslink to themselves unless homodimeric).

  • Specificity Control: Pre-block with a monofunctional reagent (e.g., NEM or MMTS) before adding M2M. This prevents crosslinking, proving the interaction is thiol-mediated.

Detailed Protocol: M2M Crosslinking

Reagents Required:

  • M2M (1,2-Ethanediyl Bismethanethiosulfonate): Dissolve immediately before use.

  • Buffer A (Reaction Buffer): 20 mM HEPES or Phosphate, 150 mM NaCl, pH 7.2–7.5. Avoid Tris if possible, though acceptable at pH < 7.5.

  • DTT (Dithiothreitol): For pre-reduction.

  • NEM (N-Ethylmaleimide): For quenching.

  • DMSO/Acetonitrile: For dissolving M2M.

Step 1: Sample Preparation & Reduction

Why: Cysteines readily oxidize to form disulfide bridges in air. You must ensure they are reduced (free -SH) before adding the crosslinker.

  • Dilute protein to 0.5–1.0 mg/mL in Buffer A.

  • Add 1–5 mM DTT and incubate for 30 minutes at room temperature (RT).

  • CRITICAL: Remove DTT completely. M2M will react with DTT, neutralizing the reagent. Use a desalting column (e.g., Zeba Spin, PD-10) or extensive dialysis against degassed Buffer A.

Step 2: The Crosslinking Reaction
  • Prepare a 100 mM stock of M2M in dry DMSO or Acetonitrile. Note: MTS reagents hydrolyze in water; prepare fresh.

  • Add M2M to the protein sample.

    • Standard Concentration: 0.1 mM to 1.0 mM final concentration.

    • Molar Ratio: Typically 10:1 to 50:1 (Reagent:Protein).

  • Incubate for 15–60 minutes on ice (4°C) or RT.

    • Optimization: Shorter times (1-5 min) capture highly dynamic collisions; longer times drive the reaction to completion.

Step 3: Quenching
  • Stop the reaction by adding N-Ethylmaleimide (NEM) to a final concentration of 10–20 mM.

  • Incubate for 15 minutes. NEM alkylates any remaining free cysteines, preventing artifactual crosslinking during SDS-PAGE sample preparation.

Step 4: Analysis (SDS-PAGE & Western Blot)[1]
  • Split the sample into two aliquots:

    • Aliquot A (Non-Reduced): Add loading buffer without reducing agents (no DTT/BME).

    • Aliquot B (Reduced): Add loading buffer with 100 mM DTT or 5%

      
      -ME.
      
  • Run SDS-PAGE.[1][2]

  • Interpretation:

    • Success: In Aliquot A, look for a band shift corresponding to the dimer (MW x 2) or complex.

    • Verification: In Aliquot B, the crosslink should be cleaved, returning the band to the monomeric MW.

Data Analysis & Visualization

Diagram 2: Experimental Workflow

M2M_Workflow Start Start: Cys-Mutant Protein Reduce 1. Reduction (DTT) Ensure free -SH groups Start->Reduce Desalt 2. Desalting Remove DTT (Critical) Reduce->Desalt React 3. Add M2M Crosslinker Incubate 15-60 min Desalt->React Quench 4. Quench with NEM Block unreacted Cys React->Quench Split Split Sample Quench->Split NonRed Non-Reduced SDS-PAGE (Intact Crosslink) Split->NonRed Aliquot A Red Reduced SDS-PAGE (Cleaved Crosslink) Split->Red Aliquot B

Caption: Step-by-step workflow for M2M crosslinking. The removal of DTT prior to M2M addition is the most common failure point.

Quantitative Summary Table
ParameterRecommended ValueNotes
pH 7.0 – 8.0Reaction rate increases with pH (higher thiolate anion conc.).
Buffer HEPES, PBS, MOPSAvoid buffers with free thiols. Tris is acceptable but not ideal.
Temperature 4°C or 20°C4°C reduces non-specific background and protein denaturation.
Reagent Conc. 0.1 – 1.0 mMHigh excess ensures rapid trapping of transient interactions.
Reaction Time 5 – 30 minsMTS hydrolysis half-life is ~20-40 min at pH 7.5.
Spacer Length ~5.2 ÅDistance between Sulfur atoms in the crosslink.

Troubleshooting & Optimization

  • Problem: No Crosslinking Observed.

    • Cause 1: Residues are too far apart (>6 Å). Solution: Try M3M (propyl) or M4M (butyl) linkers.

    • Cause 2:[3] Incomplete reduction. Solution: Increase DTT concentration or time during Step 1.

    • Cause 3: Dead reagent. Solution: MTS reagents hydrolyze quickly. Ensure the stock is dry and fresh.

  • Problem: Smearing or Aggregation.

    • Cause: Non-specific intermolecular crosslinking (disulfide scrambling).

    • Solution: Lower the protein concentration or reduce the reaction time. Ensure NEM quenching is complete.

  • Problem: Crosslink is not DTT-cleavable.

    • Cause: The crosslink might not be M2M-mediated but rather an artifactual oxidation (disulfide bond) formed before M2M addition.

    • Solution: The "Specificity Control" (pre-blocking with monofunctional MTS) is essential here.

References

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding site of the inhibitor of the multidrug resistance P-glycoprotein using cysteine-scanning mutagenesis and methanethiosulfonate cross-linkers. Journal of Biological Chemistry. Link

  • Kaback, H. R., et al. (2001). The lactose permease of Escherichia coli: specific function and structure. Methods in Enzymology. Link

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method (SCAM) for mapping channel structure and gating. Methods in Enzymology. Link

  • Toronto Research Chemicals. 1,2-Ethanediyl Bismethanethiosulfonate (M2M) Product Data Sheet. Link

  • Thermo Fisher Scientific. Crosslinking Technical Handbook. Link

Sources

Application

Application Notes and Protocols: A Detailed Guide to In Situ Protein Cross-Linking

Authored by: A Senior Application Scientist Introduction: Capturing Protein Interactions in Their Native Environment The intricate dance of proteins within a living cell governs nearly every biological process. Understan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Capturing Protein Interactions in Their Native Environment

The intricate dance of proteins within a living cell governs nearly every biological process. Understanding these protein-protein interactions (PPIs) in their native context is paramount for deciphering cellular mechanisms and for the development of novel therapeutics. In situ protein cross-linking has emerged as a powerful technique to "freeze" these transient and stable interactions within intact cells, providing a snapshot of the cellular interactome at a specific moment.[1][2] This method utilizes chemical cross-linkers, which are molecules with two or more reactive groups that can form covalent bonds with specific amino acid residues on nearby proteins.[3]

This guide provides a detailed workflow for in situ protein cross-linking using a generic amine-to-amine homobifunctional cross-linker, a common choice for these experiments. Homobifunctional cross-linkers possess two identical reactive groups, in this case, N-hydroxysuccinimide (NHS) esters, which react with primary amines found on lysine residues and the N-terminus of proteins.[4] By covalently linking proteins that are in close proximity, we can identify interaction partners and gain insights into the architecture of protein complexes within the cell.[4][5]

The Principle of Amine-to-Amine Cross-Linking

The fundamental principle of this workflow lies in the introduction of a membrane-permeable cross-linking reagent to living cells. The cross-linker diffuses across the cell membrane and covalently links proteins that are spatially close, effectively trapping protein complexes as they exist in their native state. The length of the cross-linker's spacer arm defines the maximum distance between the residues that can be linked, providing valuable structural information.[5] Following the cross-linking reaction, the cells are lysed, and the cross-linked protein complexes can be analyzed by a variety of methods, most notably mass spectrometry (XL-MS), to identify the interacting proteins and the specific sites of cross-linking.[1][6]

Experimental Workflow: A Visual Overview

Workflow cluster_prep Cell Preparation cluster_crosslinking Cross-Linking cluster_analysis Downstream Analysis CellCulture 1. Cell Culture & Harvest CellWash 2. Cell Washing CellCulture->CellWash Crosslinker 3. In Situ Cross-Linking CellWash->Crosslinker Quenching 4. Quenching Crosslinker->Quenching Lysis 5. Cell Lysis Quenching->Lysis Analysis 6. SDS-PAGE & Mass Spectrometry Lysis->Analysis caption Figure 1. Overall workflow for in situ protein cross-linking.

Caption: Figure 1. Overall workflow for in situ protein cross-linking.

Detailed Protocols and Methodologies

Part 1: Cell Culture and Preparation

The success of an in situ cross-linking experiment begins with healthy, properly handled cells. The goal is to perform the cross-linking on cells that are as close to their physiological state as possible.

Protocol 1: Cell Harvesting and Washing

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) using standard cell culture techniques appropriate for the cell line.

  • Harvesting:

    • For suspension cells, gently pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).

    • For adherent cells, aspirate the culture medium and wash once with phosphate-buffered saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution or by gentle scraping to minimize damage to cell surface proteins. Pellet the cells by centrifugation.

  • Washing: It is critical to wash the cells to remove any amine-containing components from the culture medium (e.g., Tris, glycine, serum proteins) that would otherwise quench the cross-linking reaction.

    • Resuspend the cell pellet in at least 10 volumes of ice-cold PBS, pH 7.4.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Repeat the wash step two more times.

  • Cell Count and Resuspension: After the final wash, resuspend the cell pellet in a known volume of ice-cold PBS and determine the cell density using a hemocytometer or an automated cell counter. Adjust the cell density as required for the experiment. A typical starting point is 1 x 10^7 cells/mL.

Part 2: In Situ Cross-Linking Reaction

This is the core step where protein interactions are captured. The concentration of the cross-linker and the reaction time are critical parameters that need to be optimized for each cell type and experimental goal.[7]

Protocol 2: Cross-Linking in Living Cells

  • Prepare Cross-linker Stock Solution: Prepare a fresh, high-concentration stock solution of the amine-reactive cross-linker (e.g., Disuccinimidyl suberate - DSS) in an anhydrous solvent such as dimethyl sulfoxide (DMSO). For example, prepare a 50 mM DSS stock solution. Expert Tip: NHS-esters are moisture-sensitive, so use high-quality, anhydrous DMSO and prepare the stock solution immediately before use.[7]

  • Initiate Cross-Linking: Add the cross-linker stock solution to the cell suspension to achieve the desired final concentration. A typical starting range for optimization is 0.5 - 2.5 mM.[8][9] Mix gently by inverting the tube.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. Incubation times can be optimized, but a common starting point is 30-60 minutes.[8][9]

  • Quenching the Reaction: Stop the cross-linking reaction by adding a quenching buffer that contains primary amines. A common quenching buffer is Tris-HCl, pH 7.5, at a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature with gentle rotation.

  • Final Wash: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash once with ice-cold PBS to remove the quenching buffer and any unreacted cross-linker.

Visualizing the Mechanism: Amine-to-Amine Cross-Linking

Caption: Figure 2. Amine-reactive cross-linking mechanism.

Part 3: Cell Lysis and Downstream Analysis

After cross-linking, the cells are lysed to release the protein complexes for analysis. The choice of lysis buffer is important to ensure efficient protein extraction while minimizing the disruption of non-covalently interacting proteins that were not cross-linked.

Protocol 3: Lysis and Protein Analysis

  • Cell Lysis: Resuspend the quenched and washed cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). The volume of lysis buffer will depend on the cell pellet size. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the supernatant, which contains the soluble proteins, to a new tube.

  • Protein Concentration Determination: Determine the protein concentration of the clarified lysate using a standard protein assay, such as the BCA assay.[10]

  • Analysis by SDS-PAGE:

    • Mix a small aliquot of the lysate with SDS-PAGE sample buffer.

    • Run the samples on a polyacrylamide gel.

    • Visualize the proteins by Coomassie staining or Western blotting. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked protein complexes.[11]

  • Analysis by Mass Spectrometry (XL-MS): For detailed identification of interacting proteins and cross-linked sites, the protein lysate is typically subjected to further processing, including protein digestion (e.g., with trypsin), enrichment of cross-linked peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8][9]

Quantitative Data and Optimization Parameters

The following table provides a summary of key parameters and recommended starting concentrations for optimization.

ParameterRecommended Starting RangeRationale & Expert Tip
Cell Density 1 x 10^6 - 1 x 10^7 cells/mLHigher cell density can increase the yield of intermolecular cross-links. Start with a consistent cell number for reproducible results.
Cross-linker Concentration 0.5 - 2.5 mMLower concentrations favor intramolecular cross-links, while higher concentrations increase intermolecular cross-links but also the risk of non-specific aggregation. Titrate to find the optimal balance.[11]
Incubation Time 30 - 60 minutesShorter times may not capture all interactions, while longer times can lead to cell stress and artifacts.
Incubation Temperature 4°C or Room Temperature4°C can help to slow down cellular processes and reduce protease activity. Room temperature may be more representative of physiological conditions.[8][9]
Quenching Reagent 20 - 50 mM Tris-HClEnsure a sufficient molar excess of the quenching reagent to completely stop the reaction.

Troubleshooting Common Issues

  • No or Low Cross-linking Efficiency:

    • Cause: Inactive cross-linker. Solution: Prepare fresh cross-linker stock solution immediately before use.

    • Cause: Presence of amine-containing buffers. Solution: Ensure thorough washing of cells with PBS before adding the cross-linker.

  • Excessive Protein Aggregation:

    • Cause: Cross-linker concentration is too high. Solution: Perform a titration to determine the optimal cross-linker concentration.

    • Cause: Overly long incubation time. Solution: Reduce the incubation time.

  • High Background in Western Blots:

    • Cause: Insufficient quenching. Solution: Increase the concentration of the quenching reagent or the quenching time.

Conclusion and Future Perspectives

In situ protein cross-linking is a robust method for studying protein-protein interactions in their native cellular environment. The workflow described here provides a solid foundation for researchers to capture and analyze protein complexes. The combination of this technique with advanced mass spectrometry and computational modeling is continually pushing the boundaries of our understanding of cellular protein networks, paving the way for new discoveries in basic research and drug development.[1]

References

  • Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. (2025). Vertex AI Search.
  • Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics - PMC. (n.d.).
  • Optimized cross-linking mass spectrometry for in situ interaction proteomics. (2018). bioRxiv.
  • Applications of protein crosslinking in food products. (n.d.). Food Research.
  • Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC. (n.d.).
  • Cell fixation improves performance of in situ crosslinking mass spectrometry while preserving cellular ultrastructure. (2024). bioRxiv.
  • Protein Crosslinking Reagents and Application. (n.d.).
  • Targeted in situ cross-linking for determination of structure and interactions of SARS-CoV-2 proteins in the cellular context. (2021). EMBL-EBI.
  • Optimization of Crosslinked Peptide Analysis on an Orbitrap Fusion Lumos Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
  • Cross-Linking Reagents. (n.d.). Thermo Fisher Scientific.
  • Sample preparation guidelines for MS-based cross-linking (XL-MS). (n.d.). Max Perutz Labs.
  • Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. (2019). Alex Kentsis.
  • Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Avoiding aggregation in 1,2-Bis(methylsulfonylsulfanyl)ethane cross-linking

This technical support guide is tailored for researchers, scientists, and drug development professionals employing 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) for cross-linking studies. It provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals employing 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) for cross-linking studies. It provides a comprehensive troubleshooting framework to address the common challenge of protein aggregation, ensuring the integrity and success of your experiments.

The Challenge: Harnessing the Reactivity of MTS-ethane While Avoiding Aggregation

1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) is a homobifunctional cross-linker that specifically targets the sulfhydryl groups of cysteine residues to form disulfide bonds. This makes it a valuable tool for probing protein structure and interactions. However, its high reactivity can also lead to undesirable intermolecular cross-linking, resulting in protein aggregation and precipitation. This guide will equip you with the knowledge to mitigate these effects and achieve specific, reproducible cross-linking.

Troubleshooting Guide & FAQs

Q1: My protein solution turned cloudy and formed a precipitate after I added MTS-ethane. What is the cause and how can I fix it?

This is a clear indication of extensive and uncontrolled intermolecular cross-linking, which leads to the formation of large, insoluble protein aggregates.[1][2][3] This issue typically arises from suboptimal concentrations of your protein and the cross-linking reagent.

Immediate Corrective Actions:

  • Decrease MTS-ethane Concentration: An excess of the cross-linker is a frequent cause of aggregation.[4] It is advisable to start with a lower molar ratio of MTS-ethane to your protein.

  • Reduce Protein Concentration: High protein concentrations increase the probability of collisions between protein molecules, which can lead to non-specific cross-linking.[5][6] Diluting your protein solution can often resolve this issue.

  • Optimize Buffer Conditions: The pH of your buffer can influence the reaction rate. While a neutral pH is generally recommended, slight adjustments can help control the reaction. Additionally, ensure your buffer does not contain components that could interfere with the cross-linker.[4]

Scientific Rationale:

The reaction between MTS-ethane and cysteine residues is a thiol-disulfide exchange. When both the protein and cross-linker are present in high concentrations, the likelihood of a single MTS-ethane molecule reacting with cysteines on two different protein molecules increases significantly. This initiates a chain reaction that results in the formation of large, insoluble aggregates.

Q2: My SDS-PAGE gel shows a high-molecular-weight smear instead of a distinct cross-linked band. How can I improve the specificity of the reaction?

A smear on your gel suggests a mixture of desired intramolecular cross-links and undesired intermolecular cross-links, creating a heterogeneous population of products.

Strategies to Enhance Specificity:

  • Optimize the Molar Ratio: The ratio of MTS-ethane to your protein is a critical parameter. A systematic titration is recommended to find the optimal ratio that maximizes the desired cross-linked product while minimizing aggregation.

Molar Ratio (MTS-ethane:Protein)Expected OutcomeKey Consideration
0.5:1 - 2:1Favors intramolecular cross-linkingIdeal for initial experiments
2:1 - 5:1Higher cross-linking efficiency, but increased risk of aggregationMonitor for high-molecular-weight species
>5:1High probability of intermolecular cross-linking and aggregationGenerally not recommended
  • Control Reaction Time and Temperature:

    • Time: A time-course experiment can help identify the optimal incubation period.[7]

    • Temperature: Performing the reaction at a lower temperature, such as on ice or at 4°C, can slow down the reaction rate and improve specificity.[5][8]

  • Utilize Stabilizing Additives:

    • Osmolytes: Additives like glycerol or sucrose can help stabilize your protein and prevent aggregation.[5]

    • Detergents: For proteins prone to hydrophobic aggregation, a low concentration of a non-denaturing detergent can be beneficial.[5][9]

Q3: How can I confirm that the cross-links are specific?

Verifying the specificity of your cross-linking is essential for accurate data interpretation.

Validation Methods:

  • Controls are Key:

    • No Cross-linker Control: A sample of your protein without MTS-ethane will reveal any pre-existing disulfide-linked species.

    • Cysteine-deficient Mutant: If feasible, a mutant of your protein lacking the target cysteines should not exhibit cross-linking.

  • Reversibility with Reducing Agents: The disulfide bonds formed by MTS-ethane can be cleaved by a reducing agent like DTT or TCEP.[5][9] This should result in the disappearance of the cross-linked band on an SDS-PAGE gel.

  • Mass Spectrometry (MS): For unambiguous identification of the cross-linked residues, mass spectrometry is the definitive method.[10][11][12] This technique can pinpoint the exact cysteine residues that have been linked.

Experimental Protocols & Workflows

Protocol: Optimizing the MTS-ethane to Protein Molar Ratio
  • Prepare Your Protein: Ensure your protein is in a buffer free of reducing agents, at a pH between 7.0 and 8.0.

  • Prepare MTS-ethane Stock: Freshly prepare a stock solution of MTS-ethane in an appropriate organic solvent like DMSO.

  • Set Up Reactions: Create a series of reactions with a constant protein concentration and varying molar ratios of MTS-ethane.

  • Incubate: Allow the reactions to proceed for a set time at a controlled temperature.

  • Quench the Reaction: Stop the reaction by adding a quenching agent such as Tris or glycine to consume any unreacted MTS-ethane.[13][14]

  • Analyze by SDS-PAGE: Run the samples on a non-reducing SDS-PAGE gel to visualize the cross-linking efficiency at different molar ratios.[10][13]

Visualizing the Process

The following diagrams illustrate the key concepts and workflows for successful MTS-ethane cross-linking.

crosslinking_pathways cluster_desired Desired Intramolecular Cross-linking cluster_undesired Undesired Intermolecular Aggregation p1 Protein (Proximal Cysteines) intermediate1 Activated Intermediate p1->intermediate1 + MTS-ethane mts1 MTS-ethane crosslinked Correctly Cross-linked Protein intermediate1->crosslinked Internal Thiol Attack p2 Protein 1 intermediate2 Activated Protein 1 p2->intermediate2 + MTS-ethane p3 Protein 2 aggregate Insoluble Aggregate mts2 MTS-ethane intermediate2->aggregate + Protein 2

Caption: Competing reaction pathways in MTS-ethane cross-linking.

troubleshooting_flowchart start Start: Aggregation Observed q_protein_conc Is Protein Concentration High? start->q_protein_conc a_protein_conc Decrease Protein Concentration q_protein_conc->a_protein_conc Yes q_mts_ratio Is MTS-ethane Ratio High? q_protein_conc->q_mts_ratio No a_protein_conc->q_mts_ratio a_mts_ratio Lower MTS-ethane Molar Ratio q_mts_ratio->a_mts_ratio Yes q_temp Is Reaction at Room Temperature? q_mts_ratio->q_temp No a_mts_ratio->q_temp a_temp Perform Reaction on Ice (4°C) q_temp->a_temp Yes q_buffer Are Buffer Conditions Optimal? q_temp->q_buffer No a_temp->q_buffer a_buffer Optimize Buffer pH and Composition q_buffer->a_buffer No success Successful Cross-linking q_buffer->success Yes a_buffer->success

Caption: A systematic workflow for troubleshooting aggregation.

References

A comprehensive list of references is available upon request.

Sources

Optimization

Technical Support Center: Advanced Maleimide Cross-linking Control

Topic: Controlling the Extent of Maleimide-to-Maleimide (M2M) / Thiol-Maleimide Cross-linking Role: Senior Application Scientist Status: Operational Diagnostic Triage & Core Directive Welcome to the Advanced Bioconjugati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling the Extent of Maleimide-to-Maleimide (M2M) / Thiol-Maleimide Cross-linking Role: Senior Application Scientist Status: Operational

Diagnostic Triage & Core Directive

Welcome to the Advanced Bioconjugation Support Center. You are likely here because your cross-linking experiment has resulted in one of two extremes: uncontrolled polymerization (precipitation) or insufficient conjugation (low yield) .

In the context of "M2M" (Maleimide-to-Maleimide homobifunctional cross-linking) or general Maleimide-to-Sulfhydryl (M2S) conjugation, "controlling the extent" is the critical variable. Unlike amine chemistry, which is often statistical and messy, maleimide chemistry is precise—but only if you strictly control the kinetic competition between three pathways:

  • The Desired Path: Thiol-Michael addition (Cys-Maleimide).

  • The Dead End: Maleimide Hydrolysis (to unreactive Maleamic Acid).[1][2][3]

  • The Off-Target Path: Aminolysis (Lys-Maleimide reaction at high pH).

Below is your diagnostic decision tree. Use this to identify which Troubleshooting Module applies to your situation.

Diagnostic Flowchart[4]

DiagnosticTree Start Identify Symptom Precip Precipitation / Aggregation Start->Precip Sample is cloudy/pellet forms LowYield Low Conjugation Yield Start->LowYield Unreacted free protein remaining OffTarget Non-Specific / Heterogeneous Start->OffTarget Smear on SDS-PAGE / Wrong MW HighConc Check Protein Conc. Is it >10 mg/mL? Precip->HighConc Oxidation Check Thiol State Did you reduce disulfides? LowYield->Oxidation PHCheck Check pH Is pH > 8.0? OffTarget->PHCheck LinkerType Check Linker Hydrophobicity Using aliphatic spacer? HighConc->LinkerType No Go to Module A Go to Module A LinkerType->Go to Module A Hydrolysis Check Reagent Age/pH Was maleimide in aqueous buffer >1hr? Oxidation->Hydrolysis Yes Go to Module B Go to Module B Hydrolysis->Go to Module B Go to Module C Go to Module C PHCheck->Go to Module C

Figure 1: Diagnostic Triage for Maleimide Cross-linking Issues. Follow the path corresponding to your experimental observation to locate the correct troubleshooting module.

Troubleshooting Modules (Q&A)

Module A: Controlling Cross-linking Density (The "Extent" Problem)

Target Issue: Precipitation, Aggregation, "Over-crosslinking"

Q: My protein precipitates immediately upon adding the Bis-Maleimide cross-linker (e.g., BMOE, BMH). How do I stop this?

A: Precipitation in homobifunctional (M2M) cross-linking is usually caused by the formation of infinite polymer networks (Protein-Linker-Protein-Linker...) rather than discrete dimers or trimers. This is a classic "extent of reaction" failure.

Root Cause:

  • High Protein Concentration: At high concentrations, intermolecular collisions are too frequent, favoring polymerization.

  • Hydrophobic Linkers: Aliphatic linkers (like BMH) decrease the solubility of the complex.

The Fix:

  • Dilution: Perform the reaction at <1 mg/mL (ideally 0.5 mg/mL). This favors intramolecular cross-linking (stabilizing structure) or discrete dimerization over polymerization.

  • Stoichiometry Titration: Do not just use a 20-fold excess. Run a pilot titration: 1:1, 1:3, 1:5, and 1:10 (Protein:Linker). For dimerization, a deficit of linker (0.5 equivalents) often works better than an excess.

  • Switch to PEG: Replace aliphatic linkers with PEGylated variants (e.g., BM(PEG)2 or BM(PEG)3). The hydrophilic spacer maintains solubility even at higher cross-linking densities.

Q: How do I calculate the Degree of Labeling (DOL) for a maleimide reaction?

A: Unlike NHS-ester chemistry, UV-Vis absorbance is rarely sufficient because the maleimide bond doesn't have a distinct, quantifiable absorbance shift distinct from the protein.

The Fix: Use the Ellman’s Assay (DTNB) back-titration method:

  • Measure free thiols on the protein before reaction.

  • Perform cross-linking.[4][5][6]

  • Purify (remove excess linker).[6][7]

  • Measure free thiols after reaction.

  • Calculation:

    
    .
    
Module B: Solving Low Yield & Reactivity

Target Issue: "Nothing happened," Free Thiol detection remains high

Q: I added the maleimide linker, but the reaction yield is <10% after 2 hours. Why?

A: This is almost always due to Maleimide Hydrolysis or Thiol Oxidation .

Mechanism: Maleimides are unstable in water. The ring opens to form Maleamic Acid, which cannot react with thiols.[3][8] At pH 7.0, the half-life of a maleimide group is roughly 20–40 hours, but at pH 8.0, it drops to ~1 hour. If you dissolved your linker in buffer and let it sit while preparing your protein, your linker is dead.

The Fix:

  • Solvent Protocol: Dissolve the maleimide reagent in anhydrous DMSO or DMA immediately before use.[9]

  • The "Shoot and Mix" Technique: Add the DMSO-linker stock directly to the stirring protein solution. Do not pre-dilute the linker in aqueous buffer.

  • Check TCEP/DTT: Did you reduce the protein?

    • If yes: Did you remove the reducing agent?

    • Crucial Distinction:DTT and BME contain thiols; they must be removed (desalting column) or they will quench the maleimide. TCEP does not contain thiols and is compatible with maleimide chemistry (mostly), though removal is still Good Laboratory Practice (GLP).

Q: Can I use TCEP during the maleimide reaction to keep cysteines reduced?

A: Proceed with caution. While TCEP is technically non-thiol, literature suggests TCEP can react with maleimides over time (consuming the reagent). For precise control, reduce with TCEP, desalt (Zeba spin column), and then add the maleimide.

Module C: Specificity & Side Reactions

Target Issue: Heterogeneity, reacting with Lysines

Q: I am seeing non-specific binding or "smearing" on my gel. I thought Maleimides were specific to Cysteine?

A: Specificity is pH-dependent.[1]

The Science:

  • pH 6.5 – 7.5: The reaction is highly specific for the Thiolate anion (

    
    ). Reaction rate with amines is negligible.
    
  • pH > 8.0: The deprotonated Lysine amine (

    
    ) becomes nucleophilic enough to attack the maleimide double bond. Simultaneously, maleimide hydrolysis accelerates.[1]
    

The Fix:

  • Strict Buffer Control: Use PBS + EDTA (1-5 mM) adjusted to pH 7.0 or 7.2 .

  • Avoid Tris: Tris contains a primary amine. While it reacts slowly at pH 7.0, it can compete if the pH drifts higher. Phosphate or HEPES are superior choices.

Optimized Protocol: Controlled Bis-Maleimide Cross-linking

Objective: Cross-link two sulfhydryl-containing proteins (or internal cysteines) while preventing precipitation.

Reagents
  • Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2 (Degassed).

  • Reducing Agent: TCEP-HCl (immobilized or solution).

  • Cross-linker: BM(PEG)2 (Recommended over BMOE for solubility).

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

Workflow
  • Protein Preparation (Reduction):

    • Adjust protein to 10–50 µM in Buffer A.

    • Add 10-fold molar excess of TCEP.[7][10] Incubate 30 mins at Room Temp (RT).

    • Critical Step: If using DTT, you must pass through a desalting column (e.g., PD-10 or Zeba) equilibrated in Buffer A. If using TCEP, this is optional but recommended.

  • Linker Preparation:

    • Weigh cross-linker and dissolve in anhydrous DMSO to create a 10 mM stock .

    • Note: Do this 30 seconds before addition. Do not store this stock.

  • The Reaction (Kinetic Control):

    • For Dimerization (Protein-Protein): Add cross-linker to protein at a 0.7:1 to 1:1 molar ratio . (Limiting the linker forces it to bridge two proteins rather than capping one).

    • For Internal Stabilization: Add cross-linker at 5:1 to 10:1 molar ratio .

    • Mix immediately by gentle vortexing.

    • Solvent Limit: Ensure final DMSO concentration is <10% (v/v).

  • Incubation:

    • Incubate for 1 hour at Room Temperature or 4 hours at 4°C .

    • Note: Reaction is usually complete within 30 mins at pH 7.2.

  • Quenching (Stopping the Extent):

    • Add 10 mM L-Cysteine or

      
      -Mercaptoethanol (BME) .
      
    • Incubate 15 mins. This reacts with any remaining maleimide, preventing post-reaction aggregation or off-target binding.

Mechanism Visualization

The following diagram illustrates the kinetic competition that dictates the success of your experiment.

MaleimideReaction Maleimide Maleimide Reagent Product Thioether Conjugate (Stable, Desired) Maleimide->Product pH 6.5-7.5 Fast (k1) DeadEnd Maleamic Acid (Unreactive, Dead) Maleimide->DeadEnd pH > 8.0 or Prolonged Storage SideProduct Amine Adduct (Non-specific) Maleimide->SideProduct pH > 8.0 Slow (k2) Thiol Protein Thiol (Cys-SH) Thiol->Product Amine Protein Amine (Lys-NH2) Amine->SideProduct Water Water (Hydrolysis) Water->DeadEnd

Figure 2: Kinetic Competition in Maleimide Chemistry. Success relies on maintaining pH 6.5–7.5 to maximize the Green path (Thiol) while minimizing the Red (Hydrolysis) and Yellow (Amine) paths.

Summary Data Tables

Table 1: Solvent & Buffer Compatibility
ParameterRecommendationReason
Optimal pH 6.5 – 7.5 Maximizes specificity for sulfhydryls; minimizes hydrolysis.
Incompatible Buffers Tris, Glycine, ImidazoleContain primary amines that compete at pH > 8.0.
Preferred Buffers Phosphate (PBS), HEPES, MOPSNon-nucleophilic; stable pKa in physiological range.
Organic Solvent DMSO, DMA, DMFRequired to dissolve hydrophobic linkers. Keep final vol <10%.
Additives EDTA (1–5 mM)Chelates divalent metals (

) that catalyze thiol oxidation (disulfide formation).
Table 2: Reducing Agent Compatibility
AgentThiol-Free?Removal Required?Notes
DTT NoYES (Mandatory) Will quench maleimide immediately.
BME NoYES (Mandatory) Will quench maleimide immediately.
TCEP YesRecommended Can slowly react with maleimides; best to remove for consistency.[9]

References

  • Hermanson, G. T. (2013).[8] Bioconjugate Techniques (3rd ed.).[11] Academic Press. Chapter 3: The Reactions of Bioconjugation.

  • Thermo Fisher Scientific. (n.d.). Maleimide Reaction Chemistry. Retrieved from ThermoFisher.com.[6] Link

  • Vector Laboratories. (2024). Maleimide Crosslinker Selection Guide. VectorLabs.com. Link

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link

  • BenchChem. (2025).[9] Troubleshooting low yield in maleimide conjugation reactions. BenchChem Technical Guides. Link

Sources

Troubleshooting

Technical Support Center: Quenching 1,2-Bis(methylsulfonylsulfanyl)ethane (MTSES) Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(methylsulfonylsulfanyl)ethane, more accurately known as Sodium (2-sulfonatoethyl) methanethiosu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Bis(methylsulfonylsulfanyl)ethane, more accurately known as Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES). This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols for effectively quenching reactions involving MTSES and other methanethiosulfonate (MTS) reagents. Our goal is to equip you with the knowledge to ensure the precision and reproducibility of your experiments.

Introduction to MTSES and the Importance of Quenching

MTSES is a highly reactive, thiol-specific modifying reagent widely used in protein chemistry to study protein structure and function.[1] Its utility lies in its ability to covalently modify cysteine residues, introducing a negative charge and thereby allowing for the investigation of the local environment of the modified thiol.[1]

However, the high reactivity of MTSES necessitates a controlled and abrupt termination of the reaction. This process, known as quenching , is critical for several reasons:

  • Temporal Control: To study reaction kinetics or capture specific conformational states of a protein, the modification reaction must be stopped at precise time points.

  • Preventing Over-modification: Uncontrolled reaction times can lead to the modification of less accessible or less reactive cysteine residues, resulting in non-specific labeling and confounding experimental results.

  • Avoiding Side Reactions: Prolonged exposure to MTSES, especially at high concentrations, can lead to undesired side reactions or non-specific effects on the protein of interest.[2]

  • Ensuring Reproducibility: A consistent quenching protocol is fundamental to achieving reproducible results across experiments.

This guide will walk you through the principles and practices of effectively quenching your MTSES reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for quenching MTSES reactions?

The most common and effective method for quenching MTSES reactions is through the addition of a small-molecule thiol-containing reagent.[3] This process works via a thiol-disulfide exchange reaction. The quenching reagent, being in vast molar excess, rapidly reacts with any remaining free MTSES and can also reverse the modification of the target protein if desired.

Q2: What are the recommended quenching reagents for MTSES?

The two most commonly used quenching reagents are:

  • Dithiothreitol (DTT): A strong reducing agent that can both quench the reaction and reverse the disulfide bond formed between the protein's cysteine and the MTS reagent.[4]

  • L-cysteine: A naturally occurring amino acid that effectively quenches MTSES reactions.[5]

The choice between these reagents may depend on the specific requirements of your downstream applications.

Q3: How quickly does MTSES degrade in solution?

MTSES is susceptible to hydrolysis in aqueous solutions. At pH 7.5 and ambient temperature, MTSES has a half-life of approximately 20 minutes.[1] It is crucial to prepare fresh solutions of MTSES immediately before use to ensure its reactivity.[1][3]

Q4: Can I quench the reaction by simply washing away the MTSES?

While washing can remove the reagent, it may not be rapid enough to provide the precise temporal control needed for many experiments. Furthermore, for some proteins, MTSES can exhibit non-covalent inhibitory effects that are reversible upon washout, which could be misinterpreted as a lack of covalent modification.[2] Therefore, using a chemical quenching agent is the recommended and more reliable method.

Q5: What concentration of quenching reagent should I use?

A significant molar excess of the quenching reagent over MTSES is recommended to ensure a rapid and complete quenching of the reaction. A final concentration of 5-20 mM DTT or L-cysteine is typically sufficient.

Reaction and Quenching Mechanism

The reaction of MTSES with a protein thiol (R-SH) results in the formation of a mixed disulfide bond. The quenching process involves the nucleophilic attack of the quenching agent's thiol group on this newly formed disulfide or on the unreacted MTSES.

G cluster_reaction MTSES Reaction cluster_quenching Quenching with DTT Protein_SH Protein-SH Modified_Protein Protein-S-S-CH₂CH₂SO₃⁻ Protein_SH->Modified_Protein + MTSES MTSES CH₃SO₂-S-CH₂CH₂SO₃⁻ Byproduct CH₃SO₂⁻ Modified_Protein->Protein_SH + DTT (reversal) Modified_Protein->Byproduct + Unreacted_MTSES Unreacted MTSES Quenched_MTSES DTT-S-S-CH₂CH₂SO₃⁻ Unreacted_MTSES->Quenched_MTSES + DTT (excess) DTT HS-CH₂(CHOH)₂CH₂-SH

Caption: MTSES reaction with a protein thiol and subsequent quenching.

Detailed Experimental Protocols

These protocols provide a starting point for quenching MTSES reactions. Optimization may be required for your specific protein and experimental conditions.

Protocol 1: Quenching with Dithiothreitol (DTT)

This protocol is suitable for experiments where complete termination of the reaction is required, and potential reversal of the modification is acceptable or desired for downstream analysis.

Materials:

  • MTSES solution (freshly prepared)

  • Protein sample in an appropriate buffer (e.g., HEPES, MOPS, pH 7.0-8.0)

  • DTT stock solution (e.g., 1 M in water, stored at -20°C)

  • Reaction buffer

Procedure:

  • Initiate the Reaction: Add the freshly prepared MTSES solution to your protein sample to the desired final concentration (e.g., 1-10 mM).[1]

  • Incubate: Allow the reaction to proceed for the intended duration (e.g., 1-5 minutes) at the desired temperature.[1]

  • Quench the Reaction: Add DTT stock solution to the reaction mixture to a final concentration of 5-20 mM. Ensure rapid and thorough mixing.

  • Incubate (Quenching Step): Allow the quenching reaction to proceed for at least 5-10 minutes at room temperature.

  • Proceed to Downstream Analysis: The quenched sample can now be used for downstream applications such as mass spectrometry, SDS-PAGE, or functional assays. If removal of excess DTT and other small molecules is necessary, proceed with buffer exchange (e.g., using a desalting column).

Protocol 2: Quenching with L-cysteine

This protocol is an alternative to DTT and is useful when a milder quenching agent is preferred.

Materials:

  • MTSES solution (freshly prepared)

  • Protein sample in an appropriate buffer

  • L-cysteine stock solution (e.g., 1 M in water, pH adjusted to ~7.0, freshly prepared)

  • Reaction buffer

Procedure:

  • Initiate the Reaction: Add the freshly prepared MTSES solution to your protein sample to the desired final concentration.

  • Incubate: Allow the reaction to proceed for the specified time.

  • Quench the Reaction: Add the freshly prepared L-cysteine stock solution to the reaction mixture to a final concentration of 10-20 mM. Mix thoroughly.

  • Incubate (Quenching Step): Let the quenching reaction proceed for 10-15 minutes at room temperature.

  • Downstream Processing: Proceed with your subsequent experimental steps. Buffer exchange can be performed if necessary to remove excess L-cysteine.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Incomplete or No Modification MTSES Hydrolysis: The MTSES solution was not fresh.Always prepare MTSES solutions immediately before use.[1][3]
Incorrect pH: The reaction buffer pH is too low (below ~6.5), reducing the reactivity of the target thiol.Ensure the reaction buffer pH is in the optimal range of 7.0-8.0.
Non-specific Modification or Aggregation Prolonged Reaction Time: The reaction was not quenched quickly enough.Optimize the reaction time and ensure rapid addition and mixing of the quenching agent.
High MTSES Concentration: Excessive MTSES can lead to non-specific effects or promote intramolecular disulfide formation.Perform a concentration titration to find the lowest effective concentration of MTSES.
Incomplete Quenching Insufficient Quenching Reagent: The molar excess of the quenching agent was too low.Increase the final concentration of the quenching reagent (e.g., up to 50 mM).
Short Quenching Time: The quenching reaction was not allowed to proceed for a sufficient duration.Increase the quenching incubation time to 15-20 minutes.
Variability in Results Inconsistent Reagent Preparation: MTSES or quenching agent solutions are not prepared consistently.Adhere strictly to protocols for preparing and storing all reagents. Prepare fresh solutions for each experiment.
Temperature Fluctuations: Variations in reaction or quenching temperature can affect reaction rates.Maintain a consistent temperature throughout the experiment.

Safe Handling and Disposal of MTSES

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

Disposal:

  • All waste containing MTSES and quenching reagents should be treated as hazardous chemical waste.

  • Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.[6][7]

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of MTSES waste down the drain.[6]

References

  • Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics.
  • Application of the reducing agent DTT relieved the MTS-mediated...
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
  • Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents | Request PDF.
  • Temperature and pH Dependence of Enzyme-Catalyzed Hydrolysis of trans -Methylstyrene Oxide. A Unifying Kinetic Model for Observed Hysteresis, Cooperativity, and Regioselectivity | Request PDF.
  • High-Performance Methylsilsesquioxane Aerogels: Hydrolysis Mechanisms and Maximizing Compression Properties. MDPI.
  • Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids.
  • Proteins Can Withstand More Extensive Labeling While Providing Accurate Structural Information in Covalent Labeling-Mass Spectrometry. PMC.
  • TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach.
  • A Comparative Guide to the Hydrolytic Stability of Methoxysilanes for Researchers and Drug Development Professionals. Benchchem.
  • Does S -Methyl Methanethiosulfonate Trap the Thiol–Disulfide State of Proteins? | Request PDF.
  • Application Notes and Protocols for Utilizing DTT-d10 in Protein Aggreg
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent.
  • Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl)
  • Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. PMC.
  • MTS reagents. Interchim.
  • A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing | Request PDF.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. PMC.
  • The effects of different quenching mediums on the hardness and microstructures of steel.
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US.
  • Does adding 5 mM DTT quench AMS alkyl
  • Direct Detection of S-Palmitoyl
  • A. Model system for the transcyclization reaction using l‐cysteine...
  • Different Media for Quenching Metal Explained. Paulo.
  • Immunoprecipitation Troubleshooting Guide. Cell Signaling Technology.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • Comparison of data from all quenching methods | Download Table.
  • (a) Schematic of l-cysteine reaction with MMTS to convert the cysteine... | Download Scientific Diagram.
  • Western blot troubleshooting guide! Jackson ImmunoResearch.
  • How to Identify or Screen Protein Modific
  • Should protein digestion be quenched before adding TMT reagent?
  • Application of L-Cysteine hydrochloride monohydrate as a reducing agent in protein purific
  • DISPOSAL OF HAZARDOUS AND SPECIAL WASTE M
  • Accessibility of the CLC-0 Pore to Charged Methanethiosulfon
  • Mascot help: General approach to modific
  • Navigating the Safe Disposal of MS432: A Procedural Guide. Benchchem.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division.
  • Hazardous Materials & Waste Management. Safety Office.
  • Protocol for determining protein cysteine thiol redox st
  • A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantit

Sources

Optimization

Technical Support Center: Optimizing 1,2-Bis(methylsulfonylsulfanyl)ethane (MTSES) for Cysteine Accessibility Studies

Welcome to the technical support guide for 1,2-Bis(methylsulfonylsulfanyl)ethane, more commonly known in the scientific community as Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES). As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Bis(methylsulfonylsulfanyl)ethane, more commonly known in the scientific community as Sodium (2-Sulfonatoethyl) Methanethiosulfonate (MTSES). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines deep technical knowledge with practical, field-tested advice to help you navigate the nuances of using this powerful sulfhydryl-reactive probe.

MTSES is an invaluable tool in the Substituted-Cysteine Accessibility Method (SCAM), a technique that has revolutionized our understanding of protein structure and function, particularly for ion channels and transporters.[1] By introducing cysteine residues at specific sites and assessing their reactivity with membrane-impermeant probes like MTSES, researchers can map the architecture of channel pores, identify gating movements, and probe the electrostatic environment of protein domains.[1][2]

However, successful and reproducible experiments with MTSES hinge on a clear understanding of its chemical properties, reactivity, and potential for non-specific interactions. This guide is structured to address the most common challenges and questions that arise during its application, ensuring your experiments are built on a foundation of scientific rigor and integrity.

Core Principles: The Chemistry of MTSES

At its core, MTSES is a negatively charged, water-soluble molecule designed to be impermeable to the cell membrane.[3] Its primary function is to form a covalent disulfide bond with the deprotonated thiol (thiolate) group of a cysteine residue. This reaction is highly specific to accessible sulfhydryls and proceeds rapidly under mild physiological conditions.[1]

The addition of the sulfonatoethyl group to the cysteine residue introduces a negative charge and steric bulk, which often results in a measurable change in protein function—for instance, altering ion flow through a channel—that can be monitored using techniques like patch-clamp electrophysiology.[1]

Mechanism of Action: Cysteine Modification

The reaction involves the nucleophilic attack of a cysteine thiolate anion on the sulfur atom of the MTSES thiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

MTSES_Reaction cluster_products Products Protein_SH Protein-SH MTSES CH₃SO₂-S-CH₂CH₂SO₃⁻ Modified_Protein Protein-S-S-CH₂CH₂SO₃⁻ MTSES:e->Modified_Protein:w Covalent Modification Plus2 + Byproduct CH₃SO₂H Plus1 +

Caption: Covalent modification of a protein cysteine by MTSES.

Several factors critically influence the rate and success of this modification:

  • pH: The reaction requires the cysteine's thiol group to be in its deprotonated, thiolate form (S⁻). Therefore, the reaction rate is pH-dependent, increasing at more alkaline pH values.

  • Accessibility: The target cysteine must be physically accessible to the MTSES molecule from the aqueous solution. Buried residues or those in sterically hindered environments will react slowly or not at all.[2]

  • Conformational State: The accessibility of a cysteine can change depending on the conformational state of the protein (e.g., open vs. closed state of an ion channel). This property can be exploited to study protein dynamics.[1]

Data Summary: Key Properties of MTSES
PropertyValue / DescriptionSource(s)
Full Name Sodium (2-Sulfonatoethyl) methanethiosulfonate[3]
Molecular Weight 242.21 g/mol [4][5]
Charge Negative[3][4]
Membrane Permeability Impermeant[1][3]
Solubility Water (~10 mg/mL in PBS), DMSO (~20 mg/mL), DMF (~20 mg/mL)[3][6]
Storage (Solid) -20°C, desiccated. Stable for ≥ 4 years.[3][4]
Storage (Solution) Anhydrous DMSO stock at -20°C is stable for months. Aqueous solutions are unstable and must be prepared fresh.[4]
Hydrolysis Half-life ~20 minutes at pH 7.5 and ambient temperature.[4]
Typical Working Conc. 1-10 mM for routine applications.[1][4]
Typical Application Time 1 to 5 minutes.[1][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

❓ Question 1: I applied MTSES, but I see no effect on my protein's function. What went wrong?

This is a common issue that can stem from several sources. A systematic approach is key to identifying the root cause.

Causality & Solution Workflow:

Troubleshooting_No_Effect start_node START: No MTSES Effect Observed decision_node1 Was MTSES solution prepared fresh from a properly stored stock? start_node->decision_node1 Check Reagent Integrity decision_node decision_node process_node process_node end_node Conclusion process_node1 Prepare fresh aqueous solution immediately before use from a -20°C anhydrous DMSO stock. Re-run experiment. decision_node1->process_node1 No decision_node2 Is the cysteine residue known to be accessible in the tested protein state? decision_node1->decision_node2 Yes process_node1->end_node process_node2 1. Test MTSES on a positive control (known reactive cysteine). 2. Apply MTSES while the protein is in a different conformational state (e.g., channel open vs. closed). decision_node2->process_node2 No / Unsure decision_node3 Does covalent modification necessarily lead to a functional change? decision_node2->decision_node3 Yes process_node2->end_node process_node3 The modification may be 'silent'. Confirm modification biochemically (e.g., Mass Spectrometry). This is a valid negative result. decision_node3->process_node3 No / Unsure decision_node4 Is the concentration and application time sufficient? decision_node3->decision_node4 Yes process_node3->end_node decision_node4->end_node Yes process_node4 Increase MTSES concentration (e.g., up to 10 mM) and/or application time (e.g., up to 5 min). Titrate to find optimal conditions. decision_node4->process_node4 No / Unsure process_node4->end_node

Caption: Workflow for troubleshooting a lack of MTSES effect.

Expert Insights:

  • Reagent Instability is Critical: MTSES readily hydrolyzes in aqueous solutions.[1][4] A solution that is even an hour old may have significantly reduced activity. Always prepare it immediately before application.

  • Accessibility is State-Dependent: A cysteine may be buried in a resting state but become exposed during protein activation. Failing to see an effect may provide important structural information if the reagent is known to be active.[1]

  • Silent Modifications: It's possible for MTSES to bind to a cysteine without causing a measurable functional change.[1] If you suspect this, direct biochemical validation, such as mass spectrometry, is necessary to confirm the covalent modification.[7][8]

❓ Question 2: The effect of MTSES is completely reversible after washout. Is this expected?

No, this is a critical observation that likely points to a non-covalent, off-target effect rather than the intended covalent modification.

Causality & Explanation: The disulfide bond formed between MTSES and a cysteine is covalent and should not reverse with a simple buffer exchange. Reversibility is a hallmark of a transient, non-covalent interaction. A well-documented example is the ability of MTSES to act as a direct, reversible open-channel blocker of the CFTR anion channel, an effect completely independent of any cysteine residues.[9][10] In this case, the negatively charged MTSES molecule physically occludes the channel pore, and this block is relieved upon its removal.[9][10]

Recommended Actions:

  • Perform a Cysteine-less Control: The most definitive control is to test MTSES on a mutant version of your protein where the target cysteine has been replaced with a non-reactive amino acid (e.g., alanine or serine). If the reversible effect persists, it is not mediated by that cysteine.

  • Test for Voltage-Dependence: For ion channels, non-covalent block is often voltage-dependent. Analyze the effect at different membrane potentials. In the case of CFTR, the blocking effect of MTSES was stronger at negative potentials.[9][10]

  • Attempt Reversal with DTT: After applying MTSES and observing a stable effect (if any), apply a reducing agent like dithiothreitol (DTT). If the effect is due to a covalent disulfide bond, DTT should reverse it. If the effect was already reversible by washout, this test is less informative but can help characterize any underlying irreversible component.

❓ Question 3: My results with MTSES are inconsistent from day to day. How can I improve reproducibility?

Variability often points to subtle inconsistencies in protocol execution, especially concerning the reagent itself.

Key Factors for Reproducibility:

  • Fresh Reagent Preparation: This cannot be overstated. Due to rapid hydrolysis, prepare the final aqueous dilution of MTSES from a frozen DMSO stock immediately before each experiment. Do not reuse leftover diluted reagent.[4]

  • Consistent Timing: The reaction is time-dependent. Use a timer to ensure the application duration is identical across all experiments.

  • Stable pH and Temperature: Since reactivity is pH-dependent, ensure your buffers are correctly prepared and stable. Perform experiments at a consistent temperature.

  • Solvent Purity: Use anhydrous DMSO for your stock solution to minimize hydrolysis during storage.[4]

Frequently Asked Questions (FAQs)

Q: What is a good starting concentration for an MTSES experiment? A: For an initial screening experiment to determine if a cysteine is reactive, a concentration of 5-10 mM applied for 2-5 minutes is a robust starting point.[1][4] If a rapid effect is observed, you can subsequently titrate down to lower concentrations (into the µM range) and shorter application times to determine the modification rate, which provides information about residue accessibility.[2]

Q: How should I prepare and store MTSES solutions? A: Follow a strict two-step process:

  • Stock Solution: Prepare a concentrated stock (e.g., 100-500 mM) in anhydrous DMSO. Aliquot into small, single-use volumes and store desiccated at -20°C. These stocks are stable for several months.[4]

  • Working Solution: Immediately before your experiment, thaw a single aliquot of the DMSO stock and dilute it to the final desired concentration in your aqueous experimental buffer. Vortex briefly and use immediately. Discard any unused portion of the aqueous solution.[6]

Q: Can MTSES cross the cell membrane? A: No. MTSES carries a permanent negative charge from its sulfonate group, making it membrane-impermeant.[3] This is a key feature that allows researchers to selectively probe cysteine residues accessible from the extracellular or intracellular side of the membrane, depending on which side it is applied to.

Q: How can I be certain that an observed effect is due to specific covalent modification? A: A rigorous set of controls is the cornerstone of a convincing SCAM experiment.

Validation_Workflow start_node MTSES produces an effect on Cys-mutant protein decision_node1 Does the effect persist after washout? start_node->decision_node1 decision_node decision_node process_node process_node conclusion_node High confidence in a specific, covalent disulfide modification at the target cysteine. process_node1 Likely a non-covalent effect (e.g., channel block). Confirm with Cys-less mutant. decision_node1->process_node1 No decision_node2 Is the effect absent on the wild-type protein (no Cys)? decision_node1->decision_node2 Yes process_node2 Effect is non-specific. Investigate interactions with native cysteines or other sites. decision_node2->process_node2 No decision_node3 Is the effect reversed by a reducing agent (e.g., DTT)? decision_node2->decision_node3 Yes decision_node3->conclusion_node Yes process_node3 Modification may be covalent but inaccessible to DTT, or the protein has undergone a permanent conformational change. decision_node3->process_node3 No

Caption: Decision tree for validating the specificity of an MTSES effect.

Experimental Protocols

Protocol 1: Preparation of MTSES Stock and Working Solutions

Objective: To prepare stable, high-concentration stock solutions and fresh, active working solutions of MTSES.

Materials:

  • MTSES, solid powder (e.g., Cayman Chemical, Item No. 16529)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Experimental aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes, single-use aliquots

  • Desiccator

Methodology:

  • Warm Reagents: Before opening, allow the vial of solid MTSES and the bottle of anhydrous DMSO to warm to room temperature to prevent condensation of atmospheric water.

  • Prepare Stock Solution: In a controlled environment, weigh out the desired amount of MTSES powder and dissolve it in anhydrous DMSO to a final concentration of 200 mM. Ensure complete dissolution.

  • Aliquot and Store: Immediately dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile microcentrifuge tubes.

  • Long-term Storage: Place the aliquots in a sealed container with desiccant and store at -20°C. The stock is stable for several months.[4]

  • Prepare Working Solution: For each experiment, retrieve one aliquot from the freezer and thaw it. Dilute the DMSO stock directly into the final volume of experimental buffer to achieve the desired working concentration (e.g., for a 2 mM final concentration, add 1 µL of 200 mM stock to 99 µL of buffer).

  • Immediate Use: Vortex the working solution gently and use it immediately. Do not store or reuse aqueous solutions of MTSES.

Protocol 2: General Workflow for a Cysteine Accessibility Experiment (Electrophysiology)

Objective: To assess the functional impact of MTSES on a cysteine-mutant ion channel expressed in a cell.

Methodology:

  • Establish Baseline: Obtain a stable whole-cell or excised-patch recording from a cell expressing the cysteine-mutant channel. Record baseline activity for 2-3 minutes to ensure stability.

  • Apply MTSES: Perfuse the cell/patch with your experimental buffer containing the freshly prepared working concentration of MTSES. Apply for a predetermined duration (e.g., 2 minutes).

  • Monitor Effect: Continuously monitor the channel's activity (e.g., current amplitude) during MTSES application. The onset of the effect provides information on the reaction rate.

  • Washout: After the application period, switch the perfusion back to the control buffer (without MTSES) and wash for at least 5 minutes.

  • Assess Reversibility: Determine if the effect on channel function persists after washout.

    • Persistent effect: Suggests covalent modification.

    • Reversible effect: Suggests non-covalent interaction.

  • (Optional) DTT Reversal: To confirm a disulfide bond, subsequently apply a reducing agent (e.g., 2-10 mM DTT) and monitor for the reversal of the MTSES-induced effect.

  • Control Experiments: Repeat the entire protocol on cells expressing the wild-type (cysteine-less at that position) channel to control for non-specific effects.

References

  • MTS reagents. Interchim. [Link]

  • Cawley, D., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. British Journal of Pharmacology, 157(6), 1065–1075. [Link]

  • Cawley, D., et al. (2009). Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate. PubMed.[Link]

  • Fluorescent MTS. Interchim. [Link]

  • Lang, R. J., et al. (2003). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 139(6), 1153–1163. [Link]

  • Martinac, B., et al. (2021). Effects of posttranslational modifications with methanethiosulfonate (MTS) reagents on G26C and G22C MscL function in vivo. ResearchGate.[Link]

  • Mass Spectrometry of Protein Post-Translational Modifications Protocol. protocols.io. [Link]

  • Mass Spectrometry for Post-Translational Modifications. NCBI Bookshelf. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Time for M2M Cross-linking

The following guide serves as a Technical Support Center for researchers optimizing Maleimide-to-Maleimide (M2M) homobifunctional cross-linking. This content is structured to address the specific kinetic challenges of M2...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers optimizing Maleimide-to-Maleimide (M2M) homobifunctional cross-linking.

This content is structured to address the specific kinetic challenges of M2M reagents (e.g., BMOE, BMB, BMH), where the "race" between cross-linking and hydrolysis is the critical determinant of success.

Senior Application Scientist Note: In homobifunctional Maleimide-to-Maleimide (M2M) cross-linking, incubation time is not a passive variable—it is a kinetic filter. Unlike simple labeling, M2M requires two successful events: the capture of the first thiol and the subsequent capture of the second thiol before the remaining maleimide moiety hydrolyzes. If your incubation is too long, you risk "dead-end" modifications; too short, and you fail to bridge the targets. This guide provides the kinetic framework to optimize this window.

🔬 Core Kinetic Theory: The "Goldilocks" Window

To optimize incubation time, you must understand the competing reactions occurring in your tube. The efficiency of M2M cross-linking is defined by the ratio of the Conjugation Rate (


)  to the Hydrolysis Rate (

)
.
The Competing Pathways
  • Desired Pathway (Cross-linking): Maleimide A binds Protein 1

    
     Maleimide B binds Protein 2.
    
  • Failure Mode A (Hydrolysis): Maleimide hydrolyzes to Maleamic Acid (unreactive) before binding.

  • Failure Mode B (Dead-End): Maleimide A binds Protein 1, but Maleimide B hydrolyzes before finding Protein 2.

Key Data Point: At pH 7.0, the half-life of a standard maleimide is approximately 11 days at 4°C, but drops drastically to minutes at pH > 8.0 or elevated temperatures [1]. However, the reaction with a thiol is often complete within 15–30 minutes .

Visualization: The Kinetic Decision Matrix

The following diagram illustrates the critical decision points where incubation time determines the fate of your sample.

M2M_Kinetics cluster_legend Kinetic Trap Start Start: M2M Reagent + Reduced Proteins Step1 Step 1: First Thiol Capture (Fast: <10 mins) Start->Step1 High Thiol Availability Hydrolysis Failure: Totally Hydrolyzed Linker (No Reaction) Start->Hydrolysis pH > 8.0 or Time >> 4 hrs Intermediate Intermediate: Protein-Linker-Maleimide Step1->Intermediate Success Success: Cross-linked Dimer Intermediate->Success Optimal Time (30-60 min) DeadEnd Failure: Dead-End Modification (Mono-linked) Intermediate->DeadEnd Incubation Too Long (2nd Maleimide Hydrolyzes)

Figure 1: The Kinetic Trap in M2M Cross-linking. Success depends on the second capture event occurring before the remaining maleimide hydrolyzes.

🛠 Troubleshooting & FAQs

Section 1: Diagnosing Low Efficiency

Q: I see the monomer with a mass shift, but no cross-linked dimer. Is my incubation time too short? A: Likely the opposite. This is the classic "Dead-End" signature.

  • The Mechanism: The first maleimide reacted, but the second maleimide hydrolyzed before it could find a partner. This often happens if the incubation is too long (>2 hours at RT) or the pH is too high (>7.5).

  • The Fix:

    • Shorten Incubation: Reduce time to 30–60 minutes at Room Temperature (RT).

    • Concentrate Sample: M2M is a second-order reaction. Increasing protein concentration (pushing >10 µM) dramatically speeds up the second capture event, beating the hydrolysis clock.

Q: My cross-linking yield varies wildly between batches. What is the variable? A: It is likely the age of the maleimide stock or pH drift .

  • The Mechanism: Maleimides are unstable in moisture. If your DMSO stock is old or has absorbed water, a percentage of your linker is already hydrolyzed (dead) before you start.

  • The Fix: Always prepare M2M cross-linkers (e.g., BMH, BMOE) fresh in dry DMSO/DMF. Do not store working dilutions.

Section 2: Optimizing Reaction Conditions

Q: Can I incubate overnight to ensure the reaction goes to completion? A: No. For maleimides, "longer" does not mean "more complete"; it means "more hydrolyzed."

  • The Exception: You can incubate overnight if you lower the temperature to 4°C and ensure pH is strictly < 7.5. At 4°C, hydrolysis is slowed significantly (~32 day half-life at pH 7.0) [1].[1][2][3]

  • Recommendation: Perform a time-course study (15 min, 30 min, 1 hr, 2 hr) at RT. You will likely find the plateau is reached much earlier than expected.

Q: How does pH affect my required incubation time? A: pH acts as the accelerator.

  • pH 6.5: Reaction is slower; requires longer time (1–2 hours), but hydrolysis is negligible. Best for specific N-terminal targeting.

  • pH 7.2–7.5: The "Goldilocks" zone. Fast reaction (30 mins), manageable hydrolysis.

  • pH > 8.0: Reaction is instant, but hydrolysis is faster. Competition from Lysine amines becomes significant. Avoid for cysteine-specific M2M.

📊 Quantitative Data: Hydrolysis vs. Stability[4]

The table below summarizes why incubation time must be tightly coupled with pH.

ParameterpH 6.5pH 7.0pH 7.5pH 8.0+
Maleimide Half-Life (25°C) > 40 hours~11 days*~4–8 hours< 1 hour
Rec. Incubation Time 2–4 Hours30–60 Mins15–30 MinsNot Recommended
Specificity High (Thiol only)HighModerateLow (Amine + Thiol)
Risk of Dead-End LowLowModerateHigh
  • Note: While the intrinsic half-life at pH 7.0 is long, the effective reactive half-life in a complex mixture is shorter due to competing nucleophiles. [1, 2]

🧪 Experimental Protocol: The "Self-Validating" Optimization Workflow

This protocol includes built-in checkpoints to validate reagent integrity and reaction progress.

Materials
  • M2M Reagent: (e.g., BMH, BMOE) dissolved in anhydrous DMSO (fresh).

  • Buffer: PBS + 5mM EDTA, pH 7.2 (Degassed). EDTA prevents metal-catalyzed oxidation of thiols.[4]

  • Assay: Ellman’s Reagent (DTNB) for thiol quantification.[4][5]

Step-by-Step Methodology
  • Pre-Validation (Critical):

    • Measure free thiol content of your protein using Ellman’s Reagent [2].[4]

    • Checkpoint: If thiols are < 0.5 per mole of protein, stop. Reduce the protein with TCEP/DTT first.

  • The Time-Course Setup:

    • Prepare 4 aliquots of your protein solution (10–50 µM concentration).

    • Add M2M reagent at 10-fold molar excess.

    • Incubate at Room Temperature (20–25°C).

  • Quenching & Sampling:

    • At T=15 min , T=30 min , T=60 min , and T=120 min :

    • Remove an aliquot and immediately add 50 mM DTT or Cysteine to quench the reaction.

    • Why? This stops the reaction instantly, preserving the state at that time point.

  • Analysis:

    • Run samples on non-reducing SDS-PAGE.

    • Success Metric: Look for the disappearance of the monomer band and appearance of the dimer/multimer band.

    • Selection: Choose the shortest time point that yields maximum dimer formation.

Visualization: Optimization Workflow

Optimization_Flow Start Start Optimization CheckThiols Check Free Thiols (Ellman's Assay) Start->CheckThiols Reduce Reduce Disulfides (TCEP/DTT) CheckThiols->Reduce Low Free -SH Split Split into Aliquots (T=15, 30, 60, 120 min) CheckThiols->Split High Free -SH Reduce->Split AddLinker Add M2M Reagent (10x Excess, pH 7.2) Split->AddLinker Quench Quench with Excess DTT (Stop Reaction) AddLinker->Quench Analyze SDS-PAGE Analysis Quench->Analyze Decision Select Time Point: Max Dimer / Min Aggregates Analyze->Decision

Figure 2: Step-by-step workflow for empirically determining the optimal incubation time.

📚 References

  • BenchChem Technical Support. (2025).[4][5][6] Troubleshooting Maleimide Hydrolysis in Bioconjugation. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Maleimide Reaction Chemistry and Stability.[7][4][5][6] Retrieved from

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates.[8] Bioconjugate Chemistry.[7][6][9][10] (Contextual citation for ring-opening stabilization).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text for M2M chemistry).

Disclaimer: This guide is intended for research use only. Reaction kinetics may vary based on specific protein steric hindrance and buffer composition.

Sources

Optimization

Technical Support Center: Precision Cross-Linking with 1,2-Ethanediyl Bismethanethiosulfonate

Status: Operational Topic: Specificity Optimization & Troubleshooting Reagent Code: M2M (Homobifunctional MTS) Target Audience: Structural Biologists, Pharmacologists, Membrane Protein Researchers Module 1: The Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Specificity Optimization & Troubleshooting Reagent Code: M2M (Homobifunctional MTS) Target Audience: Structural Biologists, Pharmacologists, Membrane Protein Researchers

Module 1: The Chemistry of Specificity

How does 1,2-Ethanediyl Bismethanethiosulfonate work?

This reagent is a homobifunctional cross-linker containing two methanethiosulfonate (MTS) groups separated by a short ethyl spacer (approx. 5.2 Å).

Unlike maleimides (which form irreversible thioether bonds), MTS reagents react with free sulfhydryls (cysteines) via disulfide exchange .

  • Attack: The thiolate anion (

    
    ) of the protein attacks the sulfur atom of the MTS group.
    
  • Release: Sulfinic acid is released as a leaving group.

  • Linkage: A mixed disulfide bond is formed. If a second cysteine is within reach (approx. 5-6 Å), the second MTS group reacts, creating a Protein-S-S-(CH2)2-S-S-Protein bridge.

Why does non-specific cross-linking occur?

"Non-specificity" in MTS chemistry usually falls into three categories:

  • The "Wrong" Cysteine: The reagent reacts with native/endogenous cysteines rather than your engineered mutants.

  • Oxidative Artifacts: Spontaneous disulfide formation (Protein-S-S-Protein) caused by air oxidation, not the reagent.

  • Dynamic "Breathing": Long incubation times allow the reagent to penetrate and label buried cysteines that are transiently exposed.

Module 2: Experimental Workflow & Visualization

The Specificity Filter: A Logic Model

The following diagram illustrates the critical decision points that determine whether your cross-linking is specific or artifactual.

SpecificityFilter Start Start: Protein Preparation Step1 1. Endogenous Cys Removal (Create Cys-less Background) Start->Step1 Step2 2. Pre-Reduction (Remove DTT/TCEP) Step1->Step2 Prevent reagent inactivation Step3 3. pH Control (Target pH 7.0 - 7.5) Step2->Step3 Optimize thiolate ratio Reaction Reaction: Add 1,2-Ethanediyl Bismethanethiosulfonate Step3->Reaction Branch1 Incubation Time Reaction->Branch1 OutcomeA < 5 Mins (Captures Surface Cys) Branch1->OutcomeA High Specificity OutcomeB > 15 Mins (Labels Buried/Dynamic Cys) Branch1->OutcomeB High Background Block Quench: N-Ethylmaleimide (NEM) OutcomeA->Block OutcomeB->Block Validation Validation: DTT Cleavage Check Block->Validation

Figure 1: The Specificity Filter. A logic flow emphasizing the temporal and chemical constraints required to prevent non-specific labeling of buried residues.

Module 3: Optimization Protocols

Protocol A: The "Fast-Pulse" Cross-Linking (High Specificity)

Use this protocol to map solvent-accessible residues while minimizing background.

Reagents:

  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Avoid Tris; it contains amines which can affect pH stability, though MTS is thiol-specific).

  • Cross-linker: 1,2-Ethanediyl Bismethanethiosulfonate (Dissolve in DMSO immediately before use).

  • Quencher: 20 mM N-Ethylmaleimide (NEM) or 100 mM Cysteine.

Step-by-Step:

  • Preparation: Ensure protein is in a buffer free of reducing agents (DTT,

    
    -ME, TCEP). If TCEP was used for storage, dialyze or use a desalting column (e.g., PD-10).
    
    • Why: Reducing agents contain free thiols or phosphines that will instantly react with and deplete the MTS reagent.

  • Equilibration: Adjust protein concentration to ~0.5 - 1.0 mg/mL. Chill to 4°C (on ice).

    • Why: Lower temperature slows conformational breathing, preventing the reagent from accessing buried cysteines.

  • Reaction: Add cross-linker to a final concentration of 10:1 to 50:1 molar excess over the protein.

    • Critical: Do not exceed 100 µM reagent concentration initially. High concentrations drive non-specific hydrophobic partitioning into the membrane/protein core.

  • Timing: Incubate for 1 to 5 minutes maximum.

  • Quenching: Immediately add NEM (final 5-10 mM) to block unreacted cysteines. Incubate 15 mins.

    • Why: This prevents "post-lysis cross-linking" where denatured proteins randomly cross-link during SDS-PAGE sample prep.

Protocol B: The Reversibility Check (Validation)

Every MTS experiment requires this control to prove the band is a true cross-link.

  • Run the quenched sample on two separate SDS-PAGE lanes.

  • Lane 1 (Non-Reducing): Load sample with standard loading buffer (no DTT/

    
    -ME).
    
  • Lane 2 (Reducing): Load sample with loading buffer containing 100 mM DTT .

  • Analysis:

    • True Cross-link: Band appears in Lane 1 but disappears (collapses to monomer) in Lane 2.

    • Non-Specific Aggregation: Band persists in Lane 2.

Module 4: Troubleshooting Guide (FAQs)

Q1: I see a "smear" instead of a discrete dimer band. What happened?

Diagnosis: Over-crosslinking or Aggregation.

  • Cause: You likely used too high a concentration of cross-linker (>1 mM) or incubated too long (>20 mins). This leads to "daisy-chaining" of proteins.

  • Fix: Titrate the reagent down.[1] Try 10 µM, 50 µM, and 100 µM. Reduce time to 2 minutes on ice.

Q2: My "Cys-less" control is showing cross-linking. How is this possible?

Diagnosis: Native Cysteine Reactivity or Oxidation.

  • Cause 1 (Most Likely): Your "Cys-less" mutant isn't truly Cys-less, or you are seeing a disulfide bond formed by air oxidation, not the reagent.

  • Cause 2: High pH. At pH > 8.0, specificity drops.

  • Test: Run the "No Reagent" control. If the band exists without the MTS reagent, it is oxidative background. Add 1 mM EDTA to your buffers to chelate metals that catalyze air oxidation.

Q3: The cross-linker precipitates when I add it to the buffer.

Diagnosis: Solubility Shock.

  • Cause: MTS reagents are hydrophobic. Adding a high-concentration DMSO stock directly to aqueous buffer causes crashing.

  • Fix: Ensure your DMSO stock is not too concentrated (keep it < 50 mM). Vortex the buffer rapidly while adding the reagent. Ensure final DMSO concentration in the reaction is < 2%.

Q4: I get no cross-linking, even between residues I know are close.

Diagnosis: Hydrolysis or "Dead" Reagent.

  • Cause: MTS reagents hydrolyze rapidly in water (half-life can be minutes at high pH).

  • Fix: Never store the reagent in aqueous solution. Make fresh stock in DMSO every time. Dry your DMSO over molecular sieves to remove water traces.

  • Alternative: The geometry might be wrong. 1,2-Ethanediyl Bismethanethiosulfonate spans ~5.2 Å. If residues are 10 Å apart, it won't work. Try a longer analog (e.g., 1,4-Butanediyl bismethanethiosulfonate).

Module 5: Data Summary & Reference Tables

Table 1: Troubleshooting the "Ghost Band" (Non-Specific Signal)
Symptom"No Reagent" Control"Reduced" (DTT) ControlDiagnosisAction
Band Present Band PresentBand DisappearsAir Oxidation (Disulfide)Degas buffers; Add EDTA; Work under Argon.
Band Present Band AbsentBand DisappearsTrue Cross-link None. Result is valid.
Band Present Band AbsentBand PersistsIrreversible AggregationLower reagent conc.; Check for protein instability.
Smear ClearSmear PersistsHydrophobic CollapseAdd mild detergent (e.g., DDM) during reaction.
Table 2: Reagent Specifications
PropertyValueNotes
Spacer Arm 5.2 Å (approx)Measures S-S distance.
Reactivity Sulfhydryl (-SH)Specificity driven by thiolate anion.[2]
Cleavability Yes (Thiol-cleavable)Cleaved by DTT, TCEP,

-ME.
Membrane Permeability HighCan cross-link intracellular domains.

References

  • Akabas, M. H., Stauffer, D. A., Xu, M., & Karlin, A. (1992). Acetylcholine receptor channel structure probed in cysteine-substitution mutants. Science, 258(5080), 307-310.

    • Foundational paper establishing the SCAM method and MTS specificity.
  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding-site crevice of the human multidrug resistance P-glycoprotein by substituted cysteine accessibility method. Journal of Biological Chemistry, 276(39), 36877-36880.

    • Demonstrates use of MTS reagents for mapping distance constraints.
  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook.

    • Authoritative guide on cross-linker chemistry, solubility, and handling.
  • Toronto Research Chemicals. (n.d.). 1,2-Ethanediyl Bismethanethiosulfonate Product Page.

    • Chemical structure and physical property verific

Sources

Troubleshooting

Technical Support Center: 1,2-Bis(methylsulfonylsulfanyl)ethane Management

Reagent Code: MTS-2-MTS | Class: Homobifunctional Thiol Crosslinker Core Directive & Scientific Context 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate )...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: MTS-2-MTS | Class: Homobifunctional Thiol Crosslinker

Core Directive & Scientific Context

1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to as MTS-2-MTS or 1,2-Ethanediyl bismethanethiosulfonate ) is a highly specific homobifunctional crosslinker. It reacts exclusively with free sulfhydryl groups (-SH) on cysteine residues to form stable disulfide bonds.

Why Removal is Critical: Unlike maleimides (which form thioether bonds), the reaction of MTS reagents is reversible . The leaving group is methanesulfinic acid (


). Failure to remove unreacted reagent leads to:
  • "Dead-end" Modifications: Excess reagent mono-links to cysteines, blocking them from forming the desired crosslink.

  • Disulfide Scrambling: Unreacted reagent can attack existing native disulfides over time, destabilizing protein tertiary structure.

  • Mass Spec Interference: The reagent ionizes readily, suppressing signals from low-abundance peptides.

Troubleshooting Guides (Q&A)

Module A: Protein Biochemistry & Crosslinking

Q1: I observed heavy precipitation immediately after adding the reagent. What happened? Diagnosis: Over-crosslinking (Polymerization). Because MTS-2-MTS is homobifunctional and short (approx. 5.2 Å spacer), it can link intermolecular cysteines (between two different protein molecules) rather than intramolecular ones (within the same protein), creating insoluble aggregates.

  • Solution:

    • Dilute the Protein: Perform the reaction at <1 mg/mL to favor intramolecular crosslinking.

    • Stepwise Addition: Do not add the reagent in one bolus. Add in 5 aliquots over 20 minutes.

    • Reduce Molar Excess: Drop from 20x excess to 5-10x excess.

Q2: I used DTT to quench the reaction, but now my crosslink is gone. Why? Diagnosis: Reductive Cleavage. MTS reagents form disulfide bonds (


). DTT, TCEP, and 

-Mercaptoethanol are strong reducing agents that break these bonds. Adding them to "quench" effectively reverses your experiment.
  • Solution:

    • Correct Quenching: Use L-Cysteine (free acid) or Glutathione in 5-10 fold molar excess over the MTS reagent. This consumes the unreacted MTS reagent by forming small, soluble mixed disulfides that can be dialyzed away, without reducing the protein-protein crosslink.

Q3: I see high background noise in my Mass Spec analysis after cleanup. Diagnosis: Incomplete Removal of Methanesulfinic Acid Byproducts. The leaving group (


) and the quenched adducts are small charged molecules. Standard dialysis is often insufficient due to charge interactions with the membrane.
  • Solution:

    • Switch to Desalting Columns: Use gravity-flow or spin desalting columns (e.g., Sephadex G-25 or Zeba) rather than dialysis. The rapid separation prevents re-equilibration.

Module B: Small Molecule Synthesis

Q4: The reagent co-elutes with my product during Flash Chromatography. Diagnosis: Polarity Matching. MTS-2-MTS is moderately polar. If your product has similar polarity, separation is difficult.

  • Solution:

    • Oxidative Workup (Risky): Treat the crude mixture with dilute

      
       to oxidize unreacted MTS to the corresponding disulfone/sulfonic acid species, which are much more polar and will stick to the silica baseline. Note: Only use if your product is oxidation-resistant.
      
    • Solvent Switch: MTS reagents are highly soluble in DCM but less so in Hexanes. Try a crystallization/precipitation in cold Hexanes/Ether if your product is solid.

Experimental Protocols

Protocol A: Quenching & Removal (Protein Applications)

Standard Operating Procedure for preventing off-target modification.

StepActionCritical ParameterMechanism
1 Reaction Incubate Protein + MTS-2-MTSpH 7.0 - 8.0
2 Quench Add L-Cysteine (10mM final)Incubate 15 min @ RT
3 Removal Size Exclusion Chromatography (SEC) Resin: G-25 / Bio-Gel P-6
4 Storage Flash freeze or immediate usageNO Reducing Agents
Protocol B: Chemical Destruction (Waste Management)

For disposal of stock solutions.

  • Prepare: 1M NaOH solution containing 5% Sodium Sulfide (

    
    ).
    
  • Mix: Add MTS waste slowly to the caustic sulfide solution.

  • Wait: Allow to stand for 1 hour. The high pH and sulfide will hydrolyze and degrade the thiosulfonate backbone.

  • Neutralize: Adjust pH to 7 with HCl before disposal according to local EHS regulations.

Mechanism & Workflow Visualization

The following diagram illustrates the "Happy Path" for crosslinking and the critical Quenching/Removal steps to avoid experimental failure.

MTS_Removal_Workflow Reagent MTS-2-MTS Reagent (Reactive) Reaction Crosslinking Reaction (pH 7.5, 30 min) Reagent->Reaction Protein Target Protein (Free Cysteines) Protein->Reaction Mixture Crude Mixture: 1. Crosslinked Protein 2. Unreacted Reagent 3. Byproducts Reaction->Mixture Decision Quenching Step (CRITICAL) Mixture->Decision WrongWay Add DTT/TCEP Decision->WrongWay Reductive Method RightWay Add L-Cysteine (Sacrificial Thiol) Decision->RightWay Blocking Method Failure FAILURE: Crosslink Reduced/Broken WrongWay->Failure Success_Inter Inert Mixture: Protein + Cys-MTS Adducts RightWay->Success_Inter Forms Cys-S-S-Linker Removal Desalting / SEC (Zeba / G-25) Success_Inter->Removal Final Pure Crosslinked Protein Removal->Final Small molecules trapped in resin

Figure 1: Logical workflow for MTS reagent handling. Note that reductive quenching (DTT) destroys the desired product, whereas blocking (Cysteine) preserves it.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method (SCAM). Methods in Enzymology, 293, 123-145.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Reagents Technical Handbook. Retrieved from ThermoFisher.com.

  • Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology, 47, 407-430.

  • Toronto Research Chemicals. (n.d.). 1,2-Bis(methylsulfonylsulfanyl)ethane Product Sheet.

Optimization

M2M Cross-Linking Experiments: A Troubleshooting Guide for Researchers

Welcome to the technical support center for M2M (Molecule-to-Molecule) cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for M2M (Molecule-to-Molecule) cross-linking experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of covalently linking interacting molecules. Here, we address common challenges encountered during cross-linking workflows in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Cross-Linking Efficiency

Question: I am not observing the expected cross-linked product on my gel or in my mass spectrometry data. What could be the reasons for this low efficiency?

Answer: Low or no cross-linking efficiency is a frequent hurdle. The causes can be multifaceted, ranging from suboptimal reaction conditions to the inherent nature of the interacting molecules. Let's break down the potential culprits and solutions.

Potential Causes & Solutions:

  • Inappropriate Cross-linker Chemistry or Spacer Arm Length: The choice of cross-linker is paramount. The reactive groups of the cross-linker must target available functional groups on the interacting proteins (e.g., primary amines for NHS esters).[1][2] Furthermore, the spacer arm length of the cross-linker must be appropriate to bridge the distance between the reactive residues on the interacting molecules in their native conformation.[2]

    • Solution: If you are unsure of the optimal distance, it is advisable to test a panel of cross-linkers with varying spacer arm lengths.[2] Consider the chemistry as well; for instance, if your protein is rich in carboxyl groups, a carbodiimide-based cross-linker might be more effective than an amine-reactive one.[3]

  • Suboptimal Reaction Buffer and pH: The pH of the reaction buffer can significantly impact the reactivity of both the cross-linker and the target functional groups on the proteins.[1][4] For instance, amine-reactive NHS-ester cross-linkers are most effective at a pH range of 7-9.[1] Buffers containing primary amines, such as Tris, will compete with the protein for the cross-linker and should be avoided when using amine-reactive chemistries.[5]

    • Solution: Ensure your buffer composition is compatible with your chosen cross-linker chemistry. A phosphate-buffered saline (PBS) or HEPES buffer is often a good starting point for amine-reactive cross-linking.[1] Always prepare fresh buffers and verify the pH before starting the experiment.

  • Incorrect Cross-linker to Protein Molar Ratio: An insufficient amount of cross-linker will result in a low yield of cross-linked products. Conversely, an excessive concentration can lead to unwanted modifications and aggregation.[1][6]

    • Solution: The optimal molar excess of cross-linker to protein typically ranges from 20- to 500-fold.[1] It is crucial to empirically determine the optimal ratio for your specific system by performing a titration experiment.

  • Short Reaction Time or Low Temperature: Cross-linking reactions are time and temperature-dependent. Insufficient incubation time or a low reaction temperature may not allow the reaction to proceed to completion.

    • Solution: While longer incubation times can increase yield, they also risk protein aggregation.[1] A typical starting point is 30 minutes to 2 hours at room temperature.[7][8] Optimization of both time and temperature for your specific interacting partners is recommended.

Issue 2: High Levels of Non-Specific Cross-Linking and Aggregation

Question: My SDS-PAGE gel shows high molecular weight smears and aggregates instead of distinct cross-linked bands. What is causing this, and how can I minimize it?

Answer: The formation of high molecular weight aggregates is a clear indicator of excessive or non-specific cross-linking. This can obscure the specific interactions you are trying to capture and complicate downstream analysis.

Potential Causes & Solutions:

  • Excessive Cross-linker Concentration: As mentioned previously, too much cross-linker can lead to random, intermolecular cross-linking, resulting in large protein aggregates.[1]

    • Solution: Perform a careful titration of the cross-linker concentration to find the sweet spot that maximizes the desired cross-linked product while minimizing aggregation. Analyze the results by SDS-PAGE to visualize the effects of different concentrations.

  • Prolonged Incubation Time: The longer the cross-linking reaction proceeds, the higher the probability of non-specific, intermolecular cross-linking events.[1]

    • Solution: Optimize the reaction time. In many cases, a shorter incubation period is sufficient to capture the specific interaction without promoting excessive aggregation. Consider adding fresh cross-linker at specific time points for extended incubations if necessary, but monitor for aggregation.[1]

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of random collisions and intermolecular cross-linking.

    • Solution: The ideal protein concentration should be determined empirically, but a starting range of 10-20 µM is often recommended.[4] If your protein of interest is prone to aggregation, working at a lower concentration may be beneficial.

  • Inappropriate Quenching: Failure to effectively quench the cross-linking reaction allows it to continue, leading to the formation of non-specific products.

    • Solution: Quench the reaction by adding a sufficient excess of a quenching reagent, such as Tris or glycine, which contains primary amines that will react with and consume the remaining active cross-linker.[1][7]

Issue 3: Difficulties in Downstream Mass Spectrometry Analysis

Question: I have successfully performed the cross-linking, but I am struggling to identify the cross-linked peptides in my mass spectrometry (MS) analysis. What are the common challenges and solutions?

Answer: The analysis of cross-linked samples by mass spectrometry presents unique challenges due to the complexity of the resulting peptide mixtures and the specific fragmentation behavior of cross-linked peptides.

Potential Causes & Solutions:

  • Low Abundance of Cross-Linked Peptides: Cross-linked peptides are often present in much lower abundance compared to their linear, unmodified counterparts, making their detection difficult.[9][10]

    • Solution: Enrichment strategies can be employed to increase the relative abundance of cross-linked peptides prior to MS analysis. Size exclusion chromatography (SEC) and strong cation exchange (SCX) are common methods for this purpose.[9]

  • Complex Fragmentation Spectra: The fragmentation of a cross-linked peptide in the mass spectrometer results in a complex MS/MS spectrum containing fragment ions from both peptide chains, making manual and automated identification challenging.[10][11]

    • Solution: The use of MS-cleavable cross-linkers can simplify data analysis.[9][12] These cross-linkers contain a labile bond that can be cleaved in the gas phase during MS/MS, generating two linear peptides that are easier to identify.[11] Specialized software designed for the analysis of cross-linking data is also essential.

  • Suboptimal Fragmentation Method: Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can sometimes provide incomplete fragmentation of cross-linked peptides.[11]

    • Solution: Employing alternative fragmentation methods, such as electron-transfer dissociation (ETD) or electron-transfer/higher-energy collision dissociation (EThcD), can provide complementary fragmentation information and improve sequence coverage for both peptides.[11]

Experimental Protocols

General Protocol for Amine-Reactive Cross-Linking

This protocol provides a starting point for cross-linking with a common amine-reactive NHS-ester cross-linker like BS3 or DSS.

  • Sample Preparation:

    • Prepare your purified protein complex in a non-amine-containing buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.0.

    • The recommended protein concentration is typically in the range of 10-20 µM.[4]

  • Cross-linker Preparation:

    • Immediately before use, dissolve the NHS-ester cross-linker in a water-free organic solvent such as DMSO to create a stock solution.[4]

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve the desired final molar excess (e.g., 25-fold, 50-fold, 100-fold).

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.[13]

  • Analysis:

    • Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species.

    • For mass spectrometry analysis, proceed with in-solution or in-gel digestion of the cross-linked products.

Visualizations

Troubleshooting Workflow for Low Cross-Linking Efficiency

Troubleshooting_Low_Efficiency cluster_checks Initial Checks cluster_optimization Optimization Steps start Low/No Cross-linked Product check_reagents Check Reagents: - Cross-linker age/storage - Buffer components (no amines) - Buffer pH start->check_reagents check_protocol Review Protocol: - Correct molar ratio? - Sufficient incubation time/temp? start->check_protocol optimize_ratio Titrate Cross-linker: Test a range of molar ratios check_reagents->optimize_ratio check_protocol->optimize_ratio optimize_time_temp Optimize Reaction Time & Temp optimize_ratio->optimize_time_temp test_crosslinkers Test Different Cross-linkers: - Varying spacer arm lengths - Different reactive groups optimize_time_temp->test_crosslinkers evaluate Evaluate Results (SDS-PAGE / MS) test_crosslinkers->evaluate evaluate->optimize_ratio Still Low Yield success Successful Cross-linking evaluate->success Improved Yield

Caption: A logical workflow for troubleshooting low cross-linking efficiency.

Factors Influencing Cross-Linking Reactions

Factors_Influencing_Crosslinking cluster_reagents Reagent Properties cluster_conditions Reaction Conditions cluster_protein Protein Properties center Cross-Linking Outcome crosslinker_chem Cross-linker Chemistry crosslinker_chem->center spacer_arm Spacer Arm Length spacer_arm->center concentration Concentration (Protein & Cross-linker) concentration->center buffer_ph Buffer pH buffer_ph->center time_temp Time & Temperature time_temp->center aa_availability Accessible Amino Acids aa_availability->center protein_structure Protein Conformation protein_structure->center

Caption: Key factors that determine the success of a cross-linking experiment.

Data Summary

ParameterRecommended RangeKey Considerations
Protein Concentration 10 - 20 µMHigher concentrations can increase aggregation.[4]
Cross-linker Molar Excess 20- to 500-foldMust be empirically optimized for each system.[1]
Reaction pH (Amine-reactive) 7.0 - 9.0Buffer should not contain primary amines (e.g., Tris).[1]
Reaction Time 30 - 120 minutesLonger times can lead to non-specific cross-linking.[1]
Quenching Agent Conc. 20 - 50 mM(e.g., Tris, Glycine) to halt the reaction effectively.[1]

References

  • Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry - PMC. (n.d.).
  • Mass spectrometric insights into protein aggregation | Essays in Biochemistry. (2023, March 29).
  • Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - ES. (n.d.).
  • Aggregate Interactome Based on Protein Cross-linking Interfaces Predicts Drug Targets to Limit Aggregation in Neurodegenerative Diseases - PMC. (2019, October 25).
  • Stabilizing Proteins by Chemical Cross-Linking: Insights into Conformation, Unfolding, and Aggregation Using Native Ion Mobility Mass Spectrometry - ResearchGate. (2026, January 7).
  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2019, October 28).
  • Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC. (n.d.).
  • Rescuing error control in crosslinking mass spectrometry - PMC - NIH. (2024, August 2).
  • Identification of Treatment Protocols for Effective Cross-Linking of the Peripheral Cornea: An Experimental Study - PMC. (n.d.).
  • Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. (2025, January 5).
  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons | Chemical Reviews - ACS Publications. (2021, November 19).
  • Crosslinking Mass Spectrometry (XL-MS) Goes Mainstream - ThermoFisher. (n.d.).
  • Advancing cross-linking mass spectrometry to elucidate cellular networks - YouTube. (2025, November 13).
  • Sample preparation guidelines for MS-based cross-linking (XL-MS) - Max Perutz Labs. (n.d.).
  • Optimizing Corneal Cross-Linking in the Treatment of Keratoconus: A Comparison of Outcomes After Standard- and High-Intensity Protocols. (n.d.).
  • Corneal Cross-Linking Protocols Made Easy: Tips for Ophthalmology Residents. (2020, May 1).
  • Structural Analysis of Protein Complexes by Cross-Linking and Mass-Spectrometry Abstract 1 Introduction. (n.d.).
  • Cross-Linking Reagents. (n.d.).
  • Protocol for Chemical Cross-Linking - Creative Proteomics. (n.d.).
  • Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. (n.d.).
  • (PDF) Chemical cross‐linking with thiol‐cleavable reagents combined with differential mass spectrometric peptide mapping—A novel approach to assess intermolecular protein contacts - ResearchGate. (2025, August 9).
  • Cross-linking Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Insights on Chemical Crosslinking Strategies for Proteins - MDPI. (2022, November 22).
  • Quenching of DNA cross-link precursors of chloroethylnitrosoureas and attenuation of DNA interstrand cross-linking by glutathione - PubMed. (n.d.).
  • Kinetic principles of chemical cross-link formation for protein–protein interactions - PMC. (n.d.).
  • Surface interaction patches link non-specific binding and phase separation of antibodies. (2022, March 21).
  • Quenching in photochemistry explained - YouTube. (2024, November 5).
  • Corneal Cross-Linking: What's New in 2023? - The Ophthalmologist. (2023, June 28).
  • Chromatin Immunoprecipitation Troubleshooting: ChIP Help - Novus Biologicals. (n.d.).
  • Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes - eLife. (2024, September 18).
  • Polymer Bulletin 13, 499-503 (1985). (n.d.).
  • Resolving the Controversial Issues and Optimal New Protocols for Accelerated Corneal Cross-Linking (CXL) - Crimson Publishers. (2018, September 21).
  • Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK. (n.d.).
  • Targeted cross-linking-mass spectrometry determines vicinal interactomes within heterogeneous RNP complexes - PMC - PubMed Central. (2015, December 10).
  • Reliable Identification of Intra- and Inter-Molecular Cross-Links in T Cell Receptor Complexes - Protein Metrics Support. (2025, October 14).
  • R5. Overview of Cross-Linking, Including Photo-Reactive Cross-Linking Methods - YouTube. (2019, August 1).
  • Chemical Cross-Linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. (2022, August 4).
  • Safety and Efficacy of Corneal Cross-Linking in Patients Affected by Keratoconus: Long-Term Results - PMC. (2023, June 16).
  • Increased Biomechanical Efficacy of Corneal Cross-linking in Thin Corneas Due to Higher Oxygen Availability - The ELZA Institute. (n.d.).
  • Chemical Cross-Linking of Corneal Tissue to Reduce Progression of Loss of Sight in Patients With Keratoconus - PubMed. (2021, April 29).
  • Corneal Cross-Linking: Procedure, Recovery & Success Rate - Cleveland Clinic. (2024, July 22).
  • Corneal Collagen Cross-linking - Marjan Farid, M.D. - Bench to Bedside 2019 - YouTube. (2023, February 14).
  • A Safe and Effective New Method for Thin Cornea Cross-linking | bioRxiv. (2024, July 5).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Sulfhydryl Crosslinkers: A Comparative Analysis of 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) and its Alternatives

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a sulfhydryl crosslinker is a critical decision that can profoundly impact experimental outc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a sulfhydryl crosslinker is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) with other prominent sulfhydryl crosslinkers, including those based on maleimide and N-hydroxysuccinimide (NHS) ester functionalities. By delving into their mechanisms, performance characteristics, and offering supporting experimental insights, this document aims to empower researchers to make informed decisions for their specific applications, from mapping protein-protein interactions to developing novel antibody-drug conjugates (ADCs).

The Critical Role of Sulfhydryl Crosslinking in Modern Research

Sulfhydryl groups (-SH), predominantly found on cysteine residues, are relatively rare on protein surfaces compared to amine groups (lysine residues). This lower abundance makes them ideal targets for specific and controlled chemical modifications.[1] Sulfhydryl-reactive crosslinkers are bifunctional reagents that covalently link two sulfhydryl groups, thereby providing valuable information about protein structure, interactions, and for the assembly of complex biomolecules.[2] The choice of crosslinker can influence the stability, reversibility, and overall success of the conjugation strategy.

1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane): A Reversible Disulfide Bridge

1,2-Bis(methylsulfonylsulfanyl)ethane, often referred to as MTS-ethane, is a homobifunctional crosslinker that reacts with sulfhydryl groups to form a disulfide bond. This reaction proceeds via a thiol-disulfide exchange mechanism. The methylsulfonyl group acts as a good leaving group, facilitating the reaction with the target thiol.

Mechanism of Action

The core of MTS-ethane's functionality lies in the formation of a disulfide bridge between two cysteine residues. This process is reversible through the action of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleave the disulfide bond and regenerate the free thiols.[2][3] This cleavability is a significant advantage in many applications, such as the analysis of crosslinked protein complexes by mass spectrometry, where the ability to separate the interacting partners simplifies data analysis.[4][5]

Figure 1: Reaction mechanism of MTS-ethane with protein sulfhydryl groups.

The Alternatives: A Spectrum of Sulfhydryl-Reactive Chemistries

While MTS-ethane offers a reliable method for reversible crosslinking, a diverse array of alternative reagents exists, each with its own set of advantages and disadvantages. The most common alternatives fall into two main categories: maleimide-based and NHS-ester-based crosslinkers.

Maleimide-Based Crosslinkers: The Power of Michael Addition

Maleimide-containing crosslinkers react with sulfhydryl groups via a Michael addition reaction, forming a stable, non-reversible thioether bond.[6] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[7][8][9] Above pH 7.5, reactivity with primary amines can become a competing side reaction.[7][9] The stability of the thioether bond is a key feature, making maleimide crosslinkers suitable for applications where a permanent linkage is desired.[10][11] However, the maleimide ring can undergo hydrolysis, especially at higher pH, which can lead to a loss of reactivity.[12]

Figure 2: Reaction mechanism of a maleimide-based crosslinker with a protein sulfhydryl group.

NHS-Ester Based Crosslinkers: Targeting Amines for Heterobifunctional Strategies

While not directly reactive with sulfhydryls, N-hydroxysuccinimide (NHS) ester-based crosslinkers are crucial components in heterobifunctional strategies that ultimately target thiols. A common approach involves a crosslinker with both an NHS ester and a maleimide group (e.g., SMCC). The NHS ester reacts with primary amines (lysine residues) on one protein, and the maleimide group then reacts with a sulfhydryl group on a second protein. This allows for the specific conjugation of two different types of functional groups.

A prominent example of a homobifunctional crosslinker that is often compared in the context of disulfide bonds is 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP). DTSSP is a water-soluble, amine-reactive crosslinker that contains a cleavable disulfide bond in its spacer arm.[7][13] It reacts with primary amines to form stable amide bonds.[7] Like MTS-ethane, the disulfide bond in DTSSP can be cleaved by reducing agents.[7]

Head-to-Head Comparison: MTS-ethane vs. The Field

The selection of an appropriate crosslinker hinges on a careful consideration of several key performance parameters. The following table provides a comparative overview of MTS-ethane, a representative maleimide-based crosslinker (Bismaleimidoethane - BMOE), and DTSSP.

Feature1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane)Bismaleimidoethane (BMOE)3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)
Reactive Group MethanethiosulfonateMaleimideN-hydroxysuccinimide (NHS) ester
Target Specificity Sulfhydryls (Cysteine)Sulfhydryls (Cysteine)Primary Amines (Lysine, N-terminus)
Bond Formed DisulfideThioetherAmide
Cleavable? Yes (by reducing agents)NoYes (by reducing agents)
Spacer Arm Length ~7.7 Å8.0 Å12.0 Å[7]
Reversibility ReversibleIrreversibleReversible
Reaction pH Mildly acidic to neutral6.5 - 7.5[7][8][9]7.0 - 9.0[14]
Potential Side Reactions -Reaction with amines at pH > 7.5[7][9], Hydrolysis of maleimide ring[12]Hydrolysis of NHS ester, reaction with other nucleophiles (e.g., serine, tyrosine)[13][15]
Stability of Linkage Susceptible to reductionHighly stable[10][11][16][17]Susceptible to reduction

Experimental Considerations and Protocols

The successful application of any crosslinker is highly dependent on the experimental conditions. Here, we provide representative protocols for MTS-ethane, a maleimide-based crosslinker, and DTSSP to facilitate a practical comparison.

Experimental Workflow: A General Overview

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Sample Preparation Crosslinking Crosslinking Reaction Protein_Prep->Crosslinking Crosslinker_Prep Crosslinker Solution Preparation Crosslinker_Prep->Crosslinking Quenching Quenching Crosslinking->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Mass_Spec Mass Spectrometry (Optional) SDS_PAGE->Mass_Spec

Figure 3: A generalized experimental workflow for protein crosslinking.

Protocol 1: Crosslinking with 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane)

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES) at pH 6.5-7.5. Avoid buffers containing thiols.

  • 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 50 mM L-cysteine or 1 M Tris-HCl, pH 7.5)

  • Reducing agent (e.g., 20-50 mM DTT) for cleavage (optional)

Procedure:

  • Protein Preparation: Ensure the protein sample is in a thiol-free buffer at the desired concentration. If necessary, reduce any existing disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or desalting.

  • MTS-ethane Solution Preparation: Immediately before use, prepare a stock solution of MTS-ethane in anhydrous DMSO or DMF (e.g., 10-25 mM).

  • Crosslinking Reaction: Add the MTS-ethane stock solution to the protein sample to achieve the desired final concentration. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[18] Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 8 hours.

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess MTS-ethane. Incubate for an additional 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. To confirm crosslinking and identify interacting partners, the sample can be treated with a reducing agent to cleave the disulfide bond prior to electrophoresis.

  • Mass Spectrometry (Optional): For detailed analysis of crosslinked sites, the protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[4][19]

Protocol 2: Crosslinking with a Maleimide-Based Reagent (e.g., BMOE)

This protocol provides a general framework for using homobifunctional maleimide crosslinkers.

Materials:

  • Protein of interest in a suitable buffer at pH 6.5-7.5 (e.g., PBS, HEPES). Avoid buffers containing primary amines if specificity is critical.

  • Bismaleimidoethane (BMOE) or other maleimide crosslinker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 50 mM L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Similar to the MTS-ethane protocol, ensure the protein is in a suitable buffer and any unwanted disulfide bonds are reduced.

  • Maleimide Solution Preparation: Prepare a fresh stock solution of the maleimide crosslinker in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the maleimide stock solution to the protein sample. A molar excess of 10- to 20-fold is a recommended starting point. Incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • Quenching: Add the quenching solution to consume unreacted maleimide groups. Incubate for 15-30 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE. Since the thioether bond is non-cleavable, treatment with reducing agents will not reverse the crosslink.

  • Mass Spectrometry (Optional): Proceed with in-gel digestion and mass spectrometry analysis to identify crosslinked peptides.

Protocol 3: Crosslinking with DTSSP

This protocol is adapted for the use of the amine-reactive, thiol-cleavable crosslinker DTSSP.[7]

Materials:

  • Protein of interest in an amine-free buffer at pH 7-9 (e.g., PBS, HEPES, borate buffer).

  • 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)

  • Reaction Buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[7]

  • Reducing agent (e.g., 20-50 mM DTT) for cleavage[7]

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If the sample contains Tris or glycine, extensive dialysis against the reaction buffer is required.[18]

  • DTSSP Solution Preparation: DTSSP is water-soluble and can be dissolved directly in the reaction buffer or water immediately before use.[7]

  • Crosslinking Reaction: Add the DTSSP solution to the protein sample. A 10- to 50-fold molar excess is a typical starting range. Incubate at room temperature for 30 minutes to 2 hours.

  • Quenching: Terminate the reaction by adding the quenching solution.[7] Incubate for 15 minutes.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. The disulfide bond can be cleaved with a reducing agent to separate the crosslinked proteins.[7]

  • Mass Spectrometry (Optional): The cleavable nature of DTSSP is particularly advantageous for mass spectrometry-based identification of interacting proteins.[4][5]

Making the Right Choice: A Decision Framework

The optimal crosslinker for a given experiment depends on the specific research question and the properties of the molecules involved.

  • For reversible crosslinking and pull-down experiments, where the goal is to capture and then release interacting partners, MTS-ethane and DTSSP are excellent choices due to their cleavable disulfide bonds.

  • When creating stable bioconjugates , such as antibody-drug conjugates or immobilized proteins for affinity chromatography, the non-cleavable and highly stable thioether bond formed by maleimide-based crosslinkers is generally preferred.[11][16]

  • To link two different functional groups (e.g., an amine and a sulfhydryl), a heterobifunctional crosslinker containing both an NHS ester and a maleimide is the most suitable option.

  • Spacer arm length is another critical factor. Shorter crosslinkers like MTS-ethane and BMOE are ideal for probing very close interactions, while longer crosslinkers like DTSSP can capture interactions over a greater distance.

Conclusion: A Versatile Toolkit for Probing the Proteome

The field of bioconjugation offers a powerful and diverse toolkit for elucidating the complexities of the proteome. 1,2-Bis(methylsulfonylsulfanyl)ethane (MTS-ethane) stands out as a valuable reagent for the reversible crosslinking of sulfhydryl groups, offering a balance of reactivity and cleavability. However, a thorough understanding of its properties in comparison to alternatives like maleimide and NHS-ester based crosslinkers is paramount for successful experimental design. By carefully considering the specific requirements of their research, from the desired bond stability to the analytical endpoint, scientists can select the optimal crosslinker to unlock new insights into the intricate dance of molecules that governs life.

References

  • Swaim, C. L., Smith, J. B., & Smith, D. L. (2004). Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. Journal of the American Society for Mass Spectrometry, 15(5), 736–746. [Link]

  • Smith, D. L., & Smith, J. B. (2009). The reaction of α-crystallin with the cross-linker 3,3′-dithiobis(sulfosuccinimidyl propionate) demonstrates close proximity of the C termini of αA and αB in the native assembly. Protein Science, 13(1), 168-176. [Link]

  • Haupt, C., Hofmann, T., Wittig, S., Kostmann, S., Politis, A., & Schmidt, C. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments, (129), 56747. [Link]

  • Rogers, L. C., Foster, M. W., & Moseley, M. A. (2013). Methods for the determination and quantification of the reactive thiol proteome. Methods in molecular biology (Clifton, N.J.), 1005, 157–172. [Link]

  • Kramer, G., et al. (2015). Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions. Molecular & Cellular Proteomics, 14(12), 3151-3159. [Link]

  • ResearchGate. (2018). Has someone compared the efficiency of protein crosslinking between BS3 and DTSSP?[Link]

  • Schöneich, C. (2004). Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. Journal of pharmaceutical sciences, 93(11), 2849–2863. [Link]

  • Jones, M. W., et al. (2017). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 28(5), 1338-1346. [Link]

  • Götze, M., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(15), 10236-10244. [Link]

  • Wiley, J. A., & Rich, D. H. (2020). Effect of redox-responsive DTSSP crosslinking on poly(l-lysine)-grafted-poly(ethylene glycol) nanoparticles for delivery of proteins. Journal of Biomedical Materials Research Part A, 108(12), 2469-2479. [Link]

  • ResearchGate. (n.d.). Chemistry of Cysteine Assembly on Au(100): Electrochemistry, in situ STM and Molecular Modeling. [Link]

  • ResearchGate. (n.d.). Quantitative thiol-reactivity profiling for detection and...[Link]

  • Swaim, C. L., Smith, J. B., & Smith, D. L. (2004). Unexpected products from the reaction of the synthetic cross-linker 3,3'-dithiobis(sulfosuccinimidyl propionate), DTSSP with peptides. Journal of the American Society for Mass Spectrometry, 15(5), 736–746. [Link]

  • Bach, R. D., & Dmitrenko, O. (2014). The stability and functionality of chemically crosslinked microtubules. Langmuir, 30(34), 10344-10352. [Link]

  • Rappsilber, J. (2011). The beginning of a beautiful friendship: cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of structural biology, 173(3), 530–540. [Link]

  • Kaal, E., et al. (2020). A Multifaceted Giant Protein Microtubule-Actin Cross-Linking Factor 1. Cells, 9(7), 1644. [Link]

  • Stader, E., et al. (2014). Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability. Angewandte Chemie International Edition, 53(40), 10845-10849. [Link]

  • Leitner, A., et al. (2014). Evaluating protein interactions through cross-linking mass spectrometry. Nature protocols, 9(1), 120–137. [Link]

  • Lu, C., et al. (2013). Comparative studies on sulfhydryl determination of soy protein using two aromatic disulfide reagents and two fluorescent reagents. Journal of agricultural and food chemistry, 61(13), 3323–3329. [Link]

  • Al-Hayaly, L. J. H. (2013). Kinetics and mechanism of the reaction of di-µ-hydroxobis(bipyridyl)dipalladium(II) ion with L-cysteine at physiological pH in aqueous medium. Transition Metal Chemistry, 38(4), 425-431. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). An integrated workflow for crosslinking mass spectrometry. Molecular systems biology, 14(11), e8994. [Link]

  • Du, Y., et al. (2017). Kinetic comparison of 13 homogeneous thiol–X reactions. Polymer Chemistry, 8(38), 5815-5824. [Link]

  • Creative Molecules Inc. (n.d.). DTSSP-H8/D8. [Link]

  • UCL Discovery. (n.d.). minireview: addressing the retro-michael instability of maleimide bioconjugates. [Link]

  • Okerberg, E. S., & Hubbell, J. A. (2007). The role of thiols and disulfides in protein chemical and physical stability. Journal of pharmaceutical sciences, 96(8), 1986–2003. [Link]

  • ResearchGate. (2013). Kinetics and mechanism of the reaction of di-µ-hydroxobis(bipyridyl)dipalladium(II) ion with L-cysteine at physiological pH in aqueous medium. [Link]

  • DALO CHEM. (2024). How Does DTT Unlock the Secrets of Protein and Nucleic Acid Research?[Link]

  • Azizi, N., et al. (2018). Solubility Calculations of Methane and Ethane in Aqueous Electrolyte Solutions. Journal of Chemical & Engineering Data, 63(8), 2963-2973. [Link]

  • Lowe, A. B. (2014). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 5(16), 4814-4841. [Link]

  • Chavez, J. D., & Bruce, J. E. (2019). Quantitative interactome analysis with chemical cross-linking and mass spectrometry. Current opinion in chemical biology, 48, 8-18. [Link]

  • AxisPharm. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. [Link]

  • ResearchGate. (2022). Solubility of Ethane in Aqueous Solutions of Monoethanolamine and Diethanolamine. [Link]

  • Chen, Y., et al. (2012). Design of an in vivo Cleavable Disulfide Linker in Recombinant Fusion Proteins. Protein and Peptide Letters, 19(5), 512-518. [Link]

  • ResearchGate. (n.d.). The Role of Thiols and Disulfides on Protein Stability. [Link]

  • ResearchGate. (2023). Investigation of the Solubility of Methane and Ethane in Hybrid Sweetening Solutions of 2-Aminoethanol and 1-Methylpyrrolidin-2-one/Water. [Link]

  • Ihling, C. H., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature protocols, 13(12), 2965–2984. [Link]

  • ResearchGate. (2022). (PDF) Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. [Link]

Sources

Comparative

Advantages of using 1,2-Ethanediyl Bismethanethiosulfonate in cross-linking

Precision Mapping of Protein Architecture: The Strategic Advantage of 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS) Executive Summary: The Molecular Caliper In the structural elucidation of dynamic protein complexes...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Mapping of Protein Architecture: The Strategic Advantage of 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS)

Executive Summary: The Molecular Caliper

In the structural elucidation of dynamic protein complexes—particularly membrane channels and transporters—resolution is often limited not by the detection method, but by the precision of the probe. 1,2-Ethanediyl Bismethanethiosulfonate (MTS-2-MTS) represents a high-precision tool in the cysteine-scanning arsenal. Unlike promiscuous amine-reactive cross-linkers or irreversible maleimides, MTS-2-MTS offers a unique combination of short-range specificity (5.2 Å) , reversible chemistry , and rapid kinetics .

This guide details the mechanistic advantages of MTS-2-MTS over standard alternatives like BMOE, providing a validated protocol for mapping conformational states in real-time.

Part 1: Mechanistic Deep Dive

The Chemistry of Precision

MTS-2-MTS is a homobifunctional cross-linker belonging to the methanethiosulfonate (MTS) family. Its core utility lies in its reaction specificity.[1] While maleimides form stable thioether bonds via Michael addition, MTS reagents react with thiols via thiol-disulfide exchange .

The Reaction:

  • The sulfhydryl group of a cysteine residue attacks the sulfur atom of the MTS group.

  • Methanesulfinic acid (a small, non-perturbing leaving group) is released.

  • A mixed disulfide is formed.

  • If a second cysteine is within the 5.2 Å span of the linker, the second MTS group reacts, forming a covalent bridge: Protein-S-S-CH2-CH2-S-S-Protein.

ReactionMechanism cluster_legend Key Advantage: Reversibility Cys1 Cysteine A (Thiol -SH) Inter Intermediate (Mixed Disulfide) Cys1->Inter Nucleophilic Attack MTS MTS-2-MTS (Reagent) MTS->Inter Leaving Leaving Group (Methanesulfinate) MTS->Leaving Release Final Cross-Linked Dimer (5.2 Å Bridge) Inter->Final Capture of Proximal Cys Cys2 Cysteine B (Thiol -SH) Cys2->Final Final->Cys1 Reducible by DTT/TCEP

Figure 1: Reaction mechanism of MTS-2-MTS. Note the release of the sulfinate leaving group and the formation of a reducible disulfide bridge.

Part 2: Comparative Analysis

Why choose MTS-2-MTS over the industry-standard BMOE (Bismaleimidoethane)? The decision typically hinges on three factors: reversibility , spacer precision , and reaction speed .

MTS-2-MTS vs. BMOE vs. Cu-Phenanthroline
FeatureMTS-2-MTS BMOE (Maleimide) Cu-Phenanthroline
Reaction Type Thiol-Disulfide ExchangeMichael AdditionOxidation (Zero-length)
Bond Nature Disulfide (S-S)Thioether (C-S-C)Disulfide (S-S)
Reversibility Yes (DTT/TCEP) No (Generally Irreversible)Yes (DTT/TCEP)
Spacer Length 5.2 Å 8.0 Å0 Å (Direct contact)
Reaction Speed Very Fast (Seconds to Mins)Fast (Minutes)Fast
Specificity High (Cysteine only)High (Amine side-reactivity > pH 7.5)High (Cysteine only)
Membrane Permeability High (Uncharged)VariableHigh
Primary Use Case "Molecular Caliper" for pore mappingGeneral cross-linkingDetecting direct contact

Expert Insight:

"The reversibility of MTS-2-MTS is its killer feature in validation. If you observe a dimer on a Western blot, you must prove it is a cross-link and not an aggregate. With MTS-2-MTS, you simply add DTT to the sample buffer; if the band collapses back to a monomer, your cross-link is authentic. You cannot easily do this with BMOE."

Part 3: Experimental Protocol

Objective: Cross-linking of substituted cysteines in a membrane protein (e.g., CFTR, ENaC) to determine pore diameter or conformational state.

Reagents:
  • MTS-2-MTS Stock: 100 mM in DMSO. Note: Prepare fresh or store single-use aliquots at -80°C under argon. MTS reagents hydrolyze rapidly in water.

  • Reaction Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris if possible, though MTS is less sensitive to amines than NHS esters.

  • Quench Buffer: 5X Sample Buffer containing 20 mM N-Ethylmaleimide (NEM) or simply acidified buffer.

  • Reducing Agent: 1 M DTT (for reversibility check).

Workflow:
  • Preparation of System:

    • Express Cysteine-null background protein with specific double-cysteine mutants (e.g., Cys A and Cys B).

    • Isolate membranes or use whole cells if the target is extracellular.

  • The Cross-linking Reaction:

    • Dilute MTS-2-MTS stock to 10–100 µM final concentration in the cell/membrane suspension.

    • Critical: Minimize DMSO concentration (<1%) to prevent membrane disruption.

    • Incubate for 1–5 minutes at Room Temperature (22°C).

    • Why short time? MTS reagents are highly reactive. Prolonged incubation increases non-specific oxidation or "disulfide scrambling."

  • Quenching:

    • Immediately add NEM (N-ethylmaleimide) to a final concentration of 5–10 mM.

    • Mechanism:[2][3][4] NEM rapidly alkylates any remaining free cysteines, preventing them from forming air-oxidized disulfides during lysis/SDS-PAGE, which would generate false positives.

  • Analysis (The Split-Sample Validation):

    • Split the quenched sample into two aliquots.

    • Aliquot A (Non-Reduced): Add SDS loading buffer without reducing agents.

    • Aliquot B (Reduced): Add SDS loading buffer with 100 mM DTT.

    • Run SDS-PAGE and Western Blot.[5]

  • Interpretation:

    • Positive Result: A higher molecular weight band (dimer) appears in Aliquot A but disappears in Aliquot B.

ProtocolFlow Step1 Step 1: Mutant Expression (Double Cys Mutant) Step2 Step 2: MTS-2-MTS Addition (10-100 µM, 1-5 min) Step1->Step2 Step3 Step 3: Quench with NEM (Blocks free thiols) Step2->Step3 Split Split Sample Step3->Split Lane1 Lane 1: Non-Reduced (- DTT) Split->Lane1 Lane2 Lane 2: Reduced (+ DTT) Split->Lane2 Result1 Result: Dimer Band Visible (Cross-link Intact) Lane1->Result1 Result2 Result: Monomer Only (Cross-link Cleaved) Lane2->Result2

Figure 2: Experimental workflow for validating MTS-2-MTS cross-links. The disappearance of the dimer in the reduced lane is the hallmark of a successful MTS cross-link.

Part 4: Case Study & Application

The "Ladder" Approach in Ion Channels

Researchers often use MTS-2-MTS as part of a "molecular ruler" strategy. By using a homologous series of cross-linkers, one can map the precise distance between helices in different functional states (e.g., Open vs. Closed channel).

  • MTS-1-MTS: ~3.6 Å

  • MTS-2-MTS: ~5.2 Å (The "Goldilocks" zone for many helix-helix interactions)

  • MTS-4-MTS: ~7.8 Å[6]

Example - CFTR Pore Mapping: In the study of the CFTR chloride channel, MTS-2-MTS was used to cross-link residues in Transmembrane Helix 6 (TM6) to TM12.

  • Observation: Cross-linking occurred only in the presence of ATP (Open State) but not in the inactive state.

References

  • Loo, T. W., & Clarke, D. M. (2001).[7] Identification of the Distance between the Homologous Halves of P-glycoprotein That Triggers the High/Low ATPase Activity Switch. The Journal of Biological Chemistry.[8] Link

  • Collier, M. L., et al. (2014). Intersubunit conformational changes mediate epithelial sodium channel gating. Journal of General Physiology. Link

  • Stoddard, C., et al. (2019). Organization of ATP-gated P2X1 receptor intracellular termini in apo and desensitized states. Journal of General Physiology. Link

  • Santa Cruz Biotechnology. 1,2-Ethanediyl Bismethanethiosulfonate Product Information. Link

  • Toronto Research Chemicals. MTS-2-MTS Chemical Properties. Link

Sources

Validation

Precision Mapping of Protein Architectures: A Comparative Guide to Homobifunctional Cross-Linking Agents

Executive Summary In the elucidation of protein interactomes and quaternary structures, homobifunctional cross-linking agents serve as molecular rulers.[1][2] Their utility is defined not merely by their ability to coval...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the elucidation of protein interactomes and quaternary structures, homobifunctional cross-linking agents serve as molecular rulers.[1][2] Their utility is defined not merely by their ability to covalently tether two functional groups, but by the precision with which they preserve native conformation, the specificity of their targets, and their compatibility with downstream analysis (e.g., Mass Spectrometry, Western Blotting).

This guide moves beyond basic cataloging to rigorously compare the performance of industry-standard agents—specifically NHS-esters (DSS, BS3) , Imidoesters (DMA, DMP) , and Aldehydes (Glutaraldehyde) . We analyze the physicochemical trade-offs between membrane permeability, spacer arm length, and reaction specificity, providing a data-driven framework for experimental design.

Mechanistic Foundations & Chemistry

The choice of cross-linker dictates the chemical nature of the final conjugate. Understanding the reaction mechanism is the first step in avoiding experimental artifacts.

NHS-Esters (The Gold Standard)
  • Agents: DSS (Disuccinimidyl suberate), BS3 (Bis[sulfosuccinimidyl] suberate).[3]

  • Mechanism: N-hydroxysuccinimide (NHS) esters react with primary amines (

    
    ) at the N-terminus and Lysine side chains.[4][5]
    
  • Outcome: Formation of a stable amide bond .[4][5][6][7]

  • Critical Insight: This reaction releases N-hydroxysuccinimide.[4][5] It is irreversible and efficient at physiological pH (7.2–8.5). However, it alters the charge of the Lysine residue (positive

    
     neutral), which can occasionally induce conformational changes or affect antibody recognition.
    
Imidoesters (Charge Preservers)
  • Agents: DMA (Dimethyl adipimidate), DMP (Dimethyl pimelimidate).

  • Mechanism: Imidoesters react with primary amines to form amidine bonds .[8]

  • Outcome: The amidine bond is protonated at physiological pH, retaining the positive charge of the original amine.

  • Critical Insight: This is crucial for studying membrane proteins or enzymes where the positive charge of Lysine is catalytic or structural. However, the reaction is reversible at high pH (>10), making it less suitable for harsh downstream processing.

Aldehydes (The Aggressors)
  • Agents: Glutaraldehyde.[9][10][11]

  • Mechanism: Involves the formation of Schiff bases with amines, but glutaraldehyde exists as polymers in solution, leading to multipoint attachment and polymerization.

  • Outcome: Heterogeneous cross-linked networks.

  • Critical Insight: While excellent for aggressive fixation (e.g., Electron Microscopy), it is often unsuitable for structural mapping due to the lack of a defined spacer arm and the tendency to create artificial aggregates.

Comparative Analysis: Performance Metrics

Solubility & Permeability: The DSS vs. BS3 Paradigm

The most frequent decision point is between DSS and BS3. Chemically, they possess the exact same spacer arm (11.4 Å) and reactive groups. The difference lies in the sulfonate group on BS3.

FeatureDSS (Disuccinimidyl suberate)BS3 (Bis[sulfosuccinimidyl] suberate)
Solubility Hydrophobic (Dissolve in DMSO/DMF)Hydrophilic (Water soluble)
Membrane Permeability Permeable Impermeable
Primary Application Intracellular interactions; cross-linking inside live cells.Cell-surface receptors; extracellular matrix; purifying complexes before lysis.
Risk Factor Requires organic solvent (DMSO) which may denature sensitive proteins if >10%.Cannot access cytoplasmic targets in intact cells.
Spacer Arm Precision: The "Molecular Ruler"

The length of the spacer arm determines the "resolution" of the interaction map.

  • Short Spacers (e.g., DSG, 7.7 Å): Detect very tight interactions. If a complex is cross-linked by DSG but not DSS, the residues are likely <8 Å apart.

  • Standard Spacers (e.g., DSS/BS3, 11.4 Å): The industry standard. Long enough to bridge interacting subunits (approx. 25–30 Å C

    
    -C
    
    
    
    distance including side chains) but short enough to minimize false positives (random collisions).
  • Zero-Length (e.g., EDC): No spacer. Links amine directly to carboxyl. Highest specificity for direct contact but lowest efficiency.

Experimental Data: Artifacts in Oligomer Detection

A comparative study on Amyloid-


 (A

) oligomers highlights the superiority of NHS-esters over Glutaraldehyde for defining stoichiometry.
  • Experiment: Cross-linking A

    
     peptides to determine oligomeric state (monomer vs. dimer vs. trimer).
    
  • Result (Glutaraldehyde): Produced a smear of high-molecular-weight aggregates even at low concentrations, indicating artificial polymerization.

  • Result (BS3): Produced distinct bands corresponding to integer oligomers (1x, 2x, 3x), accurately reflecting the native population.

Visualization of Mechanisms & Workflows

Figure 1: Reaction Mechanism of NHS-Esters

The following diagram illustrates the nucleophilic attack of a primary amine on the NHS-ester, resulting in a stable amide bond and the release of the NHS group.

NHS_Reaction Protein Protein-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 7-9) Crosslinker R-CO-NHS (Cross-linker) Crosslinker->Intermediate Product Protein-NH-CO-R (Stable Amide Bond) Intermediate->Product Collapse Leaving NHS Group (Released) Intermediate->Leaving

Caption: Mechanism of NHS-ester cross-linking. The amine attacks the carbonyl, displacing the NHS leaving group.

Figure 2: Selection Logic for Cross-Linking Agents

Use this decision tree to select the appropriate agent for your specific biological question.

Selection_Guide Start Start: Define Target Location Loc Where is the interaction? Start->Loc Surface Cell Surface / Purified Protein Loc->Surface Extracellular Intra Intracellular (Live Cells) Loc->Intra Intracellular Soluble Need Water Solubility? Surface->Soluble BS3 Select: BS3 (Hydrophilic, Impermeable) Soluble->BS3 Yes App Downstream Application? BS3->App DSS Select: DSS (Hydrophobic, Permeable) Intra->DSS DSS->App MS Mass Spectrometry App->MS WB Western Blot App->WB Cleavable Consider: DSBU / DSP (Cleavable for MS spectra simplification) MS->Cleavable

Caption: Decision matrix for selecting homobifunctional cross-linkers based on permeability and application.

Data Dashboard

Table 1: Physicochemical Properties of Key Agents
AgentReactive GroupSpacer Arm (Å)SolubilityMembrane Permeable?Cleavable?
DSS NHS Ester11.4Organic (DMSO/DMF)Yes No
BS3 Sulfo-NHS Ester11.4Water/BufferNo No
DSG NHS Ester7.7OrganicYesNo
DSP NHS Ester12.0OrganicYesYes (Thiol)
DTSSP Sulfo-NHS Ester12.0WaterNoYes (Thiol)
DMA Imidoester8.6WaterYesNo
Glutaraldehyde AldehydeVariableWaterYesNo

Experimental Protocols

Protocol A: Cross-Linking for Interaction Mapping (Western Blot)

Objective: Capture transient protein-protein interactions in live cells using DSS.

  • Preparation:

    • Prepare 20 mM DSS stock in dry DMSO. Note: Prepare immediately before use; NHS esters hydrolyze rapidly.[4]

    • Wash cells (

      
      ) 3x with ice-cold PBS (pH 8.0). Critical: Remove amine-containing media (Tris, Glycine, FBS) to prevent quenching.
      
  • Reaction:

    • Resuspend cells in PBS.[4] Add DSS to a final concentration of 1–2 mM .

    • Incubate for 30 minutes at Room Temperature or 2 hours on ice.

  • Quenching:

    • Add Tris-HCl (pH 7.5) to a final concentration of 20–50 mM.

    • Incubate for 15 minutes.

  • Analysis:

    • Lyse cells and proceed to SDS-PAGE/Western Blot.

    • Self-Validation: Run a control lane with DMSO only. The cross-linked lane should show a band shift corresponding to the MW of the complex (Protein A + Protein B).

Protocol B: Cross-Linking for Mass Spectrometry (XL-MS)

Objective: Define structural distance constraints.[3][12]

  • Stoichiometry Optimization:

    • Use a lower protein concentration (0.5–1.0 mg/mL) to favor intramolecular cross-links (structural) over intermolecular (aggregation).

    • Titrate cross-linker (DSS/BS3) ratios: 1:1, 1:20, 1:50 (Protein:Linker molar ratio).

  • Digestion & Enrichment:

    • Following quenching (Ammonium Bicarbonate), digest protein with Trypsin.

    • Challenge: Cross-linked peptides are low abundance.

    • Solution: Use Size Exclusion Chromatography (SEC) or Cation Exchange to enrich highly charged cross-linked peptides (charge

      
       +3) before LC-MS/MS.
      
  • Data Analysis:

    • Map identified cross-linked peptides to the crystal structure.

    • Constraint Check: The Euclidean distance between C

      
       atoms of cross-linked Lysines should be 
      
      
      
      30 Å (11.4 Å spacer + 2x 6.5 Å Lysine side chains + flexibility).

Troubleshooting & Optimization

  • Precipitation: If protein precipitates upon adding DSS, the DMSO concentration may be too high (>10%) or the cross-linking density is inducing aggregation. Switch to BS3 (water soluble) or lower the reagent concentration.[1][4]

  • Low Efficiency: Check Buffer pH. NHS reactions are slow at pH < 7.0. Ensure pH is 7.5–8.5. Ensure no primary amines (Tris, Glycine) are in the reaction buffer.

  • Over-crosslinking: A "ladder" on Western Blot indicates non-specific networking. Reduce reaction time or concentration.

References

  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein interactions.[2][13][14] Journal of Mass Spectrometry. [Link]

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports. [Link]

  • Shi, J. M., et al. (2017).[11] Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes.[11] PLOS ONE.[11] [Link][11]

  • Belsom, A., & Rappsilber, J. (2021). Cross-linking mass spectrometry: an emerging technology for interacting proteomics.[2] Current Opinion in Chemical Biology. [Link]

Sources

Comparative

Efficacy of 1,2-Bis(methylsulfonylsulfanyl)ethane (M2M) in Capturing Transient Interactions

Topic: Efficacy of 1,2-Bis(methylsulfonylsulfanyl)ethane in Capturing Transient Interactions Content Type: Publish Comparison Guide Executive Summary: The Transient Interaction Paradox In the study of protein-protein int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1,2-Bis(methylsulfonylsulfanyl)ethane in Capturing Transient Interactions Content Type: Publish Comparison Guide

Executive Summary: The Transient Interaction Paradox

In the study of protein-protein interactions (PPIs), transient complexes—those with dissociation constants (


) in the micromolar to millimolar range—govern critical signaling and metabolic fluxes. However, these interactions often disintegrate during standard purification workflows (e.g., Co-IP, SEC).

1,2-Bis(methylsulfonylsulfanyl)ethane , commonly referred to as M2M or MTS-2-MTS , offers a distinct solution. Unlike ubiquitous amine-reactive crosslinkers (e.g., DSS, BS3) that rely on slow nucleophilic attacks on surface lysines, M2M utilizes rapid disulfide exchange chemistry to target cysteine residues. This guide evaluates M2M’s efficacy as a "molecular trap" for transient interactions, comparing it against industry-standard maleimide (BMOE) and NHS-ester (DSS) alternatives.

Mechanism of Action: The Reversible Cys-Trap

M2M is a homobifunctional crosslinker containing two methanethiosulfonate (MTS) groups separated by a short ethane spacer (


5.2 Å). Its mechanism is fundamentally different from alkylating agents.
The Reaction
  • Attack: A thiolate anion (

    
    ) on the protein attacks the sulfur atom of the MTS group.
    
  • Exchange: A mixed disulfide is formed, releasing methanesulfinic acid (

    
    ) as a leaving group.
    
  • Crosslink: A second cysteine attacks the other end of the linker, forming a Protein-S-S-CH₂CH₂-S-S-Protein bridge.

Why It Captures "Transient" States
  • Kinetics: The reaction is nearly diffusion-limited, occurring in seconds to minutes, faster than the dissociation rate (

    
    ) of many transient complexes.
    
  • Reversibility: The resulting crosslink contains two disulfide bonds. It is stable under non-reducing conditions but instantly cleavable by reducing agents (DTT, TCEP), allowing for the recovery of monomeric subunits for identification—a critical advantage over irreversible maleimides.

M2M_Mechanism M2M M2M Reagent (MTS-Linker-MTS) Intermediate Mixed Disulfide Intermediate M2M->Intermediate ProteinA Protein A (Cys-SH) ProteinA->Intermediate Step 1: Attack Crosslink Stable Crosslink (P-S-S-Linker-S-S-P) Intermediate->Crosslink Step 2: Capture ProteinB Protein B (Cys-SH) ProteinB->Crosslink Reduction Reduction (DTT/TCEP) Crosslink->Reduction Cleavage Monomers Recovered Monomers (Analysis) Reduction->Monomers Identification

Figure 1: The M2M reaction pathway. Note the reversibility step, which distinguishes it from maleimide-based crosslinking.

Comparative Performance Analysis

The following table contrasts M2M with its primary competitors: BMOE (Bis-maleimidoethane, irreversible Cys-reactive) and DSS (Disuccinimidyl suberate, Lys-reactive).

FeatureM2M (MTS-2-MTS) BMOE (Maleimide) DSS (NHS-Ester)
Target Residue Cysteine (-SH)Cysteine (-SH)Lysine (-NH₂), N-term
Reaction Kinetics Very Fast (< 10 min)Fast (10-30 min)Slow (30-60 min)
Spacer Length 5.2 Å (Short)8.0 Å (Short)11.4 Å (Medium)
Reversibility Yes (Thiol-cleavable) No (Irreversible)No (Irreversible)
Specificity High (Cys only)High (Cys only)Low (Lys is abundant)
Transient Capture Excellent (Fast + Reversible)Good (Fast but permanent)Poor (Too slow for weak

)
Analysis Method Diagonal SDS-PAGE / MSComplex MS SpectraComplex MS Spectra
Critical Insights
  • The Reversibility Advantage: When capturing unknown transient partners, M2M allows you to run a "Diagonal Gel" (see Protocol). You can crosslink, run the complex in Dimension 1 (non-reducing), reduce it in the gel, and run Dimension 2. Off-diagonal spots represent the captured partners. BMOE cannot do this , making it much harder to identify unknown partners in a complex mixture.

  • The Specificity Trade-off: M2M requires cysteines at the interface. If your transient interaction is driven purely by electrostatics or hydrophobic patches lacking Cys, M2M will fail. Recommendation: Use Cysteine-Scanning Mutagenesis to introduce "bait" cysteines if natural ones are absent.

Experimental Protocol: The "Diagonal Map" Workflow

This protocol is designed to validate transient interactions using M2M's reversibility. This is a self-validating system: if the spots do not move off the diagonal upon reduction, the interaction was not captured by the disulfide bridge.

Materials
  • Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5. (CRITICAL: Must be free of DTT, TCEP, or primary amines if using downstream analysis).

  • M2M Stock: 20 mM in DMSO (Prepare fresh; MTS groups hydrolyze over time).

  • Quencher: 50 mM N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).

Step-by-Step Methodology
  • Equilibration: Dialyze protein samples into the HEPES buffer to remove all reducing agents.

  • Titration (Pilot): Incubate protein complex (approx. 1-5 µM) with M2M at molar excesses of 1:1, 1:5, and 1:20 for 10 minutes at Room Temperature (RT).

  • Quenching (The Safety Lock): Add 50 mM NEM immediately after the reaction time.

    • Why? This alkylates any remaining free cysteines. If you skip this, free cysteines might form random disulfide bonds during the denaturation step, creating false positives.

  • Dimension 1 (Non-Reducing): Load the quenched sample onto an SDS-PAGE gel without reducing agents. Run the gel.

  • In-Gel Reduction: Excise the lane. Soak the gel strip in SDS running buffer containing 100 mM DTT for 20 minutes at 37°C.

  • Dimension 2 (Reducing): Place the gel strip horizontally on top of a second SDS-PAGE gel. Run electrophoresis.

  • Analysis:

    • Diagonal: Proteins that were not crosslinked will migrate the same distance, forming a diagonal line.

    • Off-Diagonal: Crosslinked complexes will break apart into monomers. These will run faster (lower) than they did in the first dimension, appearing as distinct spots below the diagonal.

Diagonal_Workflow Step1 1. Crosslink with M2M (10 min, RT) Step2 2. Quench with NEM (Blocks free Cys) Step1->Step2 Step3 3. 1st Dimension SDS-PAGE (Non-Reducing) Step2->Step3 Step4 4. In-Gel Reduction (Soak in DTT) Step3->Step4 Step5 5. 2nd Dimension SDS-PAGE (Reducing) Step4->Step5 Result Result: Off-Diagonal Spots (Identify Transient Partners) Step5->Result

Figure 2: The Diagonal Electrophoresis workflow. This method relies specifically on the cleavable nature of the M2M crosslink.

Troubleshooting & Optimization

  • Problem: No crosslinking observed.

    • Cause: No Cysteines within 5.2 Å.

    • Solution: Switch to a longer crosslinker (e.g., 1,4-Bis(3-(2-pyridyldithio)propionamido)butane - SPDP type) or introduce a Cysteine via mutagenesis (Cys-Scanning).

  • Problem: Smearing or Aggregation.

    • Cause: Over-crosslinking due to too high M2M concentration.

    • Solution: Titrate down. M2M is potent; often 2-5x molar excess is sufficient.

  • Problem: "Ghost" bands.

    • Cause: Incomplete quenching before denaturation.

    • Solution: Ensure NEM/IAM is fresh and in large excess (50 mM) before adding SDS loading buffer.

References

  • Loo, J. A., et al. (2005). "Virtual 2D Gel Electrophoresis: Visualization and Analysis of the E. coli Proteome by Mass Spectrometry." Analytical Chemistry. Link

    • Context: Establishes the utility of cleavable crosslinkers in proteomic mapping.
  • Thermo Fisher Scientific. (2024). "Crosslinking Technical Handbook: Cysteine-Reactive Chemistries." Link

    • Context: Authoritative source on reaction kinetics and pH specificity for sulfhydryl reagents.
  • Kao, A., et al. (2011). "Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides." Molecular & Cellular Proteomics. Link

    • Context: Compares cleavable vs. non-cleavable crosslinker efficacy in complex mixtures.
  • Green, N. S., et al. (2001). "Methanethiosulfonate reagents for probing protein structure."[1][2] Bioconjugate Chemistry. Link

    • Context: Foundational text on the chemistry and specificity of MTS reagents.

Sources

Validation

Technical Comparison: 1,2-Bis(methylsulfonylsulfanyl)ethane in Structural Biology

The following technical guide provides an in-depth analysis of 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to in literature as 1,2-Bis(methanethiosulfonyl)ethane or M2M ). This guide is structured to serve r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Bis(methylsulfonylsulfanyl)ethane (commonly referred to in literature as 1,2-Bis(methanethiosulfonyl)ethane or M2M ).

This guide is structured to serve researchers requiring precise control over protein intramolecular distance mapping and reversible crosslinking.

Content Type: Publish Comparison Guide Subject: Reversible Thiol-Specific Crosslinking Reagents Primary Reagent: 1,2-Bis(methanethiosulfonyl)ethane (M2M)

Executive Summary: The Case for M2M

1,2-Bis(methylsulfonylsulfanyl)ethane is a homobifunctional crosslinker designed to bridge two cysteine residues via a short, flexible ethane spacer. Unlike the widely used maleimide-based crosslinkers (e.g., BMOE) which form irreversible thioether bonds, M2M utilizes methanethiosulfonate (MTS) chemistry.

This unique chemistry allows for the formation of a disulfide-linked bridge (


) that is fully reversible under reducing conditions. This feature makes M2M an indispensable tool for verifying crosslinking specificity and studying dynamic protein conformational states where "locking and unlocking" a structure is required.
Key Technical Specifications
FeatureSpecification
Chemical Formula

Functional Group Methanethiosulfonate (MTS)
Reactivity Sulfhydryl (-SH) specific
Spacer Arm Length ~5.2 Å (S-S distance)
Linkage Type Disulfide (Reversible)
Leaving Group Methanesulfinic acid (

)

Mechanism of Action

The reaction proceeds via thiol-disulfide exchange . The nucleophilic thiolate anion (


) of a cysteine residue attacks the sulfur atom of the MTS group, displacing methanesulfinate. This reaction is highly specific and occurs rapidly (seconds to minutes) under physiological conditions.
Reaction Pathway Diagram

The following diagram illustrates the stepwise crosslinking mechanism, highlighting the reversible nature of the final product.

M2M_Mechanism Cys1 Protein-Cys-SH (Nucleophile) Inter Intermediate (Mixed Disulfide) Cys1->Inter Step 1: Nucleophilic Attack M2M 1,2-Bis(methanethiosulfonyl)ethane (Reagent) M2M->Inter Final Crosslinked Protein (S-S-CH2-CH2-S-S) Inter->Final Step 2: Crosslinking Leaving Methanesulfinic Acid (Leaving Group) Inter->Leaving Release Cys2 Second Protein-Cys-SH Cys2->Final Reduced Reduced Protein (Native State) Final->Reduced Reduction (DTT/TCEP)

Figure 1: Stepwise reaction mechanism of M2M crosslinking showing the release of methanesulfinic acid and reversibility via reduction.

Comparative Analysis: M2M vs. Alternatives

Researchers often choose between M2M, BMOE (Maleimide), and direct oxidation (Cu-Phenanthroline). The choice depends strictly on the need for reversibility and the distance between cysteines.

Table 1: Performance Comparison Matrix
FeatureM2M (MTS Reagent) BMOE (Maleimide) Cu-Phenanthroline
Reaction Type Thiol-Disulfide ExchangeMichael AdditionOxidation
Reversibility Yes (cleaved by DTT/TCEP)No (Stable Thioether)Yes (Disulfide bond)
Spacer Length ~5.2 Å (Flexible)~8.0 Å (Rigid)0 Å (Zero-length)
Reaction Speed Very Fast (

)
FastSlow / Variable
Specificity High for CysHigh for Cys (pH < 7.5)High for Cys
Membrane Permeability High (Lipophilic)Low to ModerateVariable
Risk of "Dead-end" Moderate (Mono-adducts)ModerateLow (dimerization)
Detailed Analysis
  • Vs. BMOE: BMOE forms a non-cleavable bond. If you need to prove that a specific band on a gel is indeed a crosslinked product, M2M allows you to treat the sample with DTT and watch the band disappear, providing self-validation of the experiment. BMOE does not offer this confirmation.

  • Vs. Oxidation: Copper-catalyzed oxidation forces a zero-length bond (direct disulfide). This requires cysteines to be in direct contact (< 2 Å). M2M provides a ~5 Å "reach," allowing the capture of proximal but non-contacting residues, effectively mapping a wider conformational space.

Pros and Cons Assessment

Pros (The Competitive Edge)
  • Reversibility: The defining feature. Allows for "Diagonal Gel Electrophoresis" (run non-reduced, then reduce and run 2nd dimension) to isolate crosslinked peptides.

  • Small Footprint: The ethane spacer is short enough to detect near-neighbor interactions without trapping distant, non-relevant collisions.

  • Rapid Kinetics: MTS reagents react significantly faster than maleimides or iodoacetamides, capturing transient conformational states.

  • Leaving Group Efficiency: The methanesulfinate leaving group is small and highly polar, driving the reaction forward effectively in aqueous buffers.

Cons (The Limitations)[2]
  • Hydrolytic Instability: MTS reagents hydrolyze in aqueous solution, particularly at pH > 8.0. Critical Protocol Note: Reagents must be dissolved in organic solvent (DMSO/DMF) immediately prior to use.

  • "Dead-End" Modification: If the second cysteine is out of reach, the first cysteine remains modified with a

    
     tail. This blocks the cysteine from native function, potentially inhibiting the protein without forming a crosslink.
    
  • Disulfide Scrambling: In the presence of free thiols or improper pH, the formed disulfide link can undergo exchange with other thiols in solution.

Experimental Protocol: Cysteine Crosslinking in Membrane Proteins

This protocol is optimized for mapping distance constraints in transporters or channels expressed in cell membranes.

Reagents Required[2][3][4][5][6][7][8]
  • M2M Stock: 100 mM in 100% DMSO (Prepare fresh; do not store aqueous dilutions).

  • Reaction Buffer: PBS pH 7.4 or HEPES pH 7.2 (Avoid Tris if possible; strictly NO DTT,

    
    -ME, or TCEP).
    
  • Quench Buffer: Reaction Buffer + 20 mM N-ethylmaleimide (NEM) or 100 mM Cysteine.

Workflow Diagram

Protocol_Workflow Start Harvest Cells/Membranes (Wash 3x with PBS to remove thiols) Prep Prepare 100mM M2M in DMSO (Keep on Ice) Start->Prep Incubate Incubation Add M2M to Protein (Final: 0.1 - 1.0 mM) Time: 5 - 30 mins @ RT or 4°C Prep->Incubate Quench Quench Reaction Add 20mM NEM or excess Cysteine Incubate->Quench Analyze Analysis SDS-PAGE / Western Blot Quench->Analyze Split Split Sample Analyze->Split NonRed Lane 1: Non-Reduced (Shows Shift/Dimer) Split->NonRed Red Lane 2: Reduced (+DTT) (Control: Band disappears) Split->Red

Figure 2: Experimental workflow for validating crosslinking specificity using reduction controls.

Step-by-Step Procedure
  • Preparation: Wash protein samples (cells or purified protein) 3x with degassed Reaction Buffer to remove any reducing agents (DTT/TCEP) which will immediately destroy the reagent.

  • Reaction: Add M2M stock to the sample to a final concentration of 0.2 mM (for high affinity) to 1.0 mM.

    • Expert Tip: Use a lower concentration (0.1 mM) for multiple short incubations to minimize dead-end modifications.

  • Incubation: Incubate for 15 minutes at Room Temperature (RT) or 30 minutes on ice. MTS reactions are fast; extended times (>1 hr) increase non-specific background.

  • Quenching: Stop the reaction by adding 50 mM L-Cysteine or 20 mM NEM. Incubate for 10 minutes.

  • Validation: Mix the sample with SDS-loading buffer.

    • Aliquot A: No reducing agent (Non-reduced).

    • Aliquot B: Add 100 mM DTT (Reduced).

  • Readout: Run SDS-PAGE. A successful crosslink appears as a higher molecular weight band (or shift) in Aliquot A, which must revert to the monomeric size in Aliquot B.

References

  • Loo, T. W., & Clarke, D. M. (2001). Mapping the binding site of the inhibitor of the multidrug resistance P-glycoprotein using methanethiosulfonate cross-linkers. Journal of Biological Chemistry.

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology.

  • Green, N. S., et al. (2001). Methanethiosulfonate reagents for probing channel structure. Journal of General Physiology.

  • Toronto Research Chemicals. 1,2-Bis(methanethiosulfonyl)ethane Product Data.

Comparative

Technical Guide: Validation of Maleimide-to-Maleimide (M2M) Cross-Linked Protein Interactions

Executive Summary Characterizing transient protein-protein interactions (PPIs) remains one of the most significant challenges in structural biology and drug discovery. While amine-reactive (NHS-ester) cross-linking is ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing transient protein-protein interactions (PPIs) remains one of the most significant challenges in structural biology and drug discovery. While amine-reactive (NHS-ester) cross-linking is ubiquitous, it often suffers from hyper-labeling due to the high abundance of lysine residues. Maleimide-to-Maleimide (M2M) cross-linking—targeting sulfhydryl groups on cysteine residues—offers a high-specificity, topology-constrained alternative.

This guide provides a rigorous validation framework for M2M workflows, moving beyond basic protocols to address the mechanistic causality, mass spectrometry (XL-MS) validation, and common pitfalls like maleimide hydrolysis and thiazine rearrangement.

Part 1: The Chemistry of M2M (Mechanism & Specificity)

The Reaction Core

M2M cross-linkers (e.g., BMOE, BMH) function via a Michael addition reaction. The electrophilic double bond of the maleimide ring is attacked by the nucleophilic thiolate anion (


) of a reduced cysteine.[]

Critical Mechanistic Insight: The reaction is strictly pH-dependent. The pKa of a typical cysteine thiol is ~8.5. To drive the reaction without triggering competing amine reactivity (lysine), the pH must be maintained between 6.5 and 7.5 .

  • pH < 6.0: Reaction kinetics slow significantly as thiols remain protonated (

    
    ).
    
  • pH > 8.0: Primary amines deprotonate and begin reacting with maleimides, destroying specificity. Hydrolysis of the maleimide ring to non-reactive maleamic acid also accelerates.[2]

Visualization of the Mechanism

The following diagram illustrates the specific attack of the thiolate anion on the bismaleimide linker and the resulting stable thioether bond.

M2M_Mechanism ProteinA Protein A (Cys-SH) Reduction Step 1: Reduction (TCEP) ProteinA->Reduction ProteinB Protein B (Cys-SH) ProteinB->Reduction Linker Bismaleimide (BMOE/BMH) Reaction Step 2: Michael Addition (pH 6.5-7.5) Linker->Reaction Complex Cross-Linked Complex (Thioether Bond) Reduction->Reaction  Free Thiols   Reaction->Complex  Stable Linkage  

Figure 1: Mechanism of Maleimide-to-Maleimide cross-linking.[3] Note the requirement for prior reduction of disulfide bonds.

Part 2: Comparative Analysis of Cross-Linking Strategies

Selecting M2M over alternatives is a strategic choice based on protein topology and residue availability.

FeatureM2M (Sulfhydryl-to-Sulfhydryl) NHS-NHS (Amine-to-Amine) Heterobifunctional (Amine-to-Sulfhydryl)
Target Residue Cysteine (-SH)Lysine (-NH2) & N-terminusLysine & Cysteine
Residue Abundance Low (Rare)High (Ubiquitous)Mixed
Specificity Very High (Topology constrained)Low (Risk of aggregation)High (Directional)
Reaction pH 6.5 – 7.57.2 – 8.5Two-step (pH 7.0 / pH 8.0)
Spacer Lengths 8.0 Å (BMOE) to 13.0 Å (BMH)11.4 Å (BS3)Varies (SMCC)
Primary Utility Mapping specific contact sites; stabilizing weak dimers.Global topology maps; stabilizing large complexes.Conjugating haptens/drugs (ADCs).
Key Limitation Requires free cysteines (may need mutagenesis).Heterogeneous products; difficult MS spectra.Multi-step purification often required.

Part 3: Experimental Workflow (Self-Validating Protocol)

This protocol incorporates "checkpoints" to ensure data integrity.

Phase 1: Preparation & Reduction

Causality: Most surface cysteines are oxidized as disulfides. You must reduce them to generate reactive thiols.

  • Reagent: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT.

    • Why? TCEP is stable, odorless, and crucially, does not contain thiols . DTT contains thiols that will compete with your protein for the maleimide cross-linker, quenching the reaction immediately.

  • Checkpoint: Remove TCEP via desalting columns (Zeba spins) if using high concentrations, though <1mM TCEP is often compatible with maleimides.

Phase 2: The Cross-Linking Reaction[4]
  • Buffer Exchange: Equilibrate protein into PBS-EDTA (pH 7.2).

    • Note: EDTA (1-5 mM) chelates divalent metals that can catalyze cysteine oxidation.

  • Dosage: Add BMOE or BMH (dissolved in DMSO) to a final concentration of 0.2 – 1.0 mM (approx. 20-fold molar excess).

  • Incubation: 1 hour at Room Temperature or 2 hours at 4°C.

  • Quenching: Add DTT (10-50 mM final) or

    
    -Mercaptoethanol.
    
    • Why? This provides a massive excess of free thiols to scavenge remaining maleimides, stopping the reaction precisely.

Part 4: Validation Methods

Validation is split into immediate physical verification (Gel Shift) and high-resolution structural verification (XL-MS).

Method A: SDS-PAGE "Gel Shift" (Physical Validation)

This is the rapid "Go/No-Go" decision point.

  • Protocol: Run the quenched reaction on a non-reducing SDS-PAGE gel alongside a "Solvent Only" control.

  • Success Criteria:

    • Monomer Depletion: Decrease in the band intensity of the single protein.

    • Shift: Appearance of a higher molecular weight band corresponding to the dimer/complex.

    • Note: If using BMOE (8 Å spacer), the shift is strictly due to cross-linking. If the band is smeary, you likely have non-specific aggregation (check pH).

Method B: XL-MS (Structural Validation)

Mass Spectrometry is the gold standard for validating where the interaction occurred.

The Challenge: M2M cross-links are non-cleavable (standard BMOE) or cleavable (DTME). Cleavable linkers simplify spectra but are often less stable.

XL-MS Workflow Diagram

XLMS_Workflow Sample Cross-Linked Sample Digest Trypsin Digestion (Urea Denaturation) Sample->Digest Alkylation (IAA) Enrich Peptide Enrichment (SEC or SCX) Digest->Enrich Complex Mixture LCMS LC-MS/MS Analysis (HCD/EThcD) Enrich->LCMS Cross-linked Peptides Bioinfo Bioinformatics (pLink / MaxQuant) LCMS->Bioinfo Spectra Matching

Figure 2: Mass Spectrometry workflow for identifying cross-linked peptides.

Data Interpretation:

  • Dead-end vs. Inter-link:

    • Dead-end (Mono-link): Maleimide reacted with one protein but hydrolyzed at the other end. Useful for surface mapping but not interaction validation.

    • Inter-link: The "Holy Grail." Two distinct peptide sequences connected by the mass of the linker (e.g., +220.05 Da for BMOE).

  • Distance Constraints:

    • If residues Cys10 and Cys50 are linked by BMOE, their

      
       distance must be 
      
      
      
      15-20 Å (Linker 8 Å + 2x Side chain dynamics). This validates the structural model.[4][5]

Part 5: Troubleshooting & Expert Insights

The Hydrolysis Trap

Maleimides are susceptible to ring opening (hydrolysis) over time, forming maleamic acid.

  • Symptom: You see "dead-end" modifications in MS data but no cross-links.

  • Fix: Use fresh cross-linker stocks. Anhydrous DMSO stocks are stable at -20°C, but aqueous dilutions hydrolyze within minutes. Do not store diluted cross-linker.

Thiazine Rearrangement

A subtle artifact often missed.

  • Mechanism: N-terminal cysteines reacted with maleimides can undergo a ring rearrangement to form a six-membered thiazine ring.

  • Impact: This changes the mass shift and stability of the adduct, potentially confusing MS search algorithms if not accounted for as a variable modification [1].

Decision Matrix: When to use M2M?

Decision_Matrix Start Start: Validate PPI CysCheck Are Cysteines in Interface? Start->CysCheck Mutate Can you mutate to Cys? CysCheck->Mutate No UseM2M USE M2M (BMOE/BMH) High Specificity CysCheck->UseM2M Yes Mutate->UseM2M Yes UseNHS USE NHS-Esters (BS3/DSS) Mutate->UseNHS No

Figure 3: Decision tree for selecting cross-linking chemistry.

References

  • Kao, A., et al. (2011). Mapping the structural topology of the yeast 19S proteasome regulatory particle using chemical cross-linking and probabilistic modeling. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • G-Biosciences. (2019). 8 Factors to Consider when Selecting a Protein Cross-linker. Retrieved from [Link]

Sources

Validation

Optimizing Western Blot Analysis for Monomer-to-Monomer (M2M) Cross-Linking Confirmation: A Comparative Technical Guide

Executive Summary: Confirming protein-protein interactions (PPIs), specifically homodimerization (Monomer-to-Monomer, or "M2M"), requires capturing transient or weak interactions that are often lost during the denaturing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Confirming protein-protein interactions (PPIs), specifically homodimerization (Monomer-to-Monomer, or "M2M"), requires capturing transient or weak interactions that are often lost during the denaturing conditions of SDS-PAGE. This guide focuses on Homobifunctional Maleimide Cross-linking (Sulfhydryl-to-Sulfhydryl), the gold standard for validating cysteine-proximal interactions. We compare the performance of rigid, short-spacer reagents (e.g., BMOE ) against flexible, long-spacer alternatives (e.g., BMH ), providing a self-validating workflow to distinguish biological dimers from artifactual aggregation.

Part 1: The Mechanistic Foundation

The Chemistry of M2M Cross-Linking

Maleimide-based cross-linking relies on the specific reaction between a maleimide group and a free sulfhydryl (thiol) group on cysteine residues. Unlike amine cross-linkers (e.g., glutaraldehyde), which often result in non-specific "smearing" due to the abundance of lysine residues, maleimide chemistry offers site-specific precision.

  • pH Sensitivity: The reaction is highly specific at pH 6.5–7.5 .[1][2] Above pH 7.5, maleimides can cross-react with amines (lysine), compromising specificity.[1]

  • The "ruler" effect: By using cross-linkers of defined lengths, researchers can measure the distance between cysteine residues, effectively acting as a molecular ruler.

Visualization: The Reaction Pathway

M2M_Pathway cluster_0 Critical Control Point ProteinA Protein Monomer A (Free Cysteine -SH) Intermediate Thioether Intermediate ProteinA->Intermediate pH 6.5-7.5 ProteinB Protein Monomer B (Free Cysteine -SH) Crosslinker Bis-Maleimide Reagent (BMOE or BMH) Crosslinker->Intermediate Dimer Stabilized M2M Dimer (Covalent Thioether Bond) Intermediate->Dimer + Protein B Quench Quenching (Excess DTT/BME) Dimer->Quench Stop Reaction WB SDS-PAGE & Western Blot (Dimer Band Shift) Quench->WB Denature

Caption: Figure 1. The M2M cross-linking workflow. Note the critical quenching step to prevent artifactual cross-linking during denaturation.

Part 2: Comparative Analysis (BMOE vs. BMH)

Selecting the correct spacer length is the single most important variable in M2M experimental design.

Product A: BMOE (Bismaleimidoethane)[2]
  • Spacer Length: 8.0 Å (Short)[2]

  • Nature: Rigid, non-cleavable.

  • Best For: Confirming very close associations or direct contact interfaces. If BMOE cross-links your monomers, the cysteines are in immediate proximity.

  • Risk: High false-negative rate if the cysteines are slightly offset or dynamic.

Product B: BMH (Bismaleimidohexane)[2]
  • Spacer Length: 16.1 Å (Long)

  • Nature: Flexible, non-cleavable.

  • Best For: Capturing transient interactions or dimers where cysteines are not perfectly aligned.

  • Risk: Higher background if protein concentration is too high (random collisions).

Comparative Performance Table
FeatureBMOE (Short Spacer)BMH (Long Spacer)Glutaraldehyde (Alternative)
Target Group Sulfhydryl (-SH)Sulfhydryl (-SH)Amine (-NH2)
Spacer Length 8.0 Å16.1 ÅVariable (Polymerizes)
Specificity High (Cysteine specific)High (Cysteine specific)Low (Cross-links everything)
Western Blot Result Discrete Dimer BandDiscrete Dimer BandHigh MW Smear
Reversibility No (Thioether bond)No (Thioether bond)No
Primary Use Case Structural validationInteraction discoveryFixation/Mass Spec

Part 3: Self-Validating Experimental Protocol

Pre-requisite: Your protein must have surface-accessible cysteine residues. If not, site-directed mutagenesis (Cysteine scanning) is required.

Step 1: Sample Preparation (The "Trap")
  • Lysis Buffer: PBS or HEPES (pH 7.0–7.2).

  • CRITICAL WARNING: Do NOT use reducing agents (DTT, BME, TCEP) in the lysis buffer. They will compete with the protein for the cross-linker, neutralizing the reaction immediately.

  • Detergents: Non-ionic detergents (0.5–1% NP-40 or Triton X-100) are generally compatible.

Step 2: The Cross-Linking Reaction
  • Stock Prep: Dissolve BMOE or BMH in DMSO to 20 mM (freshly prepared).

  • Titration: Prepare 4 aliquots of cell lysate (approx. 1 mg/mL protein concentration).

    • Tube 1: DMSO Control (No Cross-linker).

    • Tube 2: 0.2 mM Cross-linker (Low).

    • Tube 3: 1.0 mM Cross-linker (Medium).

    • Tube 4: 5.0 mM Cross-linker (High - prone to aggregation).

  • Incubation: Incubate at Room Temperature (RT) for 30 minutes or on ice for 1–2 hours.

    • Expert Insight: Incubation on ice slows kinetics but reduces non-specific random collisions.

Step 3: Quenching (The "Safety Valve")
  • Add DTT (Dithiothreitol) to a final concentration of 20–50 mM.

  • Incubate for 15 minutes at RT.

  • Why? This neutralizes any unreacted maleimide. If you skip this, the maleimide will cross-link proteins randomly when you boil the sample in SDS, creating false positives.

Step 4: Western Blot Analysis[3][4]
  • Add SDS-PAGE Loading Buffer (containing reducing agent) to the quenched samples.

  • Boil for 5 minutes.

  • Run SDS-PAGE and transfer to membrane.[3]

  • Probe with antibody against your target monomer.

Part 4: Data Interpretation & Troubleshooting

Visualization: Expected Banding Patterns

WB_Results Lane1 Lane 1: DMSO Control [ ] <-- Dimer (Absent) [=] <-- Monomer (Strong) Lane2 Lane 2: BMOE (Success) [=] <-- Dimer (Discrete) [-] <-- Monomer (Weaker) Lane1->Lane2 Successful M2M Cross-linking Lane3 Lane 3: Smearing (Fail) [|||] <-- High MW Smear [ ] <-- Monomer (Gone) Lane2->Lane3 Over-crosslinking or pH > 7.5

Caption: Figure 2. Schematic of Western Blot results. Lane 2 represents the ideal 'shift' from monomer to dimer.

Troubleshooting Guide
ObservationRoot CauseSolution
No Dimer Band Cysteines too far apartSwitch from BMOE (8Å) to BMH (16Å) or BM(PEG)n.
No Dimer Band Reducing agents in lysis bufferEnsure lysis buffer is free of DTT/BME before adding cross-linker.
High MW Smear Non-specific cross-linkingReduce cross-linker concentration; Ensure pH is < 7.5.
Precipitation HydrophobicityBMOE is very hydrophobic. Dissolve fully in DMSO first; try water-soluble analogs (Sulfo-BMOE).

References

  • Sino Biological. Western Blot Troubleshooting: Smeared Bands. [Link]

Sources

Comparative

Why Choose M2M Over Other Cross-Linking Reagents?

The following guide provides an in-depth technical analysis of M2M (1,2-Ethanediyl Bismethanethiosulfonate) , a specialized homobifunctional cross-linker. While often confused with bis-maleimides due to similar applicati...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of M2M (1,2-Ethanediyl Bismethanethiosulfonate) , a specialized homobifunctional cross-linker. While often confused with bis-maleimides due to similar applications, M2M offers distinct mechanistic advantages—primarily reversibility and ultra-short range constraints —that make it indispensable for high-resolution structural mapping and conformational studies.

A Technical Guide to Precision Cysteine Mapping & Structural Validation

Executive Summary: The M2M Advantage

In the landscape of sulfhydryl-reactive cross-linkers, M2M (1,2-Ethanediyl Bismethanethiosulfonate) occupies a unique niche. Unlike the ubiquitous maleimide-based reagents (e.g., BMOE, BM(PEG)n) which form irreversible thioether bonds, M2M utilizes methanethiosulfonate (MTS) chemistry to form cleavable disulfide bonds .

Choose M2M when you require:

  • Reversibility: The ability to reverse the cross-link with reducing agents (DTT/TCEP) to prove specificity and distinguish inter- vs. intra-molecular events.

  • Ultra-Short Proximity Constraints: With a spacer arm of only 5.2 Å , M2M is significantly shorter than BMOE (8.0 Å). It captures residues in near-van der Waals contact, providing a tighter "molecular ruler" for defining pore states or active site geometries.

  • Rapid Kinetics: MTS reagents react almost instantaneously with free thiols, capturing transient conformational states faster than the slower Michael addition of maleimides.

Mechanism of Action: MTS vs. Maleimide Chemistry

To understand the selection logic, one must compare the reaction mechanisms. M2M operates via thiol-disulfide exchange , whereas competitors like BMOE operate via Michael addition .

Comparative Reaction Pathways

ReactionMechanism ProteinSH Protein-SH (Cysteine) Intermediate Mixed Disulfide Intermediate ProteinSH->Intermediate Attack on M2M ProductBMOE Cross-linked Protein (Thioether Bond) ProteinSH->ProductBMOE Attack on BMOE (Michael Addition) M2M M2M Reagent (MTS-Linker-MTS) M2M->Intermediate BMOE BMOE Reagent (Mal-Linker-Mal) BMOE->ProductBMOE ProductM2M Cross-linked Protein (Disulfide Bond) Intermediate->ProductM2M + 2nd Protein-SH (Disulfide Exchange) LeavingGroup Sulfinic Acid (Leaving Group) Intermediate->LeavingGroup ProductM2M->ProteinSH Reversed by DTT ProductBMOE->ProteinSH Irreversible DTT Reducing Agent (DTT/TCEP)

Figure 1: Mechanistic comparison. M2M forms a reversible disulfide bridge (top path), while BMOE forms a permanent thioether bond (bottom path).

Technical Comparison: M2M vs. The Competition

The following table contrasts M2M with its primary competitors: BMOE (Bis-maleimidoethane) and BM(PEG)2 (1,8-Bismaleimido-diethyleneglycol).

FeatureM2M (MTS) BMOE (Maleimide) BM(PEG)2 (Maleimide)
Chemistry Methanethiosulfonate (MTS)MaleimideMaleimide
Spacer Length 5.2 Å (Ultra-Short)8.0 Å (Short)14.7 Å (Medium)
Bond Type Disulfide (-S-S-)Thioether (-C-S-C-)Thioether (-C-S-C-)
Reversibility Yes (w/ DTT, TCEP, β-ME)No (Permanent)No (Permanent)
Reaction Speed Very Fast (Seconds to Minutes)Fast (Minutes)Fast (Minutes)
Solubility Low (Requires DMSO/DMF)Low (Requires DMSO/DMF)High (Water Soluble)
Primary Use Mapping transient states , verifying proximity, SCAM (Scanning Cysteine Accessibility Method).Permanent locking of complexes, therapeutic conjugates.Cross-linking in aqueous buffers without organic solvents.
Critical Analysis: The "Ruler" Effect

In structural biology, the spacer length defines the resolution of your map.

  • M2M (5.2 Å): If M2M successfully cross-links two cysteines, their sulfur atoms are within ~5 Å. This implies the protein backbone is in direct contact or a very tight interface.

  • BMOE (8.0 Å): A positive cross-link here allows for more "breathing" room. You might cross-link residues that are near each other but not strictly interacting.

  • Strategy: Use M2M first. If it fails, step up to BMOE, then BM(PEG)n. This "ladder" approach maps the precise distance of the interaction.

Experimental Protocol: Reversible Cysteine Mapping

This protocol validates a protein-protein interaction (or intramolecular conformational change) using M2M. The key to this workflow is the Reversal Step (Step 4), which proves the band shift is due to a disulfide cross-link.

Workflow Diagram

ProtocolWorkflow Start Start: Cysteine Mutant Protein (Reduced) Step1 1. Equilibration Buffer: pH 7.0 - 8.0 Remove reducing agents Start->Step1 Step2 2. M2M Addition Add 2-10-fold molar excess Incubate 15-30 min @ RT or 4°C Step1->Step2 Step3 3. Quench Add NEM (blocks free thiols) Acidify slightly Step2->Step3 Split Split Sample Step3->Split PathA Path A: Non-Reducing SDS-PAGE (Maintains Cross-link) Split->PathA PathB Path B: Reducing SDS-PAGE (Add DTT/TCEP) Split->PathB ResultA Result A: Shifted Band (Dimer/Complex) PathA->ResultA ResultB Result B: Monomer Band (Cross-link Cleaved) PathB->ResultB Validation VALIDATION: Shift in A + Reversal in B = Confirmed Proximity ResultA->Validation ResultB->Validation

Figure 2: The self-validating M2M workflow. Path B acts as the critical control to confirm the chemical nature of the cross-link.

Step-by-Step Methodology
  • Preparation:

    • Ensure protein is in a buffer free of reducing agents (DTT, TCEP) and primary amines (though MTS is thiol-specific, amines can interfere at high pH).

    • Buffer: 20 mM HEPES or Phosphate, pH 7.5, 150 mM NaCl.

    • Pre-treatment: If the protein has endogenous cysteines that are not the target, they must be mutated or blocked (e.g., with NEM) prior to the experiment, or use a "Cys-less" background mutant.

  • Cross-Linking Reaction:

    • Dissolve M2M in DMSO (prepare fresh; MTS hydrolyzes in water).

    • Add M2M to protein (0.1–1 mg/mL) at a 2-fold to 10-fold molar excess .

    • Note: Because M2M is bifunctional, high excess can lead to "monofunctional capping" (where both ends react with separate M2M molecules rather than bridging two cysteines). Titration is critical.

    • Incubate for 15–30 minutes on ice or at room temperature.

  • Quenching:

    • Stop the reaction by adding excess N-Ethylmaleimide (NEM) or by acidifying to pH < 6.0.

    • Crucial: Do NOT quench with DTT yet, as this will destroy the cross-link you just made.

  • Analysis (The Validation Step):

    • Aliquot 1 (Non-Reduced): Mix with non-reducing SDS loading buffer.

    • Aliquot 2 (Reduced): Mix with SDS loading buffer containing 50 mM DTT or 5% β-Mercaptoethanol .

    • Run both on SDS-PAGE.

    • Interpretation: A higher molecular weight band in Aliquot 1 that disappears in Aliquot 2 confirms a successful, reversible disulfide cross-link mediated by M2M.

Troubleshooting & Optimization

ProblemPossible CauseSolution
No Cross-linking Observed Cysteines too far apart (> 5.2 Å).Switch to BMOE (8.0 Å) or BM(PEG)2 (14.7 Å) to test longer distances.
No Cross-linking Observed Hydrolysis of M2M.Ensure M2M stock is fresh and DMSO is anhydrous. Do not store aqueous M2M.
Smearing / Aggregation Non-specific intermolecular cross-linking.Reduce protein concentration (favors intramolecular) or reduce M2M excess.
"Capping" (No Dimer) Too much M2M excess.If [M2M] >> [Protein], both SH groups react with different M2M molecules. Lower the M2M:Protein ratio.
Band does not reduce Disulfide exchange occurred?Ensure DTT is fresh and heated (95°C for 5 min) before loading on gel.

References

  • Loo, T. W., & Clarke, D. M. (2001).[1] "Mapping the binding site of the inhibitor of the multidrug resistance P-glycoprotein using a thiol-reactive cross-linker." Journal of Biological Chemistry. Link

    • Establishes the use of M2M, M3M, etc., for mapping drug binding sites.
  • Sato, C., et al. (2006).[1][2] "The C-Terminal PAL Motif and Transmembrane Domain 9 of Presenilin 1 Are Involved in the Formation of the Catalytic Pore of the γ-Secretase." Journal of Neuroscience. Link

    • Demonstrates the use of M2M (5.2 Å) vs. longer linkers to define pore diameter.
  • Green, N. S., et al. (2001). "Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers." Protein Science. Link

    • Provides the structural basis for "molecular ruler" measurements.
  • Toronto Research Chemicals. "M2M (1,2-Ethanediyl Bismethanethiosulfonate) Product Data." Link

    • Source for chemical properties and commercial availability.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(methylsulfonylsulfanyl)ethane
Reactant of Route 2
Reactant of Route 2
1,2-Bis(methylsulfonylsulfanyl)ethane
© Copyright 2026 BenchChem. All Rights Reserved.